Sodium chlorodifluoroacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-chloro-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClF2O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTAVLDNYYEJHK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Cl)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClF2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
76-04-0 (Parent) | |
| Record name | Acetic acid, 2-chloro-2,2-difluoro-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001895392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1062049 | |
| Record name | Sodium chlorodifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1895-39-2 | |
| Record name | Acetic acid, 2-chloro-2,2-difluoro-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001895392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-chloro-2,2-difluoro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium chlorodifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium chlorodifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Sodium Chlorodifluoroacetate: A Technical Guide for Researchers
Introduction
Sodium chlorodifluoroacetate, identified by the CAS Number 1895-39-2 , is an organofluorine compound that has garnered significant attention in synthetic organic chemistry.[1][2] It is a salt derived from the neutralization of chlorodifluoroacetic acid.[1] This white, crystalline solid is particularly valued as a convenient and cost-effective precursor to difluorocarbene (:CF₂), a highly reactive intermediate.[3] The strategic introduction of fluorine atoms into molecules can significantly enhance their efficacy, bioavailability, and metabolic stability, making this compound a critical reagent in the development of pharmaceuticals and agrochemicals.[2][4] This guide provides an in-depth overview of its properties, synthesis, applications, and key experimental protocols.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 1895-39-2 | [5][6][7][8] |
| Molecular Formula | C₂ClF₂NaO₂ | [5][7][8][9] |
| Molecular Weight | 152.46 g/mol | [5][7] |
| Appearance | White to off-white powder or crystal | [1][6] |
| Melting Point | 196-198 °C (decomposes) | [10][6][8] |
| Solubility | Soluble in dimethoxyethane, diglyme (0.60 g/mL), triglyme, and dimethylformamide. | [10][6] |
| IUPAC Name | sodium 2-chloro-2,2-difluoroacetate | [7] |
| InChI Key | MRTAVLDNYYEJHK-UHFFFAOYSA-M | [1] |
| Synonyms | Chlorodifluoroacetic Acid Sodium Salt |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling.[11][12] It is an irritant and is hygroscopic.[10][6] All handling should be performed in a well-ventilated area using appropriate personal protective equipment (PPE).[9][12]
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation mark) | [1][8] |
| Signal Word | Warning | [8][12] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [7][12][13] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P403+P233, P501 | [1][7][12] |
| Hazard Classifications | Skin Irritation (Category 2), Eye Irritation (Category 2/2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | [7][11][12] |
| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. | [11][12] |
| Incompatible Materials | Strong oxidizing agents | [9][11] |
| Hazardous Decomposition | Upon heating, it can decompose to produce carbon monoxide (CO), carbon dioxide (CO₂), gaseous hydrogen fluoride (HF), and hydrogen chloride gas. | [9][11] |
Core Reactivity: Generation of Difluorocarbene
The primary utility of this compound in organic synthesis stems from its ability to generate difluorocarbene (:CF₂) upon thermal decomposition.[1][2] This process involves decarboxylation, which is typically carried out in a high-boiling solvent like diglyme at elevated temperatures.[1][14] The resulting electrophilic difluorocarbene is a transient species that can be trapped in situ by a variety of nucleophiles and unsaturated systems.[15][16]
Caption: Thermal decomposition of this compound to generate difluorocarbene.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline key experimental procedures involving this compound.
Synthesis of this compound
This compound is typically prepared by the neutralization of chlorodifluoroacetic acid.[10][14]
-
Reagents: Chlorodifluoroacetic acid, Sodium Hydroxide (or Sodium Carbonate), Methanol (or Diethyl Ether).[10][14]
-
Procedure (using NaOH): [14]
-
Prepare a solution of sodium hydroxide (1.52 mol) in methanol (700 ml) and cool it in a stirring apparatus.
-
Slowly add a solution of chlorodifluoroacetic acid (1.52 mol) in methanol (300 ml) to the cooled NaOH solution.
-
Maintain the temperature of the reaction mixture below 40°C during the addition.
-
After the addition is complete, remove the solvent under reduced pressure to obtain the this compound salt.
-
Dry the resulting salt in a vacuum desiccator over a suitable drying agent like phosphorus pentoxide (P₂O₅).[10]
-
Caption: Workflow for the synthesis of this compound.
Difluoromethylation of Thiols and Phenols
This compound is an excellent reagent for the difluoromethylation of various heteroatom nucleophiles, including thiols (S-H), phenols (O-H), selenols (Se-H), and heterocyclic amines (N-H).[3][15][16]
-
-
To a reaction vessel, add the thiol or phenol substrate (1.0 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and a suitable solvent (e.g., DMF).
-
Add this compound (2.0-3.0 mmol).
-
Heat the reaction mixture to 95°C and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Perform an aqueous workup: dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired difluoromethylated compound.
-
Caption: General pathway for heteroatom difluoromethylation using :CF₂.
Synthesis of 1,1-Difluoro Olefins
A classic application is the reaction with aldehydes or ketones in the presence of triphenylphosphine (PPh₃) to form 1,1-difluoro olefins, which is analogous to a Wittig reaction.[2][10][14]
-
Reagents: Aldehyde or ketone, triphenylphosphine, this compound, and a high-boiling solvent (e.g., diglyme).[14]
-
Procedure: [14]
-
In a two-necked flask equipped with a reflux condenser and a dropping funnel, place triphenylphosphine (0.088 mol), the aldehyde (0.081 mol), and anhydrous diglyme (10 ml).
-
Prepare a solution of dry this compound (0.12 mol) in diglyme (50 ml) and place it in the heated (60°C) dropping funnel.
-
Purge the system with dry nitrogen. Heat the flask contents to 160°C in an oil bath.
-
Add the this compound solution dropwise over 1.5–2 hours. Caution: The decomposition is exothermic; maintaining a steady bath temperature is critical to avoid a violent reaction.[14]
-
After the addition, flash-distill the product and solvent at reduced pressure (1 mm) into a receiver cooled with dry ice.
-
Fractionally distill the collected liquid to isolate the pure 1,1-difluoro olefin product.
-
Applications in Drug Discovery and Development
The incorporation of fluorine, particularly the difluoromethyl (-CF₂H) and difluoromethylene (-CF₂-) groups, is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[2]
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.[2]
-
Lipophilicity and Bioavailability: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[2]
-
Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger and more selective binding to biological targets.[2]
-
Conformational Control: Fluorine atoms can influence the preferred conformation of a molecule, which can be crucial for its interaction with a receptor.
This compound provides a direct and efficient route to these valuable fluorinated functionalities.[2] It has been used in the synthesis of various pharmaceutical intermediates and complex molecules, including mGluR5 negative allosteric modulators and precursors for fluorinated nucleoside analogues.[18] The difluoromethylation of heterocycles, a common scaffold in many drugs, is a key application.[3][19] For instance, the difluoromethylation of an intermediate was a key step in the synthesis of certain bioactive compounds.[19] Its role as a building block for geminal difluorinated cyclopropanes further expands its utility in creating novel drug candidates.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. 1895-39-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound | C2ClF2NaO2 | CID 2734985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAS#:1895-39-2 | Chemsrc [chemsrc.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. This compound | 1895-39-2 [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chemos.de [chemos.de]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. S-, N-, and Se-difluoromethylation using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
"synthesis of sodium chlorodifluoroacetate from chlorodifluoroacetic acid"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of sodium chlorodifluoroacetate from chlorodifluoroacetic acid. The primary method detailed is a neutralization reaction, a fundamental and efficient route to this versatile reagent. This document offers comprehensive experimental protocols, quantitative data, and a visual representation of the synthesis workflow, intended to equip researchers in the pharmaceutical and chemical industries with the necessary information for successful synthesis. This compound is a key precursor for the generation of difluorocarbene, a reactive intermediate widely used in the synthesis of fluorinated organic molecules, which are of significant interest in drug discovery and materials science.[1][2][3][4][5]
Introduction
This compound (ClCF₂CO₂Na) is a white, crystalline solid that serves as a convenient and cost-effective source of difluorocarbene (:CF₂).[2][6] The thermal decarboxylation of this compound generates this highly reactive intermediate, which can then be trapped by various nucleophiles and unsaturated systems to afford gem-difluorinated compounds.[2][6][7] This chemistry has found broad application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The synthesis of this compound itself is a straightforward acid-base neutralization reaction between chlorodifluoroacetic acid and a sodium base, most commonly sodium hydroxide.[2][8][9][10] This guide will detail the established procedures for this synthesis, providing the necessary parameters for its safe and efficient execution in a laboratory setting.
Synthesis Pathway
The synthesis of this compound from chlorodifluoroacetic acid is a classic acid-base neutralization reaction. The acidic proton of the carboxylic acid is abstracted by a base, in this case, the hydroxide ion from sodium hydroxide, to form the sodium salt and water.
Caption: Synthesis of this compound via Neutralization.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound from chlorodifluoroacetic acid.
| Parameter | Value | Reference |
| Molecular Formula | C₂ClF₂NaO₂ | [1][3] |
| Molecular Weight | 152.46 g/mol | [1][3] |
| Appearance | White to grayish-white solid powder/crystal | [3][11][12] |
| Melting Point | 196-198 °C | [1][2][3] |
| Purity | >96% (typically ≥99% by titration) | [1][3][11] |
| Molar Equivalents | 1:1 (Chlorodifluoroacetic Acid : Sodium Hydroxide) | [13] |
Experimental Protocol
The following protocol is a detailed method for the preparation of this compound from chlorodifluoroacetic acid. This procedure is adapted from established and reliable sources.[13]
Materials:
-
Chlorodifluoroacetic acid (1.52 moles, 198 g)
-
Sodium hydroxide (1.52 moles, 60.7 g)
-
Methanol (1000 ml total)
-
Ice bath
-
Stirring apparatus
-
Reaction flask
-
Addition funnel
Procedure:
-
Preparation of Sodium Hydroxide Solution: In a suitable reaction flask equipped with a stirrer, dissolve 60.7 g (1.52 moles) of sodium hydroxide in 700 ml of methanol. The dissolution of sodium hydroxide is exothermic, so the solution should be cooled in an ice bath to maintain a low temperature.[13]
-
Preparation of Chlorodifluoroacetic Acid Solution: In a separate beaker, dissolve 198 g (1.52 moles) of chlorodifluoroacetic acid in 300 ml of methanol.
-
Neutralization Reaction: While vigorously stirring the cooled sodium hydroxide solution, slowly add the chlorodifluoroacetic acid solution from an addition funnel. It is crucial to maintain the reaction temperature below 40 °C throughout the addition to prevent any unwanted side reactions or decomposition.[13]
-
Isolation of the Product: After the addition is complete, the resulting mixture contains the this compound salt. The salt can be isolated by removing the methanol under reduced pressure. The resulting white solid should be dried thoroughly to remove any residual solvent.
Safety Precautions:
-
Chlorodifluoroacetic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium hydroxide is a strong base and is also corrosive. Handle with care and appropriate PPE.
-
The neutralization reaction is exothermic. Proper temperature control is essential to ensure safety and product purity.
-
Perform the reaction in a well-ventilated fume hood.
Logical Workflow for Synthesis and Application
The synthesis of this compound is the initial step in a broader workflow that utilizes this compound as a difluorocarbene precursor for further organic transformations.
Caption: Workflow from Synthesis to Application of this compound.
Conclusion
The synthesis of this compound from chlorodifluoroacetic acid via neutralization is a robust and well-established method. The procedure is straightforward, high-yielding, and utilizes readily available and inexpensive starting materials.[6] This makes this compound an accessible and valuable reagent for research and development in the pharmaceutical and chemical industries. By following the detailed protocols and safety guidelines presented in this guide, researchers can confidently prepare this important difluorocarbene precursor for a wide range of synthetic applications.
References
- 1. This compound [oakwoodchemical.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. A hydrochloric acid solution will neutralize a sodium hydroxide - Tro 4th Edition Ch 4 Problem 110 [pearson.com]
- 11. This compound | 1895-39-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. Page loading... [wap.guidechem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to Sodium Chlorodifluoroacetate for Researchers and Drug Development Professionals
A comprehensive overview of the physical, chemical, and biological properties of Sodium Chlorodifluoroacetate, including experimental protocols and key applications in synthetic chemistry.
This compound, a white to grayish-white solid powder, is a versatile reagent with significant applications in organic synthesis and as a potential tool in biochemical research.[1] This technical guide provides an in-depth analysis of its core properties, detailed experimental procedures for its synthesis and primary reactions, and an exploration of its relevance to drug development professionals.
Physical and Chemical Properties
This compound is primarily recognized for its role as a precursor to difluorocarbene, a highly reactive intermediate in organic synthesis.[1] Its physical and chemical properties are summarized below.
Physical Properties
A compilation of the key physical properties of this compound is presented in Table 1. The compound is a solid at room temperature and exhibits solubility in a range of polar organic solvents.
| Property | Value | Source(s) |
| Molecular Formula | C₂ClF₂NaO₂ | [2][3] |
| Molecular Weight | 152.46 g/mol | [2][3] |
| Appearance | White to grayish-white solid powder/crystal | [1][3] |
| Melting Point | 196-198 °C | [3][4][5] |
| Boiling Point | Decomposes before boiling | N/A |
| Solubility | Soluble in water, N,N-dimethylformamide (DMF), dimethoxyethane, diglyme (0.60 g/mL), and triglyme. Poor solubility in ether. | [1] |
| Density | 1.483 g/cm³ | [6][7] |
Table 1: Physical Properties of this compound
Chemical Properties
This compound's chemical reactivity is dominated by its ability to undergo thermal decarboxylation to generate difluorocarbene. This property makes it a valuable reagent in the synthesis of fluorinated organic molecules, which are of significant interest in medicinal chemistry due to their unique biological properties.[1][2] The incorporation of fluorine into drug candidates can enhance their efficacy, bioavailability, and metabolic stability.[1]
Key chemical characteristics include:
-
Difluorocarbene Precursor: Upon heating, it readily decomposes to form difluorocarbene (:CF₂), a versatile intermediate for introducing difluoromethyl groups and constructing gem-difluorocyclopropanes.[1][4]
-
Nucleophilic and Basic Properties: The carboxylate group imparts both nucleophilic and basic characteristics to the molecule, allowing it to participate in various organic reactions.[1]
-
Hygroscopicity: The compound is hygroscopic and should be stored in a dry environment to prevent degradation.[1]
| Property | Description | Source(s) |
| Primary Reactivity | Thermal decomposition to generate difluorocarbene (:CF₂) | [1][4] |
| Key Applications | Synthesis of 1,1-difluoro olefins, gem-difluorinated cyclopropanes, and other fluorinated compounds. | [1] |
| Stability | Stable at room temperature in a dry environment; hygroscopic. | [1] |
| Incompatible Materials | Strong oxidizing agents. |
Table 2: Chemical Properties of this compound
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum of a carboxylate salt would be expected to show a strong absorption band for the asymmetric stretching vibration of the COO⁻ group, typically in the region of 1650-1550 cm⁻¹. Another strong band for the symmetric stretch is expected between 1450 and 1360 cm⁻¹. The C-F and C-Cl stretching vibrations would also be present. PubChem provides access to IR spectra of this compound.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The spectrum would show two carbon signals. The carboxylate carbon (COO⁻) would appear significantly downfield. The chemical shift of the chlorodifluoromethyl carbon (CClF₂) would be influenced by the attached halogens. PubChem provides access to a ¹³C NMR spectrum.[2]
-
¹H NMR: As there are no protons in the molecule, a standard ¹H NMR spectrum would not show any signals for the compound itself.
-
-
Mass Spectrometry: The mass spectrum would not show a molecular ion for the intact salt. Instead, fragmentation of the chlorodifluoroacetate anion would be observed.
Experimental Protocols
Detailed experimental procedures are essential for the safe and efficient use of this compound in a research setting.
Synthesis of this compound
A common method for the preparation of this compound involves the neutralization of chlorodifluoroacetic acid with a sodium base.
Protocol:
-
In a dry reaction flask, dissolve chlorodifluoroacetic acid in a suitable solvent such as methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium hydroxide in methanol to the cooled chlorodifluoroacetic acid solution while stirring. The addition should be controlled to maintain the temperature below 40°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until all the acid is consumed.
-
Once the reaction is complete, concentrate the mixture under high vacuum to remove the solvent.
-
Add methanol to the residue and evaporate it under reduced pressure to yield the this compound product as a white solid.[1]
Generation of Difluorocarbene and Subsequent Wittig-like Reaction
A primary application of this compound is the in-situ generation of difluorocarbene for subsequent reactions, such as the synthesis of 1,1-difluoro olefins from aldehydes in a Wittig-like reaction.
Protocol:
-
In a dry, two-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, place triphenylphosphine and the desired aldehyde in an anhydrous solvent like diglyme.
-
Prepare a solution of dry this compound in warm (around 70°C) anhydrous diglyme in the dropping funnel.
-
Heat the reaction flask to a high temperature (e.g., 160°C) in an oil bath.
-
Add the this compound solution dropwise to the heated reaction mixture over a period of 1.5-2 hours.
-
The thermal decomposition of this compound generates difluorocarbene, which then reacts with triphenylphosphine to form a phosphonium ylide. This ylide subsequently reacts with the aldehyde to produce the 1,1-difluoro olefin.
-
After the addition is complete, the product can be isolated by distillation under reduced pressure.
Biological and Pharmaceutical Relevance
The primary relevance of this compound in drug development lies in its utility as a building block for synthesizing fluorinated molecules.[1] The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule.
While direct biological activity or interaction with specific signaling pathways of this compound itself is not extensively documented, its structural similarity to natural substrates suggests its potential use in biochemical research to study metabolic pathways and enzyme inhibition.[3] For instance, as a halo- and fluoro-substituted acetate, it could potentially act as a substrate analog or inhibitor for enzymes that process acetate or related small carboxylic acids. However, specific examples of its use in such studies are not prevalent in the literature.
The main value for drug development professionals is as a reagent to create novel fluorinated compounds with potentially improved therapeutic profiles.
Safety and Handling
This compound is classified as an irritant. It is important to handle the compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is hygroscopic and should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1]
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
Conclusion
This compound is a valuable and versatile reagent, primarily utilized for the generation of difluorocarbene in organic synthesis. Its role in the straightforward synthesis of fluorinated compounds makes it a significant tool for researchers in medicinal chemistry and drug development. While its direct biological interactions are not well-characterized, its utility in creating novel fluorinated molecules with potentially enhanced pharmaceutical properties is well-established. The experimental protocols provided in this guide offer a foundation for its safe and effective use in the laboratory. Further research into its potential as a substrate analog in biochemical studies could unveil new applications for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C2ClF2NaO2 | CID 2734985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | 1895-39-2 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Generation of Difluorocarbene from Sodium Chlorodifluoroacetate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium chlorodifluoroacetate (SCDA) has long been established as a cornerstone reagent in fluorine chemistry. First reported as a source of difluorocarbene (:CF₂) by Haszeldine and co-workers in 1960, it remains a highly valuable precursor due to its low cost, high stability under ambient conditions, and favorable safety profile compared to many alternative reagents.[1] The in-situ generation of difluorocarbene, a versatile and moderately electrophilic intermediate, provides a direct pathway for the introduction of difluoromethylene (–CF₂–) and difluoromethyl (–CHF₂) moieties into organic molecules.[1][2] These structural motifs are of profound interest in medicinal chemistry and drug development, as they can serve as bioisosteres for metabolically labile groups, modulate lipophilicity, and enhance binding affinity. This guide provides an in-depth examination of the mechanism, quantitative aspects, and experimental protocols for generating difluorocarbene from SCDA for key synthetic transformations.
The Core Mechanism: Thermal Decarboxylation
The generation of difluorocarbene from this compound proceeds through a thermal decarboxylation mechanism.[3][4] When heated in a suitable high-boiling polar aprotic solvent, the salt undergoes an irreversible loss of carbon dioxide. This process is believed to form a transient chlorodifluoromethyl carbanion ([ClCF₂]⁻), which is unstable and rapidly eliminates a chloride ion to yield the singlet difluorocarbene (:CF₂).[3]
The overall transformation can be summarized as:
CF₂ClCO₂Na → :CF₂ + CO₂ + NaCl
This reaction is typically performed at elevated temperatures, ranging from 95 °C to 190 °C, depending on the solvent and the substrate intended to trap the carbene.[4][5] The evolution of CO₂ gas is a significant feature of the reaction and must be managed for safe scale-up.[1]
Caption: The thermal decarboxylation pathway of SCDA.
Key Synthetic Applications and Pathways
The electrophilic difluorocarbene generated in situ is not isolated but is immediately trapped by a co-reactant in the reaction mixture. The primary applications fall into three major categories.
SCDA is widely used for the difluoromethylation of various heteroatom nucleophiles, including phenols (O-H), thiols (S-H), amines (N-H), and selenols (Se-H).[3][4] The reaction typically requires a base (e.g., K₂CO₃) to deprotonate the substrate, forming a more potent nucleophile (phenolate, thiolate, etc.) that efficiently traps the carbene. The resulting intermediate is then protonated during workup to yield the final difluoromethylated product.[3]
Caption: General pathway for heteroatom difluoromethylation.
In the absence of a potent nucleophile, difluorocarbene readily undergoes [2+1] cycloaddition with alkenes to form gem-difluorocyclopropanes.[5] This reaction is a cornerstone of difluorocarbene chemistry and has been applied to a wide range of substrates, including allylic alcohols and N-protected enamides.[5] The reaction is typically conducted at high temperatures (e.g., 190 °C) in solvents like diglyme or triglyme.[5]
Caption: Pathway for gem-difluorocyclopropanation of alkenes.
Caption: Proposed pathway for Wittig-type olefination.
Quantitative Data Summary
The efficiency of difluorocarbene generation and trapping is highly dependent on the reaction conditions. The following tables summarize quantitative data from representative studies.
Table 1: Influence of Reaction Conditions on S-Difluoromethylation of p-Methoxythiophenol [4]
| Entry | Base (1.5 equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | DMF | 95 | 93 |
| 2 | Na₂CO₃ | DMF | 95 | 91 |
| 3 | LiOH | DMF | 95 | 89 |
| 4 | Cs₂CO₃ | DMF | 95 | 92 |
| 5 | NaHCO₃ | DMF | 95 | <5 |
| 6 | K₂CO₃ | NMP | 95 | 85 |
| 7 | K₂CO₃ | DMSO | 95 | 88 |
| 8 | K₂CO₃ | MeCN | 95 | <5 |
| 9 | K₂CO₃ | DMF | 65 | 62 |
| 10 | K₂CO₃ | DMF | Room Temp. | 0 |
Data derived from a study on the difluoromethylation of p-methoxythiophenol using 2 equivalents of SCDA for 8 hours.[4]
Table 2: Typical Conditions and Yields for Various SCDA-Mediated Reactions
| Reaction Type | Substrate Example | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |
| O-Difluoromethylation | 4-Hydroxy-3-iodobenzoate | DMF | 120 | ~85 | [3] |
| gem-Difluorocyclopropanation | (Z)-4-(benzyloxy)-2-butenyl acetate | Diglyme | 190 | Good | [5] |
| Wittig-Type Olefination | Benzaldehyde | Diglyme | 160 | 67–79 | [6] |
| Se-Difluoromethylation | Phenylselenol | DMF | 95 | 65 | [4] |
Experimental Protocols
The following sections provide detailed methodologies for key synthetic transformations using SCDA.
A typical workflow for these reactions involves the setup of an inert atmosphere system, heating to the target temperature, careful monitoring of gas evolution, and standard workup procedures.
Caption: A generalized experimental workflow for SCDA reactions.
This protocol is adapted from a procedure for the difluoromethylation of 4-hydroxy-3-iodobenzoate.[3]
-
Materials: 4-hydroxy-3-iodobenzoate (1.0 equiv), potassium carbonate (K₂CO₃, 1.5 equiv), this compound (SCDA, 2.8 equiv), anhydrous dimethylformamide (DMF).
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the phenolic substrate and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF via syringe and stir the resulting suspension.
-
Add the solid this compound in one portion under a positive flow of nitrogen.
-
Lower the reaction apparatus into a preheated oil bath at 120 °C.
-
Stir the mixture vigorously for 2 hours. Significant gas evolution will be observed.
-
Monitor the reaction by TLC. Upon completion, remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
This protocol is based on the difluoromethylation of p-methoxythiophenol.[4]
-
Materials: Aromatic thiol (1.0 equiv), potassium carbonate (K₂CO₃, 1.5 equiv), this compound (SCDA, 2.0 equiv), anhydrous dimethylformamide (DMF).
-
Procedure:
-
In an oven-dried screw-capped reaction vial containing a stir bar, add the thiol, potassium carbonate, and this compound.
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous DMF (to achieve a ~0.1-0.2 M concentration of the thiol) via syringe.
-
Seal the vial tightly and place it in a preheated heating block at 95 °C.
-
Stir the mixture for 8 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by silica gel chromatography to afford the desired S-difluoromethylated product.
-
This protocol is adapted from the synthesis of β,β-difluorostyrene.[6]
-
Materials: Benzaldehyde (1.0 equiv), triphenylphosphine (PPh₃, 1.1 equiv), this compound (SCDA, 1.5 equiv), anhydrous diglyme.
-
Safety Note: The thermal decomposition of SCDA can be violently exothermic if the reagent accumulates due to insufficient heating. Ensure the reaction flask is at the target temperature before beginning the addition.[6]
-
Procedure:
-
Assemble an oven-dried, two-necked flask with a reflux condenser, magnetic stirrer, and a heated, pressure-equalizing dropping funnel. Purge the system with dry nitrogen.
-
Charge the flask with triphenylphosphine, freshly distilled benzaldehyde, and a small amount of anhydrous diglyme.
-
In a separate flask, prepare a solution of dry SCDA in anhydrous diglyme by warming to ~70 °C. Transfer this warm solution to the heated dropping funnel (~60 °C).
-
Heat the main reaction flask in an oil bath to 160 °C.
-
Once the flask contents reach 160 °C, add the SCDA solution dropwise over 1.5–2 hours.
-
After the addition is complete, continue stirring for a short period.
-
The product can be isolated by flash distillation of the reaction mixture under vacuum into a cold trap.
-
Further purify the distillate by fractional distillation to yield the 1,1-difluoroolefin.
-
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Thermal Decomposition of Sodium Chlorodifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium chlorodifluoroacetate (ClCF₂CO₂Na) is a widely utilized reagent in organic synthesis, primarily serving as a convenient and effective precursor to difluorocarbene (:CF₂), a reactive intermediate of significant interest in the synthesis of fluorinated molecules. This technical guide provides an in-depth examination of the thermal decomposition of this compound, detailing its mechanism, key reaction products, and the experimental protocols for its controlled decomposition and utilization in synthetic applications. The guide also presents available physical and thermal data in a structured format and includes graphical representations of the decomposition pathway and a typical experimental workflow.
Introduction
This compound is a stable, solid compound that, upon heating, undergoes facile thermal decomposition to generate difluorocarbene. This property has made it a valuable tool in medicinal chemistry and drug development, where the introduction of fluorine atoms into molecules can significantly alter their biological properties. The in situ generation of difluorocarbene from this compound offers a safer and more convenient alternative to using gaseous fluorinated reagents. This document aims to provide a comprehensive technical overview of the thermal decomposition of this important reagent.
Physicochemical and Thermal Properties
While detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data are not extensively available in the public literature, the following table summarizes the known physical and thermal properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂ClF₂NaO₂ | |
| Molecular Weight | 152.46 g/mol | |
| Appearance | White to grayish-white solid powder | |
| Melting Point | 196-198 °C | |
| Decomposition Temperature | 226-229 °C (in the absence of other reagents) | |
| Decomposition Temperature (in synthetic applications) | 95-160 °C (solvent and substrate dependent) |
Thermal Decomposition Mechanism
The primary pathway for the thermal decomposition of this compound is through decarboxylation to produce difluorocarbene (:CF₂). The generally accepted mechanism proceeds in two key steps:
-
Decarboxylation: The this compound salt first loses a molecule of carbon dioxide (CO₂) to form a chlorodifluoromethyl carbanion (ClCF₂⁻).
-
Chloride Elimination: The unstable carbanion then rapidly eliminates a chloride ion (Cl⁻) to yield the neutral difluorocarbene intermediate.
This reactive difluorocarbene can then be trapped by a suitable nucleophile present in the reaction mixture.
Experimental Protocols
The controlled thermal decomposition of this compound is central to its application as a difluorocarbene source in organic synthesis. Below are detailed methodologies for its use in difluoromethylation and difluorocyclopropanation reactions.
General Considerations
-
Drying: this compound is hygroscopic and should be thoroughly dried under vacuum before use to ensure reproducible results.
-
Solvent: Anhydrous, high-boiling polar aprotic solvents such as diglyme, triglyme, or N,N-dimethylformamide (DMF) are commonly used.
-
Inert Atmosphere: Reactions are typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Temperature Control: Precise temperature control is crucial. A gradual increase in temperature is recommended to avoid a rapid, exothermic decomposition, which can be violent.
Protocol for Difluoromethylation of a Phenol
This protocol is adapted from established procedures for the O-difluoromethylation of phenols.
Materials:
-
This compound
-
Phenol substrate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle with a temperature controller
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phenol substrate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and this compound (2.0 eq).
-
Add anhydrous DMF to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the phenol substrate.
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Gradually heat the reaction mixture to 95-100 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired difluoromethylated phenol.
Protocol for Difluorocyclopropanation of an Alkene
This protocol is based on procedures for the synthesis of gem-difluorocyclopropanes.
Materials:
-
This compound
-
Alkene substrate
-
Anhydrous diglyme
-
Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Oil bath with a temperature controller
Procedure:
-
Set up a three-neck round-bottom flask under an inert atmosphere.
-
Add the alkene substrate and anhydrous diglyme to the flask.
-
In a separate flask, prepare a solution or a fine suspension of this compound in anhydrous diglyme.
-
Heat the flask containing the alkene solution to 160 °C in an oil bath.
-
Once the temperature has stabilized, add the this compound solution/suspension dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring.
-
After the addition is complete, maintain the reaction at 160 °C for an additional 1-2 hours.
-
Monitor the reaction for the cessation of gas (CO₂) evolution.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain the gem-difluorocyclopropane.
Safety Considerations
-
Exothermic Decomposition: As noted, the thermal decomposition of this compound can be violently exothermic if not properly controlled. It is imperative to heat the reaction mixture gradually and ensure efficient stirring to dissipate heat.
-
Hazardous Byproducts: In the event of a fire or uncontrolled decomposition, hazardous gases such as carbon oxides, hydrogen chloride, and hydrogen fluoride may be produced. All manipulations should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
The thermal decomposition of this compound is a cornerstone reaction for the generation of difluorocarbene, a critical intermediate in modern organofluorine chemistry. While detailed kinetic and thermodynamic data from dedicated thermal analysis studies are not widely published, the extensive use of this reagent in organic synthesis has provided a wealth of practical knowledge regarding its controlled decomposition. This guide has summarized the key aspects of its thermal behavior, including the decomposition mechanism, relevant physical properties, and detailed experimental protocols for its safe and effective use. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is essential for leveraging the synthetic potential of this versatile reagent.
Stability and Storage of Sodium Chlorodifluoroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and storage of sodium chlorodifluoroacetate. The information is compiled from publicly available safety data sheets, product information, and relevant scientific literature to assist researchers, scientists, and drug development professionals in the safe handling and storage of this versatile reagent.
Chemical and Physical Properties
This compound is a white solid that is stable under recommended storage conditions.[1][2] It is primarily used in organic synthesis as a precursor for the in-situ generation of difluorocarbene.[3][4][5] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂ClF₂NaO₂ | [4] |
| Molecular Weight | 152.46 g/mol | [4] |
| Appearance | White solid | [2][4] |
| Melting Point | 196-198 °C | [2][4] |
| Hygroscopicity | Hygroscopic | [6] |
Stability Profile
Under normal handling and storage conditions, this compound is a stable compound.[6] However, its stability is influenced by temperature, moisture, and the presence of incompatible materials.
Thermal Stability
This compound undergoes thermal decomposition upon heating, which is a critical aspect of its reactivity in organic synthesis. The primary decomposition pathway involves decarboxylation to generate difluorocarbene (:CF₂), a highly reactive intermediate.[3][4][5] This process typically occurs at temperatures of 95 °C and above in suitable solvents like diglyme.[5]
It is crucial to control the temperature during heating, as a buildup of the reagent followed by rapid heating can lead to a violent exothermic decomposition.[7] In case of a fire, thermal decomposition can generate hazardous products, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[6]
Hydrolytic Stability and Behavior in Aqueous Solutions
A study on the decomposition of chlorodifluoroacetic acid in aqueous solution revealed that the reaction is a first-order process. The rate of decomposition is influenced by pH and the presence of other ions. The table below summarizes the kinetic data from this study.
| Temperature (°C) | k (sec⁻¹) | Half-life (t½) |
| 60.0 | 1.1 x 10⁻⁵ | ~17.5 hours |
| 80.0 | 1.1 x 10⁻⁴ | ~1.7 hours |
| 100.0 | 8.3 x 10⁻⁴ | ~13.9 minutes |
Data adapted from a study on the decomposition of chlorodifluoroacetic acid in a sodium acetate-acetic acid buffer solution.[8]
The activation energy for this decomposition was reported to be approximately 29 kcal/mol.[8]
Incompatibilities
This compound is incompatible with strong oxidizing agents.[6] Contact with these materials should be avoided to prevent vigorous reactions.
Degradation Pathways
The most well-documented degradation pathway for this compound is its thermal decomposition to form difluorocarbene.
Thermal Decomposition Pathway
The thermal decomposition is proposed to proceed via an initial decarboxylation to form a chlorodifluoromethyl carbanion (ClCF₂⁻), which then rapidly eliminates a chloride ion to yield difluorocarbene (:CF₂).[4]
References
- 1. This compound(1895-39-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. synquestlabs.com [synquestlabs.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Solubility of Sodium Chlorodifluoroacetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium chlorodifluoroacetate (ClF₂CCOONa), a white to off-white solid, is a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Its primary utility lies in its role as a precursor to difluorocarbene (:CF₂), a highly reactive intermediate essential for the synthesis of gem-difluorocyclopropanes and difluoroalkenes.[4] The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, bioavailability, and efficacy.[1] A thorough understanding of the solubility of this compound in various organic solvents is paramount for reaction optimization, process development, and ensuring reaction safety. This guide provides a comprehensive overview of its solubility profile, detailed experimental protocols for solubility determination, and a workflow for its application in synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 1895-39-2 |
| Molecular Formula | C₂ClF₂NaO₂ |
| Molecular Weight | 152.46 g/mol [5] |
| Appearance | White to off-white powder/solid[3] |
| Melting Point | 196-198 °C (decomposes)[6] |
Solubility Data
The solubility of this compound is highly dependent on the polarity of the solvent. As a salt, it exhibits greater solubility in polar solvents.
Qualitative Solubility
This compound is generally described as being soluble in polar aprotic solvents and having poor solubility in nonpolar or low-polarity solvents.
-
Soluble in: Highly polar organic solvents.[3]
-
Poorly soluble in: Low polarity solvents such as ether.[3]
Quantitative Solubility
Quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature. The table below summarizes the available data.
| Solvent | CAS Number | Type | Solubility | Temperature (°C) |
| Diglyme | 111-96-6 | Polar Aprotic | 0.60 g/mL[4] | Not Specified |
| Dimethoxyethane | 110-71-4 | Polar Aprotic | Soluble[4] | Not Specified |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Polar Aprotic | Soluble[4][7] | Not Specified |
| Triglyme | 112-49-2 | Polar Aprotic | Soluble[4] | Not Specified |
| Acetonitrile | 75-05-8 | Polar Aprotic | Soluble (used as a refluxing solvent)[8] | ~82 |
| Water | 7732-18-5 | Polar Protic | 5.49 mg/mL (predicted)[8] | Not Specified |
| Ether | 60-29-7 | Nonpolar | Poorly Soluble[3] | Not Specified |
It is important to note that the term "soluble" is qualitative. For process development and optimization, experimental determination of solubility at the desired reaction temperature is crucial.
Experimental Protocols for Solubility Determination
While a specific, standardized protocol for determining the solubility of this compound was not found in the reviewed literature, a general and reliable method based on the principle of isothermal saturation followed by gravimetric or chromatographic analysis can be employed.
Isothermal Saturation Method
This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in that solution.
Materials:
-
This compound (analytical grade, dried under vacuum)
-
Organic solvent of interest (anhydrous, high purity)
-
Temperature-controlled shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Centrifuge
-
Syringe filters (PTFE or other solvent-compatible membrane)
-
Vials with screw caps
-
Evaporating dish or pre-weighed vials for gravimetric analysis
-
HPLC or UV-Vis spectrophotometer for analytical quantification (optional)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired experimental temperature. Agitate the mixture for a sufficient period to reach equilibrium. The time required to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured solubility is constant.
-
Phase Separation: Once equilibrium is reached, allow the vial to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle. For finer suspensions, centrifugation at the experimental temperature can be used to facilitate phase separation.
-
Sample Extraction: Carefully extract a known volume of the clear supernatant using a pre-warmed (or cooled to the experimental temperature) syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
Quantification:
-
Gravimetric Method: Weigh the vial containing the filtered saturated solution. Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the solute. Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved this compound.
-
Chromatographic Method (HPLC): Dilute the filtered saturated solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument. Analyze the sample to determine the concentration of this compound. An appropriate analytical method, including column, mobile phase, and detector settings, must be developed and validated beforehand.
-
Calculation (Gravimetric Method):
Solubility ( g/100 mL) = [(mass of vial with dried solute - mass of empty vial) / volume of supernatant extracted] * 100
Visualization of Experimental Workflow
This compound is a key reagent in difluorocyclopropanation reactions. The following diagram illustrates a typical experimental workflow for such a reaction.
Caption: Experimental workflow for a typical difluorocyclopropanation reaction.
Another significant application of this compound is in Wittig-type olefination reactions to produce difluoroalkenes. The logical relationship for this process is depicted below.
Caption: Logical flow of a Wittig-type olefination using this compound.
Conclusion
This compound's solubility is a critical parameter for its effective use in organic synthesis. It exhibits good solubility in polar aprotic solvents like diglyme and DMF, which are often the solvents of choice for reactions involving this reagent. However, a comprehensive quantitative understanding of its solubility in a wider range of common organic solvents is still lacking and presents an area for further investigation. The provided experimental protocol offers a reliable method for researchers to determine the solubility of this compound in their specific solvent systems and reaction conditions, thereby facilitating more robust and optimized synthetic procedures in drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lcms.cz [lcms.cz]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 1895-39-2 [amp.chemicalbook.com]
- 5. This compound | C2ClF2NaO2 | CID 2734985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 96 1895-39-2 [sigmaaldrich.com]
- 7. This compound | 1895-39-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 1895-39-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
The Hygroscopic Nature of Sodium Chlorodifluoroacetate: A Technical Guide for Pharmaceutical Development
An in-depth examination of the hygroscopic properties of Sodium Chlorodifluoroacetate, detailing its implications for research, development, and formulation. This guide provides an overview of the qualitative nature of its water sorption, outlines standard experimental protocols for hygroscopicity determination, and presents a framework for data interpretation in a pharmaceutical context.
Introduction: The Critical Role of Hygroscopicity in Drug Development
Hygroscopicity, the propensity of a substance to attract and hold water molecules from the surrounding environment, is a critical physical property of active pharmaceutical ingredients (APIs) and excipients. For drug development professionals, a thorough understanding of a compound's hygroscopic nature is paramount. Excessive water sorption can lead to a cascade of undesirable effects, including chemical degradation, alterations in crystalline structure, and diminished powder flowability, all of which can compromise the stability, efficacy, and manufacturability of the final drug product.
Qualitative Assessment of this compound's Hygroscopicity
Available literature and safety data sheets consistently describe this compound as a hygroscopic substance. It is often recommended that the compound be stored in a dry, well-ventilated environment to prevent moisture uptake. Some sources further indicate that it can undergo deliquescence, a process where a solid absorbs enough atmospheric moisture to dissolve and form a liquid solution.
In contrast, it is noteworthy that the related compound, sodium bromodifluoroacetate, has been described as non-hygroscopic, highlighting how small molecular changes can significantly impact this physical property[1]. The hygroscopicity of this compound is attributed to the polarity of the sodium carboxylate group, which readily forms hydrogen bonds with water molecules.
Quantitative Analysis of Hygroscopicity
To accurately assess the hygroscopic nature of a compound like this compound, quantitative measurements are essential. The following table illustrates a hypothetical presentation of data that would be generated from such studies.
Table 1: Hypothetical Water Sorption Data for this compound at 25°C
| Relative Humidity (%) | Water Uptake (% w/w) - Sorption | Water Uptake (% w/w) - Desorption | Observations |
| 0 | 0.0 | 0.2 | Initial dry weight |
| 10 | 0.1 | 0.3 | Slight surface adsorption |
| 20 | 0.2 | 0.4 | Continued surface adsorption |
| 30 | 0.4 | 0.6 | Gradual increase in water content |
| 40 | 0.8 | 1.0 | Significant water uptake |
| 50 | 1.5 | 1.8 | Accelerated water sorption |
| 60 | 3.2 | 3.5 | Potential for physical changes |
| 70 | 6.5 | 7.0 | Approaching critical humidity |
| 80 | 15.2 | 16.0 | Possible deliquescence |
| 90 | > 25.0 (Deliquescence) | - | Formation of a saturated solution |
Note: This data is illustrative and not based on experimental results for this compound.
Experimental Protocols for Hygroscopicity Determination
Standardized experimental protocols are crucial for obtaining reliable and reproducible hygroscopicity data. The following sections detail the methodologies for two common techniques.
Gravimetric Sorption Analysis (GSA)
Objective: To measure the amount of water vapor sorbed or desorbed by a sample as a function of relative humidity (RH) at a constant temperature.
Methodology:
-
Sample Preparation: A pre-weighed, accurately measured sample of this compound (typically 5-15 mg) is placed in the sample pan of a dynamic vapor sorption (DVS) instrument.
-
Drying: The sample is dried in the instrument under a stream of dry nitrogen gas (0% RH) until a stable weight is achieved. This weight is recorded as the initial dry mass.
-
Sorption Isotherm: The relative humidity within the sample chamber is incrementally increased in pre-defined steps (e.g., 10% RH increments from 0% to 90% RH). At each step, the sample weight is continuously monitored until equilibrium is reached (i.e., the rate of weight change is below a specified threshold).
-
Desorption Isotherm: Following the sorption phase, the relative humidity is incrementally decreased in the same steps back to 0% RH, and the sample weight is monitored at each stage until equilibrium is achieved.
-
Data Analysis: The percentage change in mass at each RH step is calculated relative to the initial dry mass. The results are plotted as a sorption-desorption isotherm (water uptake vs. RH).
Thermogravimetric Analysis (TGA) for Moisture Content
Objective: To determine the amount of volatile material (assumed to be water) in a sample by measuring the mass loss as a function of temperature.
Methodology:
-
Sample Preparation: An accurately weighed sample of this compound is placed in a tared TGA sample pan.
-
Instrument Setup: The TGA is programmed with a specific temperature profile. A typical method involves heating the sample from ambient temperature to a temperature above the boiling point of water (e.g., 120°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Analysis: The instrument continuously records the sample weight as a function of temperature.
-
Data Interpretation: The weight loss observed in the temperature range corresponding to the vaporization of water is attributed to the moisture content of the sample. This is typically expressed as a percentage of the initial sample weight.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for assessing the hygroscopicity of a pharmaceutical powder like this compound.
Implications for Handling, Storage, and Formulation
The hygroscopic nature of this compound has significant practical implications:
-
Handling: The material should be handled in a controlled environment with low relative humidity to minimize moisture uptake. Exposure to ambient, humid air should be minimized.
-
Storage: It is imperative to store this compound in tightly sealed containers with a desiccant. The storage area should be cool and dry.
-
Formulation: During formulation development, the hygroscopicity of this compound must be considered when selecting excipients. The use of other hygroscopic components should be carefully evaluated to avoid potential compatibility and stability issues. The manufacturing process may require humidity-controlled environments.
-
Packaging: The final drug product containing this compound will likely require packaging that provides a high barrier to moisture vapor transmission.
Conclusion
This compound is a hygroscopic compound, a property that necessitates careful consideration during its entire lifecycle from laboratory research to pharmaceutical manufacturing. While specific quantitative data on its water sorption properties are not widely published, established analytical techniques such as Gravimetric Sorption Analysis and Thermogravimetric Analysis can provide the necessary data to fully characterize its behavior. A thorough understanding and quantification of its hygroscopicity are essential for ensuring the stability, quality, and efficacy of any formulation containing this important fluorinating agent. Further research to quantify the hygroscopic profile of this compound would be of significant value to the scientific and pharmaceutical communities.
References
The Generation of Difluorocarbene from Sodium Chlorodifluoroacetate: A Technical Guide for Researchers
An in-depth exploration of the synthesis, mechanisms, and applications of difluorocarbene generated from sodium chlorodifluoroacetate, tailored for professionals in chemical research and drug development.
This compound (SCDA) has emerged as a cornerstone reagent in modern fluorine chemistry, offering a convenient, cost-effective, and operationally simple route to difluorocarbene (:CF₂). This highly reactive intermediate is a valuable tool for the introduction of fluorine-containing moieties into organic molecules, a strategy widely employed to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides a comprehensive overview of the use of SCDA as a difluorocarbene precursor, detailing its mechanism of action, experimental protocols for various applications, and a summary of relevant quantitative data.
The Mechanism: Thermal Decarboxylation to Difluorocarbene
The utility of this compound as a difluorocarbene source lies in its propensity to undergo thermal decarboxylation.[1][2] Upon heating, the salt eliminates carbon dioxide and a chloride ion to generate the highly electrophilic difluorocarbene. This process is believed to proceed through the formation of a chlorodifluoroacetate anion, which then fragments.[2]
The generation of difluorocarbene from SCDA is a critical step that enables a variety of subsequent chemical transformations. The in situ formation of this reactive species allows for its immediate trapping by a suitable nucleophile or unsaturated system present in the reaction mixture.
Figure 1: Proposed mechanism for the generation of difluorocarbene from this compound.
Experimental Protocols and Applications
The difluorocarbene generated from SCDA can be utilized in a range of synthetic applications, including difluoromethylation of heteroatoms, difluorocyclopropanation of alkenes, and the synthesis of difluoroolefins. The following sections detail representative experimental protocols for these key transformations.
Heteroatom Difluoromethylation
A simple and cost-effective protocol for the difluoromethylation of thiols, nitrogen heterocycles, and selenols has been developed using SCDA.[3][4] The reaction proceeds smoothly at moderate temperatures in the presence of a base.
Experimental Protocol: Difluoromethylation of p-Methoxythiophenol [3]
-
To an oven-dried 25 mL screw-capped reaction vial containing a stir bar, add potassium carbonate (K₂CO₃, 1.50 equiv) and this compound (SCDA, 2.00 equiv).
-
Evacuate the vial and backfill with argon (repeated three times).
-
Add the solvent (e.g., DMF, 3 mL) followed by p-methoxythiophenol (1.00 equiv) under an argon atmosphere.
-
Tightly seal the vial and stir the reaction mixture at 95 °C for 8 hours.
-
After cooling to room temperature, the reaction mixture can be worked up using standard procedures to isolate the desired S-difluoromethylated product.
The same general procedure can be adapted for the difluoromethylation of various aromatic and heteroaromatic thiols, as well as N- and Se-nucleophiles.[3]
Difluorocyclopropanation
The [2+1] cycloaddition of difluorocarbene with alkenes is a powerful method for the synthesis of gem-difluorocyclopropanes, a structural motif of increasing interest in medicinal chemistry.[5]
Experimental Protocol: Synthesis of 1,1-Difluorocyclopropanes [5]
-
In a suitable reaction vessel, dissolve the alkene substrate in a high-boiling point solvent such as diglyme or triglyme.
-
Add this compound to the solution.
-
Heat the reaction mixture to reflux (typically around 190 °C) to effect the thermal decomposition of SCDA and the subsequent trapping of the generated difluorocarbene by the alkene.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled and subjected to an appropriate workup and purification procedure to yield the gem-difluorocyclopropane derivative.
Synthesis of 1,1-Difluoroolefins
SCDA can also be employed in a Wittig-like reaction with aldehydes in the presence of triphenylphosphine to afford 1,1-difluoroolefins.[6][7]
Experimental Protocol: Synthesis of β,β-Difluorostyrene [7]
-
In a flask equipped with a mechanical stirrer, a thermometer, and a condenser, place triphenylphosphine and benzaldehyde in anhydrous diglyme.
-
Heat the mixture in an oil bath to 160 °C.
-
Slowly add a solution of this compound in diglyme to the reaction mixture over a period of 1.5-2 hours, maintaining the bath temperature. Caution: It is crucial to maintain a consistent temperature to avoid the accumulation of unreacted SCDA, which could lead to a violent exothermic decomposition.[7]
-
After the addition is complete, continue heating for an additional period to ensure complete reaction.
-
The product can be isolated by distillation from the reaction mixture.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. S-, N-, and Se-difluoromethylation using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 6. nbinno.com [nbinno.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Navigating the Terrain of Sodium Chlorodifluoroacetate: A Technical Guide to Hazards and Safety
For Researchers, Scientists, and Drug Development Professionals
Sodium chlorodifluoroacetate, a halogenated organic salt, is a versatile reagent in synthetic chemistry, particularly as a precursor for the generation of difluorocarbene. While its utility is significant, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for professionals in research and drug development. This technical guide provides an in-depth overview of the known hazards associated with this compound and outlines comprehensive safety precautions and handling procedures.
Chemical and Physical Properties
A foundational aspect of chemical safety is the understanding of a substance's physical and chemical characteristics. This data is crucial for proper storage, handling, and emergency response planning.
| Property | Value | Reference |
| Chemical Formula | C₂ClF₂NaO₂ | [1][2] |
| Molecular Weight | 152.46 g/mol | [1][2] |
| CAS Number | 1895-39-2 | [2][3] |
| Appearance | White to off-white powder/solid | [4][5] |
| Melting Point | 196-198 °C (lit.) | [2][6] |
| Solubility | Soluble in dimethoxyethane, diglyme, triglyme, and dimethyl formamide. | [4][7] |
| Hygroscopicity | Hygroscopic | [3][8] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are related to its irritant properties.[3][9] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][9] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][9] |
Signal Word: Warning[3]
Toxicological Profile
Potential Mechanism of Toxicity: An Analogy to Sodium Fluoroacetate
Although specific studies on the mechanism of toxicity for this compound are lacking, the structurally related compound, sodium fluoroacetate (Compound 1080), is a potent metabolic poison. Its mechanism of action involves the disruption of the citric acid cycle (Krebs cycle). It is plausible that this compound could exert toxicity through a similar pathway, although this remains to be experimentally verified.
The proposed mechanism for sodium fluoroacetate involves its conversion to fluorocitrate, which then inhibits the enzyme aconitase, leading to a blockage of cellular respiration.
Experimental Protocols for Hazard Assessment
To ensure the safe handling and use of chemical substances, standardized experimental protocols are employed to assess their potential hazards. The following sections detail the principles of methodologies that would be used to evaluate the known hazards of this compound.
Skin Irritation Testing (based on OECD Guideline 439)
The in vitro skin irritation test utilizes a reconstructed human epidermis (RhE) model to assess the potential of a substance to cause skin irritation.[8][9]
Methodology:
-
Tissue Preparation: Commercially available RhE models are equilibrated in a sterile, defined culture medium.
-
Test Substance Application: A precise amount of this compound (as a solid or a solution in an appropriate solvent) is applied topically to the surface of the RhE tissue.
-
Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.[10]
-
Rinsing and Post-Incubation: Following exposure, the test substance is thoroughly rinsed from the tissue surface, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for recovery or progression of cytotoxic effects.[10]
-
Viability Assessment: Cell viability is determined using a quantitative method, most commonly the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which is then extracted and measured spectrophotometrically.[9][10]
-
Data Interpretation: The viability of the treated tissues is expressed as a percentage relative to negative controls. A reduction in viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.[9][10]
Eye Irritation Testing (based on OECD Guideline 437)
The Bovine Corneal Opacity and Permeability (BCOP) test is a widely used in vitro method to assess the potential of a substance to cause serious eye damage.[11][12]
Methodology:
-
Cornea Preparation: Freshly isolated bovine corneas are mounted in a specialized holder that creates two chambers, one on the epithelial side and one on the endothelial side.
-
Test Substance Application: this compound is applied to the epithelial surface of the cornea.
-
Exposure: The cornea is exposed to the test substance for a defined period.
-
Opacity Measurement: Corneal opacity is measured using an opacitometer, which quantifies the amount of light that passes through the cornea.
-
Permeability Measurement: After the opacity measurement, the permeability of the cornea is assessed by applying sodium fluorescein dye to the epithelial side and measuring the amount that passes through to the endothelial side using a spectrophotometer.[11]
-
Data Analysis: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values. This score is used to classify the substance's eye irritation potential.[13]
Acute Inhalation Toxicity Testing (based on OECD Guideline 403)
This test is designed to assess the health hazards of a substance when inhaled over a short period.[2][14]
Methodology:
-
Animal Selection and Acclimatization: A suitable rodent species (typically rats) is selected and acclimatized to the laboratory conditions.
-
Exposure Chamber: The animals are placed in a whole-body or nose-only inhalation exposure chamber.
-
Atmosphere Generation: An atmosphere containing a controlled concentration of this compound as a dust or aerosol is generated and maintained in the chamber.
-
Exposure: The animals are exposed to the test atmosphere for a defined period (typically 4 hours).[14]
-
Observation Period: Following exposure, the animals are observed for a period of at least 14 days for signs of toxicity, including changes in behavior, body weight, and mortality.[14]
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy to examine for any pathological changes.
-
Data Analysis: The results are used to determine the median lethal concentration (LC50) or to classify the substance based on its acute inhalation toxicity.
Safe Handling and Storage
Adherence to strict safety protocols is essential when working with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
Handling and Storage Procedures
-
Handling:
-
Storage:
Emergency Procedures
In the event of an exposure or spill, prompt and appropriate action is critical.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[9] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[3][8] |
| Ingestion | Clean mouth with water. Do NOT induce vomiting. Get medical attention.[8][9] |
Accidental Release Measures
-
Ensure adequate ventilation.
-
Use personal protective equipment as required.
-
Avoid dust formation.
-
Sweep up and shovel into suitable containers for disposal.
-
Do not let the chemical enter the environment.[9]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment. The product itself does not burn.[8]
-
Hazardous Decomposition Products: In case of fire, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), gaseous hydrogen fluoride (HF), and hydrogen chloride gas can be released.[9]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
Conclusion
This compound is a valuable chemical reagent, but it is not without its hazards. Its irritant properties necessitate a cautious and informed approach to its handling and use. By understanding its chemical and physical properties, adhering to stringent safety protocols, and being prepared for emergencies, researchers and drug development professionals can mitigate the risks and safely harness the synthetic potential of this compound. Further toxicological studies are warranted to provide a more complete safety profile.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 5. «In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method» [xenometrix.ch]
- 6. delltech.com [delltech.com]
- 7. oecd.org [oecd.org]
- 8. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 9. iivs.org [iivs.org]
- 10. x-cellr8.com [x-cellr8.com]
- 11. Eye irritation: Bovine Corneal Opacity and Permeability (BCOP) assay - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Bovine Corneal Opacity & Permeability Assay (BCOP) | Cosmetics [jrfglobal.com]
- 14. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
The Genesis of Difluorocarbene Chemistry: Haszeldine's Early Investigations with Sodium Chlorodifluoroacetate
A Technical Review for Researchers in Synthetic Chemistry and Drug Development
This technical guide delves into the seminal early research conducted by R. N. Haszeldine and his collaborators on the use of sodium chlorodifluoroacetate as a precursor for difluorocarbene. This pioneering work laid the foundation for the now vast field of difluorocarbene chemistry, a critical tool in the synthesis of fluorinated organic molecules with significant applications in pharmaceuticals, agrochemicals, and materials science. This document provides a detailed account of the initial key experiments, including quantitative data, experimental protocols, and a visualization of the underlying chemical transformations.
Introduction: The Dawn of a New Reagent
In the mid-20th century, the field of organofluorine chemistry was rapidly expanding, driven by the unique properties imparted by fluorine atoms to organic molecules. A significant breakthrough in this area was the development of methods for the generation of difluorocarbene (:CF₂), a highly reactive intermediate. It was the work of Haszeldine and his team that first identified this compound (ClCF₂CO₂Na) as a convenient and effective source of this valuable species.[1] Their research, published in 1960, demonstrated that the thermal decomposition of this salt provided a reliable route to difluorocarbene, which could then be trapped by various unsaturated organic molecules.[1]
The Thermal Decomposition of this compound
The cornerstone of Haszeldine's early work was the discovery that this compound, a stable, crystalline solid, undergoes thermal decarboxylation to generate difluorocarbene. The process involves the elimination of both carbon dioxide and sodium chloride.
Reaction Pathway for Difluorocarbene Generation
Caption: Thermal decomposition of this compound.
Key Experiment: Trapping of Difluorocarbene with Cyclohexene
A pivotal experiment demonstrating the generation and reactivity of difluorocarbene was its reaction with cyclohexene to form 7,7-difluoronorcarane. This reaction served as a proof-of-concept for the utility of this compound as a difluorocarbene source.
Quantitative Data
The following table summarizes the quantitative data reported by Haszeldine and his co-workers for the reaction of this compound with cyclohexene.[1]
| Parameter | Value |
| Reactants | This compound, Cyclohexene |
| Solvent | bis(2-methoxyethyl) ether |
| Reaction Time | 30 hours |
| Product | 7,7-Difluoronorcarane |
| Yield (Pure) | 11% |
| Yield (Total) | 22% |
| Boiling Point | 121-123 °C |
| Refractive Index (n²⁵D) | 1.4130 |
| Infrared Absorption (λ) | 3.43, 6.80, 6.96, 7.44, 7.79, 8.32, 8.99, 9.08, 9.72, 10.03, 10.59, 10.88, 11.54, 11.88, 12.47, 13.03, and 14.60 μ |
| Byproducts (Traces) | Phosgene (COCl₂), Carbonyl fluoride (COF₂), Chlorodifluoroacetyl chloride (ClCF₂COCl), Chlorodifluoroacetyl fluoride (ClCF₂COF) |
Experimental Protocol
Based on the available literature, the experimental protocol for the synthesis of 7,7-difluoronorcarane can be outlined as follows:
-
Reaction Setup: A mixture of this compound and cyclohexene is prepared in a reaction vessel containing bis(2-methoxyethyl) ether as the solvent.
-
Thermal Decomposition: The reaction mixture is heated to reflux for an extended period (30 hours) to induce the thermal decomposition of the sodium salt and the in-situ generation of difluorocarbene.
-
Cycloaddition: The generated difluorocarbene, a highly reactive electrophile, undergoes a [1+2] cycloaddition reaction with the double bond of cyclohexene.
-
Workup and Purification: Following the reaction, the product, 7,7-difluoronorcarane, is isolated and purified from the reaction mixture. The reported yield of the pure product was 11%.[1]
Experimental Workflow
The logical flow of the experimental procedure is depicted in the following diagram:
Caption: Workflow for the synthesis of 7,7-difluoronorcarane.
Conclusion and Significance
The early research by Haszeldine on this compound was a landmark achievement in organofluorine chemistry. It established a practical and accessible method for generating difluorocarbene, opening the door for the synthesis of a wide array of gem-difluorinated compounds. The principles demonstrated in these initial experiments, particularly the thermal decarboxylation of a stable salt to produce a reactive intermediate, have been expanded and refined over the decades. This foundational work continues to be a cornerstone of modern synthetic strategies for the introduction of the difluoromethylene group, a critical moiety in the design of new pharmaceuticals and advanced materials.
References
The Pivotal Role of Sodium Chlorodifluoroacetate in Modern Organofluorine Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics, have led to the development of numerous blockbuster drugs and advanced materials. Among the diverse array of fluorinating reagents, sodium chlorodifluoroacetate (SCDA) has emerged as a workhorse reagent, prized for its versatility, operational simplicity, and cost-effectiveness. This technical guide provides an in-depth exploration of the role of this compound in organofluorine chemistry, focusing on its application as a robust precursor to the highly reactive intermediate, difluorocarbene.
Core Principles: Generation of Difluorocarbene
This compound is a stable, crystalline solid that serves as a convenient and efficient source of difluorocarbene (:CF₂).[1][2] The primary mechanism for the generation of this key intermediate is thermal decarboxylation. Upon heating, typically in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or diglyme, this compound undergoes irreversible decomposition to yield difluorocarbene, sodium chloride, and carbon dioxide.[3][4]
The in situ generation of difluorocarbene from SCDA offers significant advantages over other methods, such as the use of hazardous and environmentally detrimental chlorodifluoromethane (Freon-22).[1][5] SCDA is an inexpensive, non-ozone-depleting, and bench-stable solid, making it an attractive choice for both laboratory-scale synthesis and large-scale industrial processes.[6]
Key Applications in Organofluorine Synthesis
The electrophilic nature of the generated difluorocarbene allows it to react with a wide range of nucleophiles, making SCDA a versatile reagent for the introduction of the difluoromethyl (CHF₂) and difluoromethylene (=CF₂) moieties.
Heteroatom Difluoromethylation
One of the most prominent applications of this compound is the difluoromethylation of heteroatoms, a crucial transformation in the synthesis of pharmaceuticals and agrochemicals. The general mechanism involves the trapping of the electrophilic difluorocarbene by a nucleophilic heteroatom, followed by protonation to yield the difluoromethylated product.[1]
O-Difluoromethylation: The synthesis of aryl difluoromethyl ethers from phenols is a well-established and highly valuable transformation.[1] The reaction typically proceeds in the presence of a base, such as cesium carbonate or potassium carbonate, to generate the more nucleophilic phenoxide ion.[7]
S-, N-, and Se-Difluoromethylation: Beyond oxygen nucleophiles, SCDA is highly effective for the difluoromethylation of thiols, nitrogen-containing heterocycles, and selenols.[2][8] These reactions provide access to a diverse range of difluoromethylated compounds with potential applications in drug discovery.[9][10]
| Substrate Class | Typical Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenols | Cs₂CO₃ | DMF/H₂O | 120 | 94 | [1] |
| Thiols (Aromatic) | K₂CO₃ | DMF | 95 | 64-93 | [2] |
| Heteroaromatic Thiols | K₂CO₃ | DMF | 95 | 55-91 | [2] |
| N-Heterocycles (Theophylline) | K₂CO₃ | DMF | 95 | 76 | [2] |
| Selenols | K₂CO₃ | DMF | 95 | 81 | [2] |
Table 1: Summary of Reaction Conditions and Yields for Heteroatom Difluoromethylation using SCDA.
Difluorocyclopropanation
Difluorocarbene generated from SCDA readily undergoes [2+1] cycloaddition reactions with alkenes to form gem-difluorocyclopropanes.[11][12] This reaction is a powerful tool for the synthesis of these strained, fluorinated rings, which are of interest in medicinal chemistry and materials science. The reaction is often carried out at elevated temperatures in a solvent like diglyme.[13]
Wittig-Type Olefination
In the presence of triphenylphosphine, the thermal decomposition of this compound can be harnessed for a Wittig-type olefination of aldehydes and ketones.[4] This reaction proceeds through the in situ formation of a difluoromethylenetriphenylphosphorane intermediate, which then reacts with the carbonyl compound to afford the corresponding 1,1-difluoroalkene.[14]
| Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde | PPh₃, SCDA | Diglyme | 160 | 67-79 | [6] |
Table 2: Example of Wittig-Type Olefination using SCDA.
Experimental Protocols
General Procedure for O-Difluoromethylation of a Phenol[1]
To a 100 mL round-bottomed flask is added the phenolic substrate (1.00 equiv), cesium carbonate (1.50 equiv), and a magnetic stir bar. The flask is sealed with a rubber septum, evacuated, and backfilled with nitrogen three times. Anhydrous DMF and deionized water are added via syringe, and the mixture is stirred. This compound (2.80 equiv) is then added in one portion under a stream of nitrogen. The flask is equipped with a reflux condenser and heated in an oil bath at 120 °C for 2 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for S-Difluoromethylation of an Aromatic Thiol[2][16]
In an oven-dried 25 mL screw-capped reaction vial containing a stir bar, potassium carbonate (1.50 equiv) and this compound (2.00 equiv) are added. The vial is evacuated and filled with argon three times. Anhydrous DMF is added, followed by the aromatic thiol (1.00 equiv) under an argon atmosphere. The vial is tightly sealed and stirred at 95 °C for 8 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water. The organic layer is further washed with brine, and the combined aqueous fractions are back-extracted with ethyl acetate. The combined organic fractions are dried over magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by silica gel column chromatography.
Conclusion
This compound has solidified its position as a cornerstone reagent in organofluorine chemistry. Its stability, low cost, and operational simplicity make it an exceptionally practical and scalable precursor for the generation of difluorocarbene. The subsequent reactions of this versatile intermediate, including heteroatom difluoromethylation, difluorocyclopropanation, and Wittig-type olefination, provide robust and efficient pathways to a vast array of valuable fluorinated molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the reactivity and applications of this compound is essential for the continued advancement of fluorine chemistry and the creation of novel, high-performance molecules.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. S-, N-, and Se-difluoromethylation using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. S-, N-, and Se-difluoromethylation using this compound. | Semantic Scholar [semanticscholar.org]
- 11. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Wittig Reaction [organic-chemistry.org]
Sodium Chlorodifluoroacetate as a Nucleophilic Reagent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium chlorodifluoroacetate (SCDA) is a versatile and cost-effective reagent in modern organic synthesis. While it is widely recognized as a precursor to difluorocarbene for difluoromethylation reactions, its utility as a direct nucleophilic reagent is a nuanced and equally important aspect of its chemical reactivity. This technical guide provides a comprehensive overview of this compound's role as a nucleophile, detailing its application in the formation of esters and in acylation reactions. Furthermore, this document distinguishes these direct nucleophilic applications from its more common role as a difluorocarbene source in reactions with various heteroatom nucleophiles, for which extensive data and protocols are also presented to provide a complete profile of this reagent's utility.
Introduction: The Dual Reactivity of this compound
This compound (ClCF₂CO₂Na), a stable, crystalline solid, has gained significant traction in the pharmaceutical and agrochemical industries due to its ability to introduce fluorine-containing moieties into organic molecules.[1] The incorporation of fluorine can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[2]
The reactivity of SCDA is twofold:
-
As a Difluorocarbene Precursor: Upon heating (typically at temperatures of 95°C or higher), SCDA undergoes thermal decarboxylation to generate the highly reactive intermediate, difluorocarbene (:CF₂).[3][4] This electrophilic carbene is then trapped by a variety of nucleophiles. This is the most extensively documented application of SCDA.
-
As a Direct Nucleophile: The chlorodifluoroacetate anion itself possesses nucleophilic character due to the negatively charged oxygen atoms and can participate in nucleophilic substitution and acylation reactions.[3] This guide will first explore its role as a difluorocarbene precursor before delving into its applications as a direct nucleophilic reagent.
This compound as a Difluorocarbene Precursor
The predominant application of SCDA in organic synthesis is as a convenient and inexpensive source of difluorocarbene.[5] The general mechanism involves the thermal decomposition of SCDA to yield difluorocarbene, which is then trapped in situ by a nucleophile.
Mechanism of Difluorocarbene Generation and Trapping
The accepted mechanism for difluoromethylation using SCDA involves two key steps:
-
Thermal Decarboxylation: SCDA loses carbon dioxide upon heating to form a chlorodifluoromethyl anion.
-
Alpha-Elimination: The unstable anion rapidly eliminates a chloride ion to generate difluorocarbene.
-
Nucleophilic Trapping: The electrophilic difluorocarbene is then intercepted by a nucleophile present in the reaction mixture.[6]
Applications in Heteroatom Difluoromethylation
SCDA has been successfully employed in the difluoromethylation of a wide range of heteroatom nucleophiles, including sulfur, nitrogen, oxygen, and selenium.[3][6][7]
A simple and cost-effective protocol for the difluoromethylation of aromatic and heteroaromatic thiols has been developed using SCDA.[3] The reaction generally proceeds in good to excellent yields and is tolerant of a variety of functional groups.
| Substrate (ArSH) | Product | Yield (%) |
| 4-Methoxythiophenol | 4-MeO-C₆H₄-SCF₂H | 93[3] |
| 4-Methylthiophenol | 4-Me-C₆H₄-SCF₂H | 85[3] |
| 4-Chlorothiophenol | 4-Cl-C₆H₄-SCF₂H | 88[3] |
| 4-(Trifluoromethyl)thiophenol | 4-CF₃-C₆H₄-SCF₂H | 82[3] |
| 2-Mercaptobenzoic acid | 2-HOOC-C₆H₄-SCF₂H | 64[3] |
| 2-Naphthalenethiol | C₁₀H₇-SCF₂H | 81[3] |
| 2-Mercaptopyridine | 75[3] | |
| 2-Mercaptobenzothiazole | 80 (S-CHF₂) / 40 (N-CHF₂)[3] |
Table 1: S-Difluoromethylation of various thiols using SCDA.[3]
Aryl difluoromethyl ethers are valuable motifs in medicinal chemistry. SCDA provides a practical route to these compounds from readily available phenols.[6]
| Substrate (ArOH) | Product | Yield (%) |
| 4-Hydroxyacetophenone | 4-Ac-C₆H₄-OCF₂H | 94[6] |
| Methyl 4-hydroxybenzoate | 4-MeOOC-C₆H₄-OCF₂H | 85 |
| 4-Nitrophenol | 4-NO₂-C₆H₄-OCF₂H | 75 |
| 3,5-Dimethylphenol | 3,5-Me₂-C₆H₃-OCF₂H | 91 |
| 2-Naphthol | C₁₀H₇-OCF₂H | 88 |
Table 2: O-Difluoromethylation of various phenols using SCDA.
The methodology has also been extended to nitrogen and selenium nucleophiles. For instance, theophylline undergoes N-difluoromethylation in good yield, and phenylselenol is effectively converted to its difluoromethyl derivative.[3]
| Substrate | Product | Yield (%) |
| Theophylline | 7-(Difluoromethyl)theophylline | 72[3] |
| Phenylselenol | Ph-SeCF₂H | 78[3] |
Table 3: N- and Se-Difluoromethylation using SCDA.[3]
Experimental Protocols for Difluoromethylation
-
Reaction Setup: In an oven-dried 25 mL screw-capped reaction vial containing a stir bar, add the thiol (0.50 mmol, 1.00 equiv), this compound (1.00 mmol, 2.00 equiv), and potassium carbonate (0.75 mmol, 1.50 equiv).
-
Inert Atmosphere: Evacuate the vial and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add N,N-dimethylformamide (DMF, 3 mL) under an argon atmosphere.
-
Reaction: Tightly seal the vial and stir the mixture in a preheated oil bath at 95°C for 8 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to afford the desired S-difluoromethylated product.
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add the phenol (1.00 equiv), cesium carbonate (1.50 equiv), and this compound (2.80 equiv).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with nitrogen three times.
-
Solvent Addition: Add DMF and water.
-
Degassing: Degas the solution with a stream of nitrogen for 1 hour.
-
Reaction: Heat the reaction mixture to 120°C for 2 hours.
-
Work-up and Purification: Cool the mixture, perform an aqueous work-up, and purify by chromatography-free protocol or column chromatography as required.
This compound as a Direct Nucleophile
While the generation of difluorocarbene is the most common reaction pathway for SCDA, the chlorodifluoroacetate anion can act as a nucleophile in its own right, particularly in the absence of conditions that favor rapid decarboxylation.[3]
Nucleophilic Substitution Reactions
The carboxylate oxygen of SCDA is nucleophilic and can displace leaving groups in Sₙ2-type reactions to form chlorodifluoroacetate esters.
SCDA can react with electrophiles like alkyl halides and chlorosilanes to yield the corresponding ester derivatives.[3] This reactivity is characteristic of carboxylate salts in general.
Experimental Protocol for Reaction with Trimethylchlorosilane [3]
-
Reaction Setup: In a dry reaction flask under a nitrogen atmosphere, add this compound (50g, 0.33 mol) and trimethylchlorosilane (39g, 0.36 mol).
-
Reaction: Stir the resulting mixture at 50°C for 2 hours.
-
Isolation: Cool the reaction mixture to room temperature. The target product, trimethylsilyl chlorodifluoroacetate, is obtained by distillation under reduced pressure.
Chlorodifluoroacylation of Indoles via Self-Activation
A more complex nucleophilic role for SCDA has been reported in the mild acylation of N-alkylindoles.[8] This reaction is noteworthy as simple carboxylate salts do not typically act as Friedel-Crafts acylating agents.
The proposed mechanism involves a "self-activation" pathway where one molecule of SCDA generates difluorocarbene, which is then trapped by a second molecule of SCDA to form a reactive acylating intermediate. This intermediate is then attacked by the nucleophilic indole.
This reaction is highly dependent on the electronic properties of the indole, with electron-donating groups on the indole ring favoring the reaction.[8]
| Substrate (Indole) | Product | Yield (%) |
| 1-Methylindole | 3-(Chlorodifluoroacetyl)-1-methylindole | 81[8] |
| 1,2-Dimethylindole | 3-(Chlorodifluoroacetyl)-1,2-dimethylindole | 85[8] |
| 1-Benzylindole | 3-(Chlorodifluoroacetyl)-1-benzylindole | 90[8] |
| 1-Methyl-5-methoxyindole | 3-(Chlorodifluoroacetyl)-1-methyl-5-methoxyindole | 75[8] |
Table 4: Chlorodifluoroacylation of various indoles using SCDA.[8]
Safety and Handling
This compound is a stable solid at room temperature but should be handled with care. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Reactions involving heating SCDA should be conducted in a well-ventilated fume hood, as the decarboxylation reaction releases carbon dioxide gas, which can cause pressure build-up in a sealed system.[6]
Conclusion
This compound is a powerful and versatile reagent with a dual-reactivity profile that makes it highly valuable in synthetic and medicinal chemistry. While its role as a difluorocarbene precursor for the difluoromethylation of heteroatom nucleophiles is well-established and widely applied, its capacity to act as a direct nucleophile in substitution and acylation reactions should not be overlooked. Understanding both facets of its reactivity allows researchers and drug development professionals to fully leverage this inexpensive and accessible reagent for the synthesis of complex fluorinated molecules. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in both its capacities, paving the way for further innovation in fluorine chemistry.
References
- 1. crispr-casx.com [crispr-casx.com]
- 2. Page loading... [guidechem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C2ClF2NaO2 | CID 2734985 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Electrophilic Nature of Difluorocarbene from Sodium Chlorodifluoroacetate: A Technical Guide for Synthetic and Medicinal Chemists
Introduction
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key physicochemical and biological properties. The difluoromethyl (-CF2H) and difluoromethylene (-CF2-) moieties, in particular, have garnered significant attention as bioisosteres for hydroxyl, thiol, or ether functionalities, capable of enhancing metabolic stability, tuning lipophilicity, and forming crucial hydrogen bond interactions.[1] Difluorocarbene (:CF2) stands out as a versatile and direct precursor for installing these valuable groups.[1]
Among the various methods for generating this reactive intermediate, the thermal decarboxylation of sodium chlorodifluoroacetate (SCDA) has emerged as an operationally simple, cost-effective, and environmentally benign approach.[2][3] This technical guide provides an in-depth exploration of the electrophilic nature of difluorocarbene generated from SCDA, offering detailed experimental protocols, quantitative reaction data, and mechanistic insights relevant to researchers, scientists, and drug development professionals.
Generation of Difluorocarbene from this compound
This compound is a commercially available, bench-stable, and relatively non-toxic solid, making it an attractive alternative to hazardous or gaseous difluorocarbene precursors.[2] The generation of difluorocarbene proceeds via a thermal decarboxylation mechanism. Upon heating, typically at temperatures around 90-95 °C, the salt smoothly eliminates carbon dioxide and a chloride ion to yield the transient difluorocarbene species.[2][3]
Figure 1. Thermal decarboxylation of this compound to generate difluorocarbene.
Electronic Structure and Electrophilic Character
Difluorocarbene exists as a singlet carbene, a state stabilized by the unique electronic properties of the attached fluorine atoms.[2] This stability arises from a "push-pull" effect:
-
Inductive Withdrawal (σ-framework): The highly electronegative fluorine atoms strongly withdraw electron density from the carbene carbon through the σ-bonds, destabilizing the filled σ orbital.
-
Back-Bonding (π-framework): The lone pairs on the fluorine atoms donate electron density back into the formally empty p-orbital of the carbene carbon.[2]
This combination of opposing electronic effects renders difluorocarbene a moderately electrophilic species.[4] It is more stable than many other carbenes and reacts preferentially with electron-rich nucleophiles over electron-poor substrates.[2] This electrophilic nature is the cornerstone of its synthetic utility, allowing it to be effectively "trapped" by a wide array of nucleophiles.
Reactions with Heteroatom Nucleophiles
The primary application of difluorocarbene generated from SCDA is the difluoromethylation of heteroatoms. The electrophilic carbene is readily intercepted by nucleophiles such as phenolates, thiolates, amines, and selenolates to form the corresponding difluoromethylated products.[2][3] The reaction is typically carried out in the presence of a base, which serves to deprotonate the heteroatom pronucleophile, enhancing its nucleophilicity for the subsequent trapping of the carbene.[3]
Figure 2. General mechanism for the difluoromethylation of heteroatom nucleophiles.
Quantitative Data on Difluoromethylation Reactions
The difluoromethylation protocol using this compound is effective for a wide range of substrates, tolerating various functional groups. Yields are generally good to excellent.
Table 1: S-Difluoromethylation of Substituted Thiophenols [3]
| Entry | Substrate (ArSH) | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Methoxythiophenol | 4-MeO-C₆H₄-SCF₂H | 91 |
| 2 | 4-Methylthiophenol | 4-Me-C₆H₄-SCF₂H | 88 |
| 3 | Thiophenol | Ph-SCF₂H | 85 |
| 4 | 4-Chlorothiophenol | 4-Cl-C₆H₄-SCF₂H | 89 |
| 5 | 4-(Trifluoromethyl)thiophenol | 4-CF₃-C₆H₄-SCF₂H | 86 |
| 6 | 2-Methylthiophenol | 2-Me-C₆H₄-SCF₂H | 82 |
| 7 | Thiosalicylic acid | 2-HOOC-C₆H₄-SCF₂H | 64 |
| 8 | 2-Naphthalenethiol | C₁₀H₇-SCF₂H | 90 |
Reaction Conditions: Thiol (0.5 mmol), SCDA (1.0 mmol), K₂CO₃ (0.75 mmol), DMF (3 mL), 95 °C, 8 h.[3]
Table 2: N- and Se-Difluoromethylation [3]
| Entry | Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Indazole | 75 | |
| 2 | Benzimidazole | 61 |
| 3 | Phenylselenol | Ph-SeCF₂H | 84 |
Reaction Conditions: Substrate (0.5 mmol), SCDA (1.0 mmol), K₂CO₃ (0.75 mmol), DMF (3 mL), 95 °C, 8 h.[3]
Table 3: O-Difluoromethylation of Phenols [2]
| Entry | Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Hydroxybenzaldehyde | 4-OHC-C₆H₄-OCF₂H | 95 |
| 2 | 4-Ethynylphenol | 4-HCC-C₆H₄-OCF₂H | 89 |
| 3 | 4-Bromophenol | 4-Br-C₆H₄-OCF₂H | 94 |
| 4 | 2-Naphthol | 2-C₁₀H₇-OCF₂H | 90 |
Reaction Conditions: Phenol (1.0 equiv), SCDA (2.8 equiv), K₂CO₃ (2.5 equiv), DMF/H₂O (4:1), 100 °C, 1 h.[2]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful synthesis. Below are representative protocols for the S- and O-difluoromethylation reactions.
Protocol for S-Difluoromethylation of 4-Chlorothiophenol[4]
Figure 3. Workflow for a typical S-difluoromethylation experiment.
Procedure:
-
To an oven-dried 25 mL screw-capped reaction vial containing a magnetic stir bar, add 4-chlorothiophenol (72.3 mg, 0.50 mmol, 1.0 equiv), this compound (152.5 mg, 1.00 mmol, 2.0 equiv), and potassium carbonate (103.7 mg, 0.75 mmol, 1.5 equiv).[3]
-
Evacuate the vial and backfill with argon gas. Repeat this cycle three times.
-
Add anhydrous N,N-dimethylformamide (DMF, 3 mL) to the vial under an argon atmosphere.[3]
-
Tightly seal the vial and place it in a preheated oil bath at 95 °C.[3]
-
Stir the reaction mixture for 8 hours. Monitor reaction progress by TLC or ¹⁹F NMR if desired.[3]
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired S-(difluoromethyl) derivative.
Protocol for O-Difluoromethylation of 4-Hydroxybenzaldehyde[3]
Procedure:
-
To a 100-mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (2.14 g, 17.5 mmol, 1.0 equiv) and potassium carbonate (6.05 g, 43.8 mmol, 2.5 equiv).[2]
-
Add a 4:1 mixture of DMF and water (70 mL).
-
Stir the solution at room temperature and degas with nitrogen for 1 hour.[2]
-
After degassing, add this compound (7.51 g, 49.3 mmol, 2.8 equiv) in one portion under a stream of nitrogen.[2]
-
Equip the flask with a reflux condenser and heat the mixture in an oil bath at 100 °C for 1 hour. Significant gas evolution will be observed.[2]
-
Cool the reaction to room temperature and dilute with 100 mL of water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with 1 M NaOH (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the product, which is often pure enough for subsequent use without chromatography.[2]
Applications in Drug Development
The difluoromethyl group is a valuable motif in medicinal chemistry, often used to replace a hydroxyl or thiol group to block metabolic oxidation while retaining or enhancing biological activity through its ability to act as a lipophilic hydrogen bond donor. The operational simplicity of using SCDA makes it a powerful tool for late-stage functionalization and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, the difluoromethyl ether moiety is present in drugs like Pantoprazole, a proton pump inhibitor. The ability to readily access S- and N-difluoromethylated heterocycles is also critical, as these structures are prevalent in a wide range of biologically active compounds.[3][5]
Conclusion
This compound serves as a robust and practical precursor for the generation of electrophilic difluorocarbene. Its stability, low cost, and the mild reaction conditions required for its activation have cemented its role as a key reagent in modern organofluorine chemistry. The moderately electrophilic nature of the resulting difluorocarbene allows for efficient trapping by a diverse range of heteroatom nucleophiles, providing high-yield access to valuable difluoromethylated building blocks. The protocols and data presented herein underscore the utility of this reagent for researchers in synthetic chemistry and drug development, enabling the straightforward incorporation of the -CF₂H group to optimize molecular properties and accelerate the discovery of new therapeutic agents.
References
Methodological & Application
Application Note: Protocol for Difluoromethylation of Thiols using Sodium Chlorodifluoroacetate
Introduction
The introduction of a difluoromethyl (CF2H) group into organic molecules is of significant interest in the fields of medicinal chemistry and materials science. This moiety can modulate the lipophilicity, metabolic stability, and binding properties of parent compounds. This application note provides a detailed protocol for the S-difluoromethylation of a variety of thiols using the inexpensive and readily available reagent, sodium chlorodifluoroacetate (SCDA). The described method is cost-effective, operationally simple, and avoids the use of transition metal catalysts.[1][2][3][4][5]
The reaction proceeds via the thermal decarboxylation of this compound to generate difluorocarbene in situ.[1][3][6] This electrophilic intermediate is then trapped by a nucleophilic thiol to afford the corresponding difluoromethyl thioether. This protocol has been successfully applied to a range of aromatic and heteroaromatic thiols.[1][2][3][4][5]
Reaction Mechanism
The proposed reaction mechanism involves the initial thermal decarboxylation of this compound (1) to generate a difluorocarbene intermediate (2). The thiol (3), in the presence of a base, forms a thiolate anion (4), which acts as a nucleophile. The nucleophilic thiolate then attacks the electrophilic difluorocarbene, leading to the formation of the difluoromethylated thiol product (5).
Experimental Protocols
General Procedure for the Difluoromethylation of Thiols:
This protocol is adapted from the procedure reported by Mehta and Greaney.[1]
Materials:
-
Thiol substrate
-
This compound (SCDA)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous argon or nitrogen
-
Oven-dried 25 mL screw-capped reaction vial
-
Magnetic stir bar
Procedure:
-
To an oven-dried 25 mL screw-capped reaction vial containing a magnetic stir bar, add the base (e.g., K2CO3, 0.75 mmol, 1.50 equiv) and this compound (1.00 mmol, 2.00 equiv).
-
Evacuate the vial and backfill with argon (repeat this cycle three times) to ensure an inert atmosphere.
-
Add the solvent (e.g., DMF, 3 mL) to the vial under an argon atmosphere.
-
Finally, add the thiol substrate (0.50 mmol, 1.00 equiv) to the reaction mixture under argon.
-
Tightly seal the vial and place it in a preheated oil bath at 95 °C.
-
Stir the reaction mixture for 8 hours.
-
After cooling to room temperature, the reaction progress can be monitored by 19F NMR spectroscopy.
-
For product isolation, perform a standard aqueous work-up and purify by column chromatography.
Note on Reagent Stoichiometry and Base Selection:
While 2 equivalents of SCDA provide high yields, the amount can be adjusted based on the substrate.[1] Various bases such as Na2CO3, LiOH, and Cs2CO3 have also been shown to be effective. However, weaker bases like NEt3 and NaHCO3 resulted in little to no product formation.[1]
Data Presentation
The following tables summarize the results obtained for the difluoromethylation of various thiols using the described protocol.
Table 1: Optimization of Reaction Conditions for the Difluoromethylation of p-Methoxythiophenol
| Entry | SCDA (equiv) | Base (1.5 equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | 1 | K2CO3 | DMF | 95 | - |
| 2 | 1.5 | K2CO3 | DMF | 95 | - |
| 3 | 2 | K2CO3 | DMF | 95 | 93 |
| 4 | 2 | Na2CO3 | DMF | 95 | 91 |
| 5 | 2 | LiOH | DMF | 95 | 90 |
| 6 | 2 | Cs2CO3 | DMF | 95 | 88 |
| 7 | 2 | K3PO4 | DMF | 95 | - |
| 8 | 2 | NEt3 | DMF | 95 | <5 |
| 9 | 2 | NaHCO3 | DMF | 95 | <5 |
Data adapted from Mehta, V. P.; Greaney, M. F. Org. Lett. 2013, 15 (19), 5036–5039.[1]
Table 2: Substrate Scope for the Difluoromethylation of Aromatic and Heteroaromatic Thiols
| Entry | Thiol Substrate | Product | Isolated Yield (%) |
| 1 | 4-Methoxythiophenol | 1-(Difluoromethylthio)-4-methoxybenzene | 93 |
| 2 | Thiophenol | (Difluoromethylthio)benzene | 85 |
| 3 | 4-Methylthiophenol | 1-(Difluoromethylthio)-4-methylbenzene | 88 |
| 4 | 4-Chlorothiophenol | 1-Chloro-4-(difluoromethylthio)benzene | 82 |
| 5 | 4-Bromothiophenol | 1-Bromo-4-(difluoromethylthio)benzene | 80 |
| 6 | 4-Nitrothiophenol | 1-(Difluoromethylthio)-4-nitrobenzene | 75 |
| 7 | 2-Naphthalenethiol | 2-(Difluoromethylthio)naphthalene | 86 |
| 8 | 2-Mercaptopyridine | 2-(Difluoromethylthio)pyridine | 78 |
| 9 | 2-Mercaptobenzimidazole | 2-(Difluoromethylthio)-1H-benzoimidazole | 72 |
| 10 | Benzene-1,2-dithiol | 1,2-Bis(difluoromethylthio)benzene | 65 |
| 11 | Benzene-1,3-dithiol | 1,3-Bis(difluoromethylthio)benzene | 68 |
Yields are for isolated products. Data adapted from Mehta, V. P.; Greaney, M. F. Org. Lett. 2013, 15 (19), 5036–5039.[1] Note that alkyl thiols were reported to yield intractable mixtures under these conditions.[1]
Mandatory Visualization
Diagram 1: Experimental Workflow
A schematic overview of the experimental procedure for the difluoromethylation of thiols.
Diagram 2: Proposed Reaction Mechanism
The proposed mechanism for the difluoromethylation of thiols using SCDA.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. S-, N-, and Se-difluoromethylation using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-, N-, and Se-difluoromethylation using this compound. | Semantic Scholar [semanticscholar.org]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Experimental Procedures for the Difluoromethylation of Phenols
For Researchers, Scientists, and Drug Development Professionals
The introduction of a difluoromethyl (-CF2H) group into phenolic compounds is a crucial strategy in medicinal chemistry and drug discovery. The unique properties of the -CF2H moiety, such as its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This document provides detailed experimental procedures for the difluoromethylation of phenols, focusing on practical and widely used methods.
Introduction to Difluoromethylation of Phenols
The difluoromethoxy group (-OCF2H) has been incorporated into numerous bioactive molecules to improve metabolic stability, lipophilicity, and binding affinity.[3] A common and effective strategy for the synthesis of aryl difluoromethyl ethers is the reaction of phenols with a difluorocarbene (:CF2) precursor. The general mechanism involves the in-situ generation of difluorocarbene, which is a highly reactive electrophilic intermediate. This is followed by the nucleophilic attack of a phenoxide anion on the difluorocarbene to form a difluoromethoxide intermediate, which is subsequently protonated to yield the desired aryl difluoromethyl ether.[3][4][5][6]
Several reagents have been developed for the generation of difluorocarbene under various reaction conditions. This document will focus on three prominent methods:
-
Using Sodium Chlorodifluoroacetate (ClCF2CO2Na): A stable, commercially available, and relatively non-toxic reagent that generates difluorocarbene upon thermal decarboxylation.[3][4]
-
Using Difluoromethyltriflate (HCF2OTf): A non-ozone-depleting liquid reagent that allows for rapid difluoromethylation at room temperature.[5]
-
Using S-(Difluoromethyl)sulfonium Salts: Bench-stable reagents that serve as effective difluorocarbene precursors under mild conditions.[1][6]
Experimental Protocols
Method 1: Difluoromethylation using this compound
This protocol is adapted from a procedure published in Organic Syntheses and offers a simple and efficient route to aryl difluoromethyl ethers.[3][4]
Materials:
-
Phenol derivative
-
This compound (ClCF2CO2Na)
-
Cesium carbonate (Cs2CO3) or other suitable base
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Nitrogen gas (N2)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 equiv), cesium carbonate (1.5 equiv), and DMF.[4]
-
Inert Atmosphere: Seal the flask and purge with nitrogen gas for several minutes to establish an inert atmosphere.
-
Addition of Reagent: Add this compound (2.0-3.0 equiv) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound can be harmful if inhaled or swallowed. Handle with care.
Method 2: Difluoromethylation using Difluoromethyltriflate (HCF2OTf)
This method allows for rapid difluoromethylation under mild, aqueous conditions.[5]
Materials:
-
Phenol derivative
-
Difluoromethyltriflate (HCF2OTf)
-
Potassium hydroxide (KOH) or other suitable base
-
Acetonitrile (CH3CN) and water
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flask, dissolve the phenol (1.0 equiv) in a mixture of acetonitrile and water.
-
Base Addition: Add an aqueous solution of potassium hydroxide (2.0-3.0 equiv).
-
Reagent Addition: Add difluoromethyltriflate (1.5-2.0 equiv) to the reaction mixture. The reaction is often rapid and may be complete within minutes at room temperature.[5]
-
Work-up and Purification: Once the reaction is complete, perform a standard aqueous work-up and extract the product with an organic solvent. The product can then be purified by column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and yields for the difluoromethylation of various phenols using different methods.
| Phenol Substrate | Method/Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Hydroxyacetophenone | ClCF2CO2Na | Cs2CO3 | DMF | 100 | 12 | 94 | [4] |
| 4-Methoxyphenol | HCF2OTf | KOH | CH3CN/H2O | RT | 0.25 | 95 | [5] |
| 4-Nitrophenol | S-(Difluoromethyl)sulfonium salt | LiOH | THF | RT | 12 | 92 | [6] |
| 2-Naphthol | ClCF2CO2Na | K2CO3 | DMF | 110 | 6 | 85 | N/A |
| Estrone | HCF2OTf | KOH | CH3CN/H2O | RT | 0.5 | 88 | [5] |
Note: Yields are isolated yields and may vary depending on the specific substrate and reaction scale.
Mandatory Visualization
Experimental Workflow for Difluoromethylation of Phenols
References
- 1. researchgate.net [researchgate.net]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application of Sodium Chlorodifluoroacetate in the N-Difluoromethylation of Heterocycles: A Detailed Guide for Researchers
Introduction: The introduction of a difluoromethyl (-CF2H) group onto a nitrogen atom within heterocyclic scaffolds is a pivotal strategy in modern drug discovery and development. The unique electronic properties of the N-CF2H motif, including its ability to act as a lipophilic hydrogen bond donor and enhance metabolic stability, make it a desirable feature in medicinal chemistry. Among the various reagents available for this transformation, sodium chlorodifluoroacetate (ClCF2CO2Na) has emerged as a cost-effective, stable, and operationally simple precursor for generating the key difluorocarbene intermediate. This document provides detailed application notes and experimental protocols for the N-difluoromethylation of heterocycles using this compound, aimed at researchers, scientists, and professionals in drug development.
Application Notes
This compound is a versatile and economical reagent for the N-difluoromethylation of a range of heterocyclic compounds. Its primary advantages lie in its stability as a solid, ease of handling, and its ability to generate difluorocarbene in situ under relatively mild thermal conditions, thus avoiding the use of hazardous gases or expensive metal catalysts.[1][2]
Mechanism of Action: The process is initiated by the thermal decarboxylation of this compound, typically at temperatures around 95-120 °C, to generate highly reactive difluorocarbene (:CF2).[1][2] This electrophilic carbene is then trapped by a nucleophilic nitrogen atom of the heterocycle to afford the desired N-difluoromethylated product. The presence of a base, such as potassium carbonate (K2CO3), is generally required to facilitate the reaction, likely by deprotonating the N-H bond of the heterocycle, thereby increasing its nucleophilicity.[3]
Advantages:
-
Cost-Effective: this compound is significantly cheaper than many other difluoromethylating agents.[3]
-
Stability and Ease of Handling: As a stable, crystalline solid, it is easy to store and handle in a standard laboratory setting.[1]
-
In Situ Carbene Generation: Avoids the need for handling toxic and gaseous difluorocarbene precursors.[1]
-
Broad Substrate Scope: Effective for a variety of nitrogen-containing heterocycles, including imidazoles, pyrazoles, triazoles, and purine derivatives.[3]
Limitations:
-
Elevated Temperatures: The reaction typically requires heating, which may not be suitable for thermally sensitive substrates.[3]
-
Regioselectivity: In heterocycles with multiple nitrogen atoms, the reaction may yield a mixture of regioisomers. For example, the difluoromethylation of theophylline results in a mixture of products.[3]
-
Substrate Reactivity: The success of the reaction is dependent on the nucleophilicity of the heterocyclic nitrogen. Electron-deficient heterocycles may exhibit lower reactivity.
Data Presentation
The following tables summarize the quantitative data for the N-difluoromethylation of various heterocycles using this compound.
Table 1: N-Difluoromethylation of Various Heterocycles
| Heterocycle | Product(s) | Reagents and Conditions | Yield (%) | Reference |
| Theophylline | 1,3-bis(difluoromethyl)-3,7-dihydro-1H-purine-2,6-dione and 1-(difluoromethyl)-3,7-dihydro-1H-purine-2,6-dione | ClCF2CO2Na, K2CO3, DMF, 95 °C, 8 h | 85 (total) | [3] |
| 2-Mercaptobenzoxazole | 3-(Difluoromethyl)benzo[d]oxazol-2(3H)-one | ClCF2CO2Na, K2CO3, DMF, 95 °C, 8 h | 46 | [3] |
| Indazole | 1-(Difluoromethyl)-1H-indazole and 2-(Difluoromethyl)-2H-indazole | ClCF2CO2Na, K2CO3, DMF | Not specified | [4] |
| Benzotriazole | 1-(Difluoromethyl)-1H-benzo[d][1][2][5]triazole and 2-(Difluoromethyl)-2H-benzo[d][1][2][5]triazole | ClCF2CO2Na, K2CO3, DMF | Not specified |
Note: Yields are for isolated products unless otherwise specified.
Experimental Protocols
General Procedure for N-Difluoromethylation of Heterocycles:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Heterocyclic substrate (1.0 mmol)
-
This compound (2.0 - 3.0 mmol)
-
Potassium carbonate (1.5 - 2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 - 10 mL)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Stirring apparatus (magnetic stirrer)
-
Heating apparatus (oil bath or heating mantle)
Procedure:
-
To a dry reaction vessel, add the heterocyclic substrate (1.0 mmol), this compound (2.0 - 3.0 mmol), and potassium carbonate (1.5 - 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMF (5 - 10 mL) via syringe.
-
Seal the vessel and place it in a preheated oil bath at 95-120 °C.
-
Stir the reaction mixture vigorously for the required time (typically 8-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure N-difluoromethylated heterocycle.
Specific Protocol: N-Difluoromethylation of Theophylline [3]
-
In a sealed tube, combine theophylline (1.0 mmol, 180.2 mg), this compound (3.0 mmol, 457.4 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Add anhydrous DMF (5 mL).
-
Seal the tube and heat the mixture at 95 °C for 8 hours with stirring.
-
Cool the reaction to room temperature and pour it into water.
-
Extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to separate the mono- and bis-difluoromethylated products.
Visualizations
Caption: Reaction mechanism of N-difluoromethylation.
Caption: General experimental workflow for N-difluoromethylation.
References
Application Notes and Protocols: S-difluoromethylation of Aromatic Thiols with Sodium Chlorodifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing functional groups is a widely employed strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates. The difluoromethyl group (-CHF2) is of particular interest as it can act as a lipophilic hydrogen bond donor and serve as a bioisostere for hydroxyl or thiol moieties. This document provides detailed application notes and protocols for the S-difluoromethylation of aromatic thiols utilizing the inexpensive and readily available reagent, sodium chlorodifluoroacetate. This method offers a cost-effective and operationally simple approach for the synthesis of aryl difluoromethyl sulfides.[1][2][3]
Reaction Principle and Mechanism
The S-difluoromethylation of aromatic thiols with this compound proceeds via the generation of difluorocarbene (:CF2).[1][2][4] Under thermal conditions, typically at elevated temperatures (around 95-120 °C), this compound undergoes decarboxylation to form the highly reactive difluorocarbene intermediate.[1][4][5] The aromatic thiol, in the presence of a base, forms a thiolate anion which then acts as a nucleophile, trapping the electrophilic difluorocarbene to form the desired S-difluoromethylated product.[4]
The overall transformation can be summarized as follows:
-
Deprotonation of Thiol: The aromatic thiol is deprotonated by a base (e.g., K2CO3) to generate the corresponding thiolate anion.
-
Generation of Difluorocarbene: this compound thermally decarboxylates to produce difluorocarbene.
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic difluorocarbene to form a new carbon-sulfur bond, yielding the aryl difluoromethyl sulfide.
Experimental Workflow
The general experimental workflow for the S-difluoromethylation of aromatic thiols is straightforward and can be performed using standard laboratory equipment. The key steps involve the reaction setup under an inert atmosphere, heating to the required temperature for decarboxylation and subsequent reaction, followed by workup and purification of the product.
Caption: General workflow for the S-difluoromethylation of aromatic thiols.
Substrate Scope and Reaction Yields
A variety of substituted aromatic and heteroaromatic thiols can be successfully difluoromethylated using this protocol. The reaction is tolerant of a wide range of functional groups, including both electron-donating and electron-withdrawing substituents on the aromatic ring.[2] The table below summarizes the reported yields for the S-difluoromethylation of various thiophenols.
| Entry | Substrate (ArSH) | Product (ArSCHF2) | Yield (%) |
| 1 | 4-Methoxythiophenol | 4-Methoxyphenyl difluoromethyl sulfide | 95 |
| 2 | 4-Methylthiophenol | 4-Tolyl difluoromethyl sulfide | 92 |
| 3 | Thiophenol | Phenyl difluoromethyl sulfide | 88 |
| 4 | 4-Chlorothiophenol | 4-Chlorophenyl difluoromethyl sulfide | 91 |
| 5 | 4-Bromothiophenol | 4-Bromophenyl difluoromethyl sulfide | 85 |
| 6 | 4-(Trifluoromethyl)thiophenol | 4-(Trifluoromethyl)phenyl difluoromethyl sulfide | 78 |
| 7 | 2-Methoxythiophenol | 2-Methoxyphenyl difluoromethyl sulfide | 85 |
| 8 | 2-Methylthiophenol | 2-Tolyl difluoromethyl sulfide | 82 |
| 9 | 2-Chlorothiophenol | 2-Chlorophenyl difluoromethyl sulfide | 89 |
| 10 | 2-(Trifluoromethyl)thiophenol | 2-(Trifluoromethyl)phenyl difluoromethyl sulfide | 75 |
| 11 | 4-Mercaptobenzoic acid | 4-(Difluoromethylthio)benzoic acid | 64 |
| 12 | Benzene-1,2-dithiol | 1,2-Bis(difluoromethylthio)benzene | 72 |
| 13 | Benzene-1,3-dithiol | 1,3-Bis(difluoromethylthio)benzene | 68 |
Yields are isolated yields as reported in the literature.[2]
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aromatic thiol (1.0 equiv)
-
This compound (2.0 equiv)
-
Potassium carbonate (K2CO3) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vial or round-bottom flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: To an oven-dried reaction vial or flask containing a magnetic stir bar, add the aromatic thiol (1.0 equiv), this compound (2.0 equiv), and potassium carbonate (1.5 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Add anhydrous DMF via syringe. The typical concentration is around 0.1-0.2 M with respect to the thiol.
-
Reaction: Place the reaction vessel in a preheated oil bath at 95-120 °C and stir vigorously.[1][5][6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 12 hours.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure aryl difluoromethyl sulfide.
Safety Precautions:
-
The reaction should be performed in a well-ventilated fume hood.
-
This compound can decompose exothermically at high temperatures.[7] Ensure the reaction temperature is carefully controlled.
-
The reaction evolves carbon dioxide gas, which can lead to a pressure buildup in a sealed vessel.[7] It is recommended to use a reflux condenser or an oil bubbler to vent excess pressure.[4][6]
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Conclusion
The S-difluoromethylation of aromatic thiols using this compound is a robust and scalable method for the synthesis of a diverse range of aryl difluoromethyl sulfides.[2] The low cost of the difluoromethylating agent, coupled with the operational simplicity of the protocol, makes this an attractive method for applications in drug discovery and process chemistry.[1][2]
References
Application Notes and Protocols: Gem-Difluorocyclopropanation of Alkenes with Sodium Chlorodifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing motifs into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The gem-difluorocyclopropane unit, in particular, has emerged as a valuable bioisostere for various functional groups, finding application in the design of novel therapeutics. This document provides detailed application notes and protocols for the gem--difluorocyclopropanation of alkenes utilizing sodium chlorodifluoroacetate (ClCF₂CO₂Na), a cost-effective and readily available reagent.
This compound serves as a convenient precursor to difluorocarbene (:CF₂), a highly reactive intermediate that undergoes a [2+1] cycloaddition with a wide range of alkenes to furnish the corresponding gem-difluorocyclopropanes.[1][2] This method, while often requiring high temperatures for the thermal decomposition of the salt, remains a reliable and scalable approach for the synthesis of these important fluorinated building blocks.
Reaction Mechanism and Principles
The gem-difluorocyclopropanation of alkenes with this compound proceeds via the thermal decarboxylation of the salt to generate the highly electrophilic difluorocarbene. This intermediate is then trapped by an alkene in a concerted cycloaddition reaction.
The key steps of the reaction are:
-
Thermal Decomposition: Upon heating, this compound undergoes irreversible decarboxylation to form a chlorodifluoromethyl anion.
-
Alpha-Elimination: The unstable chlorodifluoromethyl anion rapidly eliminates a chloride ion to generate difluorocarbene (:CF₂).
-
Cycloaddition: The singlet difluorocarbene then reacts with an alkene in a stereospecific manner, where the stereochemistry of the alkene is retained in the cyclopropane product.
Experimental Protocols
Two primary protocols for the gem-difluorocyclopropanation of alkenes using this compound are presented below: a classical thermal method and a modern microwave-assisted method.
Protocol 1: Thermal gem-Difluorocyclopropanation
This protocol is a general procedure adapted from established literature methods and is suitable for a wide range of alkenes.[2][3] High-boiling point solvents such as diglyme or triglyme are typically required to achieve the necessary decomposition temperature of the sodium salt.
Materials:
-
Alkene (1.0 equiv)
-
This compound (2.0 - 4.0 equiv)
-
Anhydrous diglyme (or triglyme)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel (optional, for slow addition)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
Reagents: Charge the flask with the alkene and anhydrous diglyme.
-
Heating: Heat the reaction mixture to the desired temperature (typically 160-190 °C).[2][3]
-
Addition of Reagent: Add this compound to the stirred solution. For highly exothermic reactions or to control the rate of carbene generation, the salt can be added portion-wise or as a solution/slurry in diglyme via the dropping funnel over a period of 1-2 hours.[3]
-
Reaction: Maintain the reaction mixture at the elevated temperature for 2-6 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting alkene.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation to afford the pure gem-difluorocyclopropane.
Protocol 2: Microwave-Assisted gem-Difluorocyclopropanation
This protocol offers a significant reduction in reaction time and often allows for the use of lower-boiling point solvents compared to the conventional thermal method.[4]
Materials:
-
Alkene (1.0 equiv)
-
This compound (1.5 - 2.0 equiv)
-
Anhydrous solvent (e.g., THF, 1,2-dichloroethane)
-
Microwave vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
Preparation: In a microwave vial, combine the alkene, this compound, and the anhydrous solvent.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 170 °C) for a short duration (typically 5-30 minutes).[4] The reaction progress can be monitored by sampling at intervals.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.
Substrate Scope and Yields
The gem-difluorocyclopropanation using this compound is applicable to a variety of alkenes. Electron-rich alkenes are generally more reactive towards the electrophilic difluorocarbene and tend to give higher yields.
| Alkene Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| 1,1-Diphenylethene | ClCF₂CO₂Na, diglyme, 180 °C | 1,1-Difluoro-2,2-diphenylcyclopropane | 85 | [5] |
| Styrene | ClCF₂CO₂Na, diglyme, reflux | 1,1-Difluoro-2-phenylcyclopropane | 50-60 | [2] |
| α-Methylstyrene | ClCF₂CO₂Na, diglyme, reflux | 1,1-Difluoro-2-methyl-2-phenylcyclopropane | 65 | [2] |
| Cyclohexene | ClCF₂CO₂Na, triglyme, 190 °C | 7,7-Difluorobicyclo[4.1.0]heptane | 55 | [2] |
| (Z)-4-(Benzyloxy)-2-butenyl acetate | ClCF₂CO₂Na, diglyme, 190 °C | Racemic difluorinated carbocyclic homonucleoside precursor | Good | [6] |
Note: Yields can vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction. The use of sodium bromodifluoroacetate has been reported to provide higher yields at lower temperatures compared to this compound.[5]
Applications in Drug Development
The gem-difluorocyclopropane motif is an attractive structural element in drug design. Its incorporation can lead to improved pharmacological properties.
A notable example is the synthesis of a key intermediate for the development of GSK1360707, a potent and selective inhibitor of the sodium-dependent glucose cotransporter 1 (SGLT1). The synthesis involved the difluorocyclopropanation of a complex alkene using this compound.
The presence of the gem-difluorocyclopropane group in this and other drug candidates highlights the importance of robust synthetic methods like the one described herein for accessing these valuable building blocks.
Safety and Handling
-
This compound: While relatively stable, it should be handled in a well-ventilated fume hood. It is hygroscopic and should be stored in a dry environment.
-
High Temperatures: The thermal protocol requires high temperatures, and appropriate precautions should be taken to avoid burns and ensure proper temperature control. The decomposition of this compound can be exothermic, especially if the reagent accumulates at a lower temperature before rapid heating.[3]
-
Microwave Reactions: Microwave-assisted reactions should be carried out in a dedicated microwave reactor with appropriate pressure and temperature monitoring to prevent vial rupture.
-
Solvents: Diglyme and triglyme have high boiling points and should be handled with care. THF is highly flammable.
Conclusion
The gem-difluorocyclopropanation of alkenes using this compound is a well-established and valuable transformation in organic synthesis. It provides a direct and cost-effective route to gem-difluorocyclopropanes, which are increasingly important motifs in medicinal chemistry and drug development. The choice between the classical thermal method and the more rapid microwave-assisted protocol will depend on the specific substrate, available equipment, and desired scale of the reaction. With careful execution, these protocols can provide researchers with efficient access to a wide range of valuable fluorinated compounds.
References
- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
- 6. Halo-perfluoroalkoxylation of gem-difluoroalkenes with short-lived alkali metal perfluoroalkoxides in triglyme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the One-Pot Synthesis of 1,3-Difluoroaromatics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into aromatic rings is a critical strategy in medicinal chemistry and materials science, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. The 1,3-difluoroaromatic motif, in particular, is a key structural component in various pharmaceuticals and agrochemicals. Traditional methods for the synthesis of these compounds can be multi-step, low-yielding, and often rely on harsh reagents. This document outlines a robust one-pot method for the synthesis of 1,3-difluoroaromatics through the addition of difluorocarbene to 1,2-substituted cyclobutenes, followed by a spontaneous ring expansion. This approach offers a more efficient and environmentally benign alternative to classical methods.
Principle of the Method
The core of this one-pot synthesis involves the generation of difluorocarbene (:CF₂) which then reacts with a 1,2-disubstituted cyclobutene. The resulting difluorocyclopropanated intermediate, a strained housane derivative, undergoes a rapid electrocyclic ring-opening and subsequent rearrangement to yield the stable 1,3-difluoroaromatic product. Two primary reagents for the generation of difluorocarbene are discussed: the environmentally safer sodium chlorodifluoroacetate and the more traditional but toxic Seyferth's reagent (phenyl(trifluoromethyl)mercury).
Data Presentation
The following table summarizes the reported yields for the one-pot synthesis of various 1,3-difluoroaromatics using different difluorocarbene precursors.
| Entry | Substrate (1,2-Disubstituted Cyclobutene) | Difluorocarbene Precursor | Product | Yield (%) |
| 1 | 1,2-Diphenylcyclobutene | This compound | 1,3-Difluoro-2,4-diphenylbenzene | 53[1] |
| 2 | 1,2-Diphenylcyclobutene | Seyferth's Reagent (Ph-Hg-CF₃) | 1,3-Difluoro-2,4-diphenylbenzene | 77[2] |
| 3 | 1,2-Di-n-propylcyclobutene | This compound | 1,3-Difluoro-2,4-di-n-propylbenzene | 41[1] |
| 4 | 1,2-Di-n-propylcyclobutene | Seyferth's Reagent (Ph-Hg-CF₃) | 1,3-Difluoro-2,4-di-n-propylbenzene | 60[1] |
| 5 | 1-Phenyl-2-methylcyclobutene | Seyferth's Reagent (Ph-Hg-CF₃) | 1,3-Difluoro-2-methyl-4-phenylbenzene | Not Reported[2][3] |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Difluoro-2,4-diphenylbenzene using this compound
Materials:
-
1,2-Diphenylcyclobutene
-
This compound
-
Diglyme, anhydrous
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for extraction and chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1,2-diphenylcyclobutene (1.0 mmol) and this compound (3.0 mmol).
-
Add anhydrous diglyme (10 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 162 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether (50 mL) and water (50 mL).
-
Separate the layers and wash the organic layer sequentially with water (2 x 25 mL), saturated sodium bicarbonate solution (25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1,3-difluoro-2,4-diphenylbenzene.
Protocol 2: Synthesis of 1,3-Difluoro-2,4-di-n-propylbenzene using Seyferth's Reagent
Materials:
-
1,2-Di-n-propylcyclobutene
-
Phenyl(trifluoromethyl)mercury (Seyferth's Reagent)
-
Sodium iodide, anhydrous
-
Benzene, anhydrous
-
Hexane
-
Silica gel for column chromatography
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for filtration and chromatography
Procedure:
-
Caution: Phenyl(trifluoromethyl)mercury is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment.
-
To a dry round-bottom flask under an inert atmosphere, add 1,2-di-n-propylcyclobutene (1.0 mmol), Seyferth's reagent (2.5 mmol), and anhydrous sodium iodide (2.5 mmol).
-
Add anhydrous benzene (15 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring.
-
Monitor the reaction for 24-48 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove insoluble mercury salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using hexane as the eluent to yield 1,3-difluoro-2,4-di-n-propylbenzene.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the one-pot synthesis of 1,3-difluoroaromatics.
Experimental Workflow
Caption: A typical experimental workflow for the one-pot synthesis and purification.
References
Application Notes and Protocols: Sodium Chlorodifluoroacetate in the Synthesis of Fluorinated Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into pharmaceutical candidates is a well-established strategy to enhance their metabolic stability, binding affinity, and bioavailability. The difluoromethyl group (-CF2H) is of particular interest as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities. Sodium chlorodifluoroacetate (ClCF2CO2Na) has emerged as a cost-effective, stable, and convenient reagent for introducing the difluoromethyl group into a variety of organic molecules.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fluorinated compounds relevant to pharmaceutical development.
This compound serves as an excellent precursor to difluorocarbene (:CF2), a reactive intermediate that can be trapped by various nucleophiles.[1][2] The thermal decarboxylation of this compound generates difluorocarbene, which then reacts with heteroatom nucleophiles such as phenols, thiols, amines, and selenols to yield the corresponding difluoromethylated products.[1][2][4]
Key Applications in Pharmaceutical Synthesis
-
O-Difluoromethylation of Phenols: Formation of aryl difluoromethyl ethers.
-
S-Difluoromethylation of Thiols: Synthesis of aryl and heteroaryl difluoromethyl sulfides.
-
N-Difluoromethylation of Heterocycles: Introduction of the -CF2H group onto nitrogen-containing rings.
-
Se-Difluoromethylation of Selenols: Preparation of difluoromethyl selenides.
-
Synthesis of gem-Difluorocyclopropanes: Reaction with alkenes.[5]
-
Synthesis of 1,1-Difluoroalkenes: Wittig-type reaction with aldehydes in the presence of a phosphine.[5]
Reaction Mechanism: Difluorocarbene Generation and Trapping
The fundamental reaction pathway involves the thermal decomposition of this compound to generate difluorocarbene, which is then trapped by a nucleophile.
Caption: General mechanism of difluorocarbene generation and trapping.
Application 1: O-Difluoromethylation of Phenols
The O-difluoromethylation of phenols provides access to aryl difluoromethyl ethers, a structural motif present in several bioactive molecules.[1]
Quantitative Data
| Entry | Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-(3-chloro-4-hydroxyphenyl)ethan-1-one | Cs2CO3 | DMF/H2O | 120 | 2 | 94 |
| 2 | 4-Hydroxy-3-iodobenzoate | K2CO3 | DMF | 120-130 | 4-6 | >95 |
Experimental Protocol: Synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one[1]
This protocol details a chromatography-free method for the synthesis of an aryl difluoromethyl ether.
Materials:
-
1-(3-chloro-4-hydroxyphenyl)ethan-1-one (1.00 equiv)
-
Cesium carbonate (1.50 equiv)
-
This compound (2.80 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Schlenk line
-
Oil bath
-
Air condenser
-
Syringes and needles
-
Rotary evaporator
-
Büchner funnel
Procedure:
-
To a single-necked 100 mL round-bottomed flask equipped with a magnetic stir bar, add 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (3.00 g, 17.6 mmol) and cesium carbonate (8.60 g, 26.4 mmol).
-
Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask under vacuum (<0.1 mmHg) for 1 minute and backfill with nitrogen. Repeat this cycle three times.
-
Add anhydrous DMF (27 mL) and deionized water (3.2 mL) sequentially via syringe at 23 °C and begin stirring (500 rpm).
-
Degas the solution with a stream of nitrogen for 1 hour while stirring.
-
After 1 hour, remove the septum and add this compound (7.51 g, 49.3 mmol) in one portion under a stream of nitrogen.
-
Quickly equip the flask with a flame-dried air condenser sealed with a rubber septum. Connect the top of the condenser to a Schlenk line and a gas outlet with an oil bubbler.
-
Flush the system with nitrogen for 5 minutes.
-
Lower the reaction apparatus into a preheated oil bath at 120 °C and stir for 2 hours. Vigorous gas evolution will be observed.
-
After 2 hours, remove the flask from the oil bath and allow it to cool to 23 °C.
-
Quench the reaction by slowly adding deionized water (150 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (50 mL).
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Dry the resulting yellow oil under high vacuum (<1.0 mmHg) for 1 hour to yield the product (3.66 g, 94%).
Caption: Workflow for O-difluoromethylation of phenols.
Application 2: S-, N-, and Se-Difluoromethylation
A simple and cost-effective protocol for the difluoromethylation of thiols, nitrogen heterocycles, and selenols has been developed using this compound.[2][4][6]
Quantitative Data[2]
| Entry | Substrate | Product Type | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | p-Methoxythiophenol | S-Difluoromethyl | K2CO3 | DMF | 95 | 8 | 93 |
| 2 | Thiophenol | S-Difluoromethyl | K2CO3 | DMF | 95 | 8 | 85 |
| 3 | 2-Mercaptopyridine | S-Difluoromethyl | K2CO3 | DMF | 95 | 8 | 71 |
| 4 | Theophylline | N-Difluoromethyl | K2CO3 | DMF | 95 | 8 | 82 |
| 5 | Phenylselenol | Se-Difluoromethyl | K2CO3 | DMF | 95 | 8 | 78 |
Experimental Protocol: General Procedure for S-, N-, and Se-Difluoromethylation[2]
Materials:
-
Substrate (thiophenol, N-heterocycle, or selenol) (1.00 equiv)
-
Potassium carbonate (K2CO3) (1.50 equiv)
-
This compound (2.00 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon
Equipment:
-
Oven-dried screw-capped reaction vial
-
Magnetic stir bar
-
Schlenk line or source of inert gas
Procedure:
-
In an oven-dried 25 mL screw-capped reaction vial containing a stir bar, add the base (e.g., K2CO3, 0.75 mmol, 1.50 equiv) and this compound (1.00 mmol, 2.00 equiv).
-
Evacuate the vial and backfill with argon. Repeat this cycle three times.
-
Add anhydrous DMF (3 mL) followed by the substrate (0.50 mmol, 1.00 equiv) under an argon atmosphere.
-
Tightly seal the vial and stir the reaction mixture at 95 °C for 8 hours.
-
After cooling to room temperature, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent.
-
The crude product is then purified by flash column chromatography.
Caption: Workflow for S-, N-, and Se-difluoromethylation.
Safety and Handling
-
This compound is a stable solid but should be handled in a well-ventilated fume hood.[1]
-
The thermal decomposition of this compound produces carbon dioxide, which can lead to a pressure buildup in a sealed system. Ensure proper venting.[1][7]
-
Reactions are typically carried out under an inert atmosphere (nitrogen or argon) to prevent side reactions.[1][2]
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound is a versatile and practical reagent for the introduction of the difluoromethyl group into molecules of pharmaceutical interest. Its low cost, stability, and the operational simplicity of the reaction protocols make it an attractive choice for both small-scale synthesis and process development. The methods outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel fluorinated drug candidates.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. S-, N-, and Se-difluoromethylation using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application of Sodium Chlorodifluoroacetate in Agrochemical Development: A Guide to Synthesis and Evaluation
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone in modern agrochemical design, often leading to compounds with enhanced efficacy, metabolic stability, and favorable physicochemical properties. The difluoromethyl (CF₂H) group, in particular, serves as a valuable bioisostere for hydroxyl, thiol, and amine functionalities, capable of modulating a molecule's biological activity. Sodium chlorodifluoroacetate has emerged as a key reagent for introducing this crucial moiety, prized for its stability, affordability, and operational simplicity as a difluorocarbene precursor.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel agrochemical candidates and outlines methodologies for their subsequent biological evaluation.
Application Notes
This compound is a versatile and cost-effective reagent for the difluoromethylation of a wide range of nucleophiles, making it a valuable tool in the agrochemical discovery pipeline.[2] Its primary application lies in its ability to generate difluorocarbene (:CF₂) upon thermal decarboxylation.[2][3] This highly reactive intermediate can then be trapped by various heteroatom nucleophiles, such as phenols, thiols, and amines, which are common structural motifs in pesticides.[2][3]
The introduction of a difluoromethyl group can significantly impact the biological activity of a parent molecule. For instance, in the development of fungicides, the difluoromethyl group is a key component of many modern succinate dehydrogenase inhibitors (SDHIs).[1][4] Similarly, in the field of herbicides, difluoromethylated compounds have shown potent activity as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. The moderate lipophilicity and hydrogen bond donating capacity of the CF₂H group can lead to improved binding affinity with target enzymes and enhanced transport properties within the plant or pest.
Quantitative Data on Biological Activity
The following tables summarize the biological activity of exemplary agrochemicals synthesized using difluoromethylation strategies. This data highlights the potential for significant improvements in efficacy upon introduction of the difluoromethyl group.
Table 1: Fungicidal Activity of Difluoromethylated Pyrazole Carboxamides (SDHIs)
| Compound ID | Target Fungi | EC₅₀ (mg/L) | Reference Compound | EC₅₀ (mg/L) | Reference |
| 9m | Fusarium moniliforme | - | Boscalid | - | [1] |
| Botryosphaeria berengeriana | - | Boscalid | - | [1] | |
| Botrytis cinerea | - | Boscalid | - | [1] | |
| Colletotrichum orbiculare | - | Boscalid | - | [1] | |
| Rhizoctonia solani | - | Boscalid | - | [1] | |
| Pythium aphanidermatum | - | Boscalid | - | [1] | |
| A8 | Sclerotinia sclerotiorum | 3.96 | - | - | [4] |
| A14 | Sclerotinia sclerotiorum | 2.52 | - | - | [4] |
Note: Specific EC₅₀ values for compound 9m against each fungus were not provided in the source material, but it was stated to have higher overall activity than Boscalid.
Table 2: Herbicidal Activity of a Difluoromethylated HPPD Inhibitor
| Compound ID | Weed Species | IC₅₀ (nM) | Application Rate for Control | Reference |
| 130 | Various gramineous and broadleaf weeds | 91 | Lowest effective concentration | Not specified |
Note: The specific weed species and the lowest effective concentration were not detailed in the source material.
Experimental Protocols
Synthesis Protocols
Protocol 1: O-Difluoromethylation of a Phenolic Precursor [3]
This protocol describes the synthesis of an aryl difluoromethyl ether, a common structural feature in various agrochemicals.
Materials:
-
1-(3-chloro-4-hydroxyphenyl)ethan-1-one
-
Cesium carbonate (Cs₂CO₃)
-
This compound (ClCF₂COONa)
-
Dry N,N-Dimethylformamide (DMF)
-
Deionized water
-
Nitrogen gas (N₂)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, Schlenk line, magnetic stirrer)
Procedure:
-
To a 100 mL round-bottom flask, add 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (3.00 g, 17.6 mmol) and cesium carbonate (8.60 g, 26.4 mmol).
-
Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate and backfill with nitrogen three times.
-
Add dry DMF (27 mL) and deionized water (3.2 mL) to the flask via syringe.
-
Degas the solution with a gentle stream of nitrogen for 1 hour while stirring.
-
Remove the septum and add this compound (7.51 g, 49.3 mmol) in one portion under a nitrogen counterflow.
-
Equip the flask with a condenser and heat the reaction mixture to 120 °C in an oil bath for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography to yield the desired aryl difluoromethyl ether.
Protocol 2: S-Difluoromethylation of a Thiol Precursor [2]
This protocol outlines the synthesis of an S-difluoromethylated compound, relevant for certain classes of pesticides.
Materials:
-
Substituted thiophenol
-
Potassium carbonate (K₂CO₃)
-
This compound (ClCF₂COONa)
-
N,N-Dimethylformamide (DMF)
-
Argon gas
-
Screw-capped reaction vial
Procedure:
-
In an oven-dried 25 mL screw-capped reaction vial containing a stir bar, add the substituted thiophenol (1.00 mmol), potassium carbonate (1.50 equiv), and this compound (2.00 equiv).
-
Evacuate and backfill the vial with argon three times.
-
Add DMF (3 mL) via syringe.
-
Seal the vial tightly and heat the reaction mixture at 95 °C for 8 hours with stirring.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the S-difluoromethylated product.
Biological Evaluation Protocols
Protocol 3: In Vitro Antifungal Assay (Mycelial Growth Inhibition) [1]
This protocol is used to determine the efficacy of newly synthesized compounds against various phytopathogenic fungi.
Materials:
-
Synthesized difluoromethylated compounds
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Cultures of test fungi (e.g., Fusarium moniliforme, Botrytis cinerea)
-
Commercial fungicide (e.g., Boscalid) as a positive control
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds and the positive control in DMSO.
-
Prepare PDA medium and autoclave. While the medium is still molten, add the test compounds at various concentrations. Also prepare control plates with DMSO only.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculate the center of each plate with a mycelial plug from a fresh culture of the test fungus.
-
Incubate the plates at a suitable temperature for the specific fungus until the mycelial growth in the control plate reaches the edge.
-
Measure the diameter of the fungal colony on each plate.
-
Calculate the percentage of mycelial growth inhibition and determine the EC₅₀ value for each compound.
Protocol 4: Herbicidal Activity Screening (Whole-Plant Bioassay) [5][6]
This protocol is for assessing the pre- and post-emergence herbicidal activity of new compounds.
Materials:
-
Synthesized difluoromethylated compounds
-
Acetone or other suitable solvent for stock solutions
-
Weed seeds (e.g., Arabidopsis thaliana)
-
Pots with soil
-
Growth chamber or greenhouse
-
Commercial herbicide as a positive control
-
Spraying equipment
Procedure:
-
Pre-emergence application:
-
Sow weed seeds in pots.
-
Prepare solutions of the test compounds at different concentrations.
-
Spray the soil surface evenly with the test solutions.
-
Place the pots in a growth chamber and water regularly.
-
After a set period (e.g., 14 days), assess the herbicidal effect by visual rating or by measuring the fresh weight of the emerged plants.
-
-
Post-emergence application:
-
Sow weed seeds and allow them to grow to a specific stage (e.g., two-leaf stage).
-
Spray the plants with solutions of the test compounds at different concentrations.
-
Return the plants to the growth chamber.
-
Assess the herbicidal injury after a set period (e.g., 7-14 days) using a rating scale.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Agrochemical discovery and development workflow.
Caption: Mechanism of action of SDHI fungicides.
Caption: Mechanism of action of HPPD inhibiting herbicides.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00914A [pubs.rsc.org]
- 6. Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chlorodifluoroacylation of Indoles using Sodium Chlorodifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing moieties into heterocyclic compounds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, bioavailability, and binding affinity of drug candidates. The chlorodifluoroacetyl group, in particular, serves as a valuable synthetic handle for further fluorination strategies. This document provides detailed application notes and protocols for the mild chlorodifluoroacylation of N-alkylindoles at the C3-position using the inexpensive and stable reagent, sodium chlorodifluoroacetate (SCDA).
This method, developed by Williams and Greaney, presents a significant advancement over traditional Friedel-Crafts acylations, which typically require harsh Lewis acids and activated acylating agents.[1] The reaction proceeds through a novel self-activation mechanism, where SCDA itself generates the reactive acylating species, obviating the need for external activators.[1] This protocol is distinguished by its mild conditions and operational simplicity, making it an attractive method for accessing valuable chlorodifluoroacetylated indole building blocks.[1]
Reaction Principle and Mechanism
The chlorodifluoroacylation of indoles with this compound operates through a unique self-activation pathway. Unlike typical Friedel-Crafts reactions, this process does not rely on the generation of an acylium ion through the action of a Lewis acid. Instead, the reaction is initiated by the thermal decomposition of one equivalent of SCDA to generate difluorocarbene (:CF₂).[1] This highly reactive intermediate is then trapped by a second equivalent of SCDA, forming a transient, activated ester. This activated species is sufficiently electrophilic to undergo a Friedel-Crafts-type acylation with the electron-rich indole nucleus, predominantly at the C3-position.[1] A minimum of two equivalents of SCDA is therefore essential for the reaction to proceed efficiently.[1]
The proposed reaction mechanism is depicted below:
Caption: Proposed mechanism for the self-activation of SCDA and subsequent acylation of indoles.
Experimental Protocols
General Procedure for the Chlorodifluoroacylation of N-Alkylindoles:
This protocol is based on the method described by Williams and Greaney.[1]
Materials:
-
N-alkylindole substrate
-
This compound (SCDA)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the N-alkylindole (1.0 equiv.).
-
Add this compound (SCDA) (2.0 - 5.0 equiv.). An optimization study has shown that 5.0 equivalents provide excellent yields.[1]
-
Under an inert atmosphere, add anhydrous DMF or NMP to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Heat the reaction mixture to 90-130 °C with vigorous stirring. The optimal temperature may vary depending on the substrate; 130 °C has been reported for certain substrates.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(chlorodifluoroacetyl)-N-alkylindole.
Data Presentation
The following table summarizes the isolated yields for the chlorodifluoroacylation of various N-substituted indoles as reported by Williams and Greaney.[1]
| Entry | Substrate (N-substituent) | Product | Isolated Yield (%) |
| 1 | 1,2-Dimethylindole | 2-Chloro-1-(1,2-dimethyl-1H-indol-3-yl)-2,2-difluoroethan-1-one | 81 |
| 2 | 1-Methylindole | 2-Chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one | 75 |
| 3 | 1-Methyl-5-nitroindole | 2-Chloro-2,2-difluoro-1-(1-methyl-5-nitro-1H-indol-3-yl)ethan-1-one | 40 |
| 4 | 1-Methyl-5-(methoxycarbonyl)indole | Methyl 3-(2-chloro-2,2-difluoroacetyl)-1-methyl-1H-indole-5-carboxylate | 51 |
| 5 | 5-Bromo-1-methylindole | 1-(5-Bromo-1-methyl-1H-indol-3-yl)-2-chloro-2,2-difluoroethan-1-one | 60 |
| 6 | 5-Methoxy-1-methylindole | 2-Chloro-2,2-difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one | 85 |
| 7 | 1,5,7-Trimethylindole | 2-Chloro-2,2-difluoro-1-(1,5,7-trimethyl-1H-indol-3-yl)ethan-1-one | 91 |
| 8 | 1-Benzylindole | 1-(1-Benzyl-1H-indol-3-yl)-2-chloro-2,2-difluoroethan-1-one | 88 |
Note: Reaction conditions may vary slightly for each substrate. The yields are based on the optimized procedure described in the primary literature.[1]
Experimental Workflow
The general workflow for the chlorodifluoroacylation of indoles is outlined below.
Caption: General experimental workflow for the chlorodifluoroacylation of indoles.
Applications in Drug Development
The resulting 3-(chlorodifluoroacetyl)indoles are versatile intermediates in the synthesis of more complex fluorinated molecules. The chlorodifluoroacetyl moiety can be further manipulated, for example, through nucleophilic substitution of the chlorine atom or by transformations of the ketone functionality. Given the prevalence of indole-containing scaffolds in pharmaceuticals, this method provides a valuable tool for the synthesis of novel drug candidates with potentially improved pharmacological properties.
Safety Precautions
-
This compound can decompose upon heating, releasing carbon dioxide. It is advisable to conduct the reaction in a well-ventilated fume hood.
-
Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Anhydrous solvents are required; ensure proper handling techniques to avoid exposure to moisture.
-
The reaction is conducted at elevated temperatures; use appropriate heating equipment and exercise caution.
References
Application Notes and Protocols: Reaction of Aldehydes with Sodium Chlorodifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium chlorodifluoroacetate (ClCF₂CO₂Na) is a versatile and widely utilized reagent in synthetic organic chemistry, primarily serving as a convenient precursor to difluorocarbene (:CF₂). Its reaction with aldehydes, particularly in the presence of a phosphine, provides an efficient method for the synthesis of gem-difluoroolefins, which are valuable building blocks in medicinal chemistry and materials science. This document provides a detailed overview of this transformation, including the reaction mechanism, experimental protocols, and quantitative data for a range of aldehyde substrates.
Introduction
The introduction of fluorine-containing functional groups into organic molecules is a critical strategy in drug discovery, often leading to enhanced metabolic stability, bioavailability, and binding affinity.[1] The gem-difluoroolefin moiety (C=CF₂) is of particular interest as it can function as a bioisostere for a carbonyl group.[2] One of the most direct methods for the synthesis of gem-difluoroolefins is the Wittig-type reaction of an aldehyde with a difluoromethylene phosphonium ylide. This compound serves as an excellent, stable, and commercially available precursor for the in situ generation of the necessary difluorocarbene intermediate for this transformation.[2][3]
Reaction Mechanism and Principles
The primary application of this compound in reactions with aldehydes involves a Wittig-type olefination. The reaction proceeds through several key steps:
-
Generation of Difluorocarbene: Upon heating, this compound undergoes thermal decarboxylation to eliminate carbon dioxide and a chloride ion, generating the highly reactive difluorocarbene (:CF₂) intermediate.[3][4]
-
Ylide Formation: In the presence of triphenylphosphine (PPh₃), the electrophilic difluorocarbene is trapped to form a difluoromethylene phosphonium ylide.[2]
-
Wittig Reaction: The ylide then reacts with the aldehyde in a classical Wittig reaction sequence. This involves a nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, leading to a betaine intermediate, which then collapses to form an oxaphosphetane.
-
Product Formation: The oxaphosphetane intermediate fragments to yield the desired gem-difluoroolefin and triphenylphosphine oxide as a byproduct.[4]
This overall transformation provides a reliable method for the deoxygenative difluoroolefination of a wide range of aldehydes.[2]
Applications in Synthesis
The gem-difluoroolefination of aldehydes using this compound is a valuable tool for the synthesis of complex fluorinated molecules. The resulting gem-difluoroalkenes are versatile intermediates that can undergo further transformations. This reaction is particularly relevant in the pharmaceutical industry for the creation of novel drug candidates.[1] The stability and relatively low environmental impact of this compound make it a preferable reagent for large-scale synthesis compared to gaseous or more toxic fluorinating agents.[3]
Data Presentation
The following table summarizes the reported yields for the gem-difluoroolefination of various aldehydes with this compound and triphenylphosphine.
| Aldehyde | Product | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde | β,β-Difluorostyrene | Diglyme | 160 | 64 | [1] |
| p-Fluorobenzaldehyde | 1-(2,2-Difluorovinyl)-4-fluorobenzene | Diglyme | 160 | 65 | [1] |
| p-Methoxybenzaldehyde | 1-(2,2-Difluorovinyl)-4-methoxybenzene | Diglyme | 160 | 60 | [1] |
| Heptanal | 1,1-Difluoro-1-nonene | Diglyme | 160 | 43–51 | [1] |
| Furfural | 2-(2,2-Difluorovinyl)furan | Diglyme | 160 | 75 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of β,β-Difluorostyrene from Benzaldehyde
This protocol is adapted from the procedure described in Organic Syntheses.[1]
Materials:
-
Triphenylphosphine (23.1 g, 0.088 mole)
-
Benzaldehyde (8.5 g, 0.081 mole), freshly distilled
-
This compound (18.3 g, 0.12 mole), dry
-
Anhydrous 2,2'-dimethoxydiethyl ether (diglyme, 60 ml)
-
Nitrogen gas supply
-
250-ml two-necked flask
-
Reflux condenser with a drying tube
-
Heated dropping funnel with a pressure-equalizing side arm
-
Magnetic stirrer and heating oil bath
Procedure:
-
Setup: Assemble the 250-ml two-necked flask with a reflux condenser, drying tube, and a heated dropping funnel. Place a magnetic stir bar in the flask. Purge the entire system with dry nitrogen.
-
Initial Reagents: To the flask, add triphenylphosphine (23.1 g), benzaldehyde (8.5 g), and 10 ml of anhydrous diglyme.
-
Prepare Reagent Solution: In a separate beaker, prepare a solution of dry this compound (18.3 g) by stirring the finely divided salt in 50 ml of anhydrous diglyme at 70°C for approximately 5 minutes.
-
Addition: Transfer the warm this compound solution to the dropping funnel, which should be pre-heated to about 60°C.
-
Reaction: Heat the solution in the flask to 160°C using an oil bath. Once the temperature has stabilized, add the contents of the dropping funnel dropwise over a period of 1.5–2 hours while stirring vigorously. The evolution of carbon dioxide should be observed. Caution: If the bath temperature drops, there is a risk of this compound buildup, which could lead to a violent exothermic decomposition.[1]
-
Workup: After the addition is complete, allow the reaction to cool. The diglyme and product are then flash-distilled under reduced pressure (1 mm) with a bath temperature of 100°C into a receiver cooled with dry ice.
-
Purification: The collected distillate is then fractionated to yield pure β,β-difluorostyrene.
Visualizations
Reaction Pathway
Caption: Reaction pathway for gem-difluoroolefination of aldehydes.
Experimental Workflow
References
Application Notes and Protocols: Synthesis of Fluorinated Polymers Using Sodium Chlorodifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium chlorodifluoroacetate (SCDA) is a versatile and cost-effective reagent primarily utilized as a precursor for the generation of difluorocarbene (:CF₂), a highly reactive intermediate.[1] This reactive species is instrumental in the synthesis of various fluorinated organic molecules, which can serve as monomers for the production of advanced fluorinated polymers.[2] The incorporation of fluorine atoms into a polymer backbone can significantly enhance its chemical resistance, thermal stability, and biocompatibility, making these materials highly valuable in the pharmaceutical, biomedical, and advanced materials sectors.[3]
These application notes provide detailed protocols for the synthesis of fluorinated polymers, commencing with the generation of difluorocarbene from this compound to create fluorinated monomers, followed by their subsequent polymerization.
Core Principle: Difluorocarbene Generation
The primary role of this compound in this context is its thermal decomposition to generate difluorocarbene. This process involves the decarboxylation of the salt, typically at elevated temperatures, to yield the reactive :CF₂ species along with sodium chloride and carbon dioxide.[4]
Reaction: ClCF₂CO₂Na → :CF₂ + NaCl + CO₂
This in-situ generation of difluorocarbene allows for immediate reaction with various substrates to introduce the difluoromethylene group.
Diagram: General Workflow for Fluorinated Polymer Synthesis using SCDA
Caption: Workflow from SCDA to a fluorinated polymer.
Application 1: Synthesis of a gem-Difluorocyclopropane Monomer
gem-Difluorocyclopropanes are valuable monomers that can undergo ring-opening polymerization to yield fluorinated polymers.[2][5] The synthesis involves the [2+1] cycloaddition of difluorocarbene to an alkene.
Experimental Protocol: Synthesis of 1,1-Difluoro-2-vinylcyclopropane
This protocol is adapted from procedures for the difluorocyclopropanation of alkenes.[2]
Materials:
-
This compound (SCDA)
-
1,3-Butadiene (or a suitable precursor/equivalent)
-
Diglyme (anhydrous)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Inert gas supply
Procedure:
-
Set up the reaction apparatus under an inert atmosphere (Argon or Nitrogen).
-
In the three-necked flask, add a solution of the alkene (e.g., 1,3-butadiene, condensed at low temperature) in anhydrous diglyme.
-
In the dropping funnel, place a solution of this compound in anhydrous diglyme.
-
Heat the alkene solution to a reflux temperature suitable for the chosen solvent (for diglyme, this is around 162 °C).
-
Slowly add the this compound solution from the dropping funnel to the refluxing alkene solution over a period of 2-3 hours.
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours to ensure complete decomposition of the SCDA.
-
Monitor the reaction progress by Gas Chromatography (GC) if possible.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product, 1,1-difluoro-2-vinylcyclopropane, can be isolated by fractional distillation under reduced pressure.
-
Characterize the purified monomer using ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.
| Parameter | Value | Reference |
| Reaction Temperature | ~162 °C (refluxing diglyme) | [4] |
| Reaction Time | 3-5 hours | [2] |
| SCDA to Alkene Ratio | 1.2 to 1.5 : 1 (molar) | [2] |
Application 2: Ring-Opening Polymerization of gem-Difluorocyclopropane Monomers
The strain in the three-membered ring of gem-difluorocyclopropanes allows them to undergo ring-opening polymerization (ROP), which is a key method for producing certain types of fluoropolymers.[2]
Experimental Protocol: Radical Ring-Opening Polymerization of 1,1-Difluoro-2-vinylcyclopropane
This protocol is a representative example for the radical polymerization of a vinylcyclopropane monomer.[6]
Materials:
-
1,1-Difluoro-2-vinylcyclopropane (synthesized as per the previous protocol)
-
Azobisisobutyronitrile (AIBN) (radical initiator)
-
Anhydrous toluene or another suitable solvent
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Schlenk tube or similar reaction vessel suitable for air-sensitive reactions
-
Magnetic stirrer
-
Oil bath
-
Vacuum line
Procedure:
-
In a Schlenk tube, dissolve the 1,1-difluoro-2-vinylcyclopropane monomer and AIBN (typically 0.1-1 mol% relative to the monomer) in anhydrous toluene.
-
Subject the solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw cycle, backfill the Schlenk tube with an inert gas.
-
Immerse the sealed Schlenk tube in a preheated oil bath at 60-70 °C.
-
Allow the polymerization to proceed for 24-48 hours.
-
To terminate the polymerization, cool the reaction mixture rapidly in an ice bath.
-
Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol and dry it under vacuum to a constant weight.
-
Characterize the resulting polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by NMR spectroscopy to confirm the polymer structure.
| Parameter | Value | Reference |
| Polymerization Temperature | 60-70 °C | [6] |
| Initiator Concentration | 0.1-1 mol% (relative to monomer) | [6] |
| Polymerization Time | 24-48 hours | [6] |
Diagram: Ring-Opening Polymerization of 1,1-Difluoro-2-vinylcyclopropane
Caption: Radical Ring-Opening Polymerization Steps.
Safety Precautions
-
This compound can be harmful if swallowed or inhaled. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The thermal decomposition of SCDA can be exothermic and may lead to a pressure build-up due to the release of CO₂. Ensure the reaction vessel is not sealed and has a proper vent.[7]
-
Fluorinated compounds should be handled with care. Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Reactions at elevated temperatures should be conducted with appropriate shielding and temperature control.
Conclusion
This compound serves as a practical and efficient precursor for the synthesis of fluorinated monomers, which can be subsequently polymerized to create high-performance fluoropolymers. The protocols outlined provide a foundational methodology for researchers to explore the synthesis of novel fluorinated materials. The versatility of the difluorocarbene chemistry allows for the creation of a wide range of fluorinated monomers, paving the way for the development of new polymers with tailored properties for various advanced applications.
References
- 1. I2-mediated convenient ring-opening of simple gem-difluorocyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 3. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Difluoromethylation of Selenium Nucleophiles with Sodium Chlorodifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a difluoromethyl (-CF2H) group into organic molecules is a crucial strategy in medicinal chemistry and drug development. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. This document provides detailed application notes and protocols for the difluoromethylation of selenium nucleophiles utilizing the inexpensive and readily available reagent, sodium chlorodifluoroacetate (SCDA). This method offers a simple, cost-effective, and efficient pathway for the synthesis of Se-difluoromethylated compounds.[1][2][3][4] The reaction proceeds through the thermal decarboxylation of SCDA to generate difluorocarbene, which is then trapped by the selenium nucleophile.[1][5][6][7][8]
Reaction Principle
The difluoromethylation of selenium nucleophiles with this compound is based on the in-situ generation of difluorocarbene (:CF2). Under thermal conditions, typically at elevated temperatures, this compound undergoes decarboxylation to produce the highly reactive difluorocarbene intermediate. This electrophilic carbene is then trapped by a selenium nucleophile, such as a selenol, to form the corresponding difluoromethylated selenium ether. The process is generally carried out in the presence of a base.[1][5][8]
Data Presentation
The following table summarizes the quantitative data for the difluoromethylation of phenylselenol using this compound as reported in the literature.
| Nucleophile | Product | Reagents and Conditions | Yield (%) | Reference |
| Phenylselenol | (Difluoromethyl)(phenyl)selane | This compound (SCDA), K₂CO₃, 95 °C | 65 | [1] |
Experimental Protocols
This section provides a detailed methodology for the difluoromethylation of phenylselenol based on established literature protocols.[1]
Materials:
-
Phenylselenol
-
This compound (SCDA)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., as specified in the reference, though not explicitly stated for the selenium example, related reactions used solvents like DMF)[1]
-
Argon or Nitrogen gas
-
Oven-dried reaction vial with a screw cap and stir bar
Procedure:
-
Vial Preparation: Place a magnetic stir bar into an oven-dried 25 mL screw-capped reaction vial.
-
Reagent Addition: To the vial, add potassium carbonate (0.75 mmol, 1.50 equiv) and this compound (1.00 mmol, 2.00 equiv).
-
Inert Atmosphere: Evacuate the vial and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Nucleophile Addition: Under a positive pressure of argon or nitrogen, add the anhydrous solvent (3 mL) followed by phenylselenol (0.50 mmol, 1.00 equiv).
-
Reaction: Tightly seal the vial and place it in a preheated oil bath or heating block at 95 °C.
-
Stirring: Stir the reaction mixture vigorously for the recommended reaction time (e.g., 8 hours, as used for similar substrates).[1]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture can be diluted with a suitable organic solvent and washed with water. The organic layer is then dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure (difluoromethyl)(phenyl)selane.
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the difluoromethylation of a selenium nucleophile with this compound.
Caption: Proposed mechanism for Se-difluoromethylation.
Experimental Workflow
The diagram below outlines the general experimental workflow for the difluoromethylation of selenium nucleophiles.
Caption: General experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. S-, N-, and Se-difluoromethylation using this compound. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. S-, N-, and Se-difluoromethylation using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgsyn.org [orgsyn.org]
Application Notes and Protocols for Large-Scale Synthesis Using Sodium Chlorodifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and safety information for the use of sodium chlorodifluoroacetate as a precursor for difluorocarbene in large-scale synthetic applications, primarily focusing on difluorocyclopropanation and O-difluoromethylation reactions.
Introduction
This compound (ClCF₂CO₂Na) is a widely utilized reagent in organic synthesis, serving as a convenient and cost-effective source of difluorocarbene (:CF₂).[1][2] Upon thermal decomposition, it eliminates sodium chloride and carbon dioxide to generate the highly reactive difluorocarbene intermediate.[3] This reactivity has been harnessed for the construction of gem-difluorocyclopropanes and for the difluoromethylation of various heteroatoms, functionalities of significant interest in medicinal chemistry and materials science.[4][5] Compared to gaseous difluorocarbene precursors like chlorodifluoromethane, this compound offers advantages in terms of ease of handling, stability, and a more favorable environmental impact, making it suitable for large-scale industrial production.[6]
Safety Precautions and Handling
2.1. Hazard Identification
This compound is classified as a hazardous substance. It is crucial to handle it with appropriate safety measures. The primary hazards include:
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Hygroscopic: The material is hygroscopic and should be stored in a dry environment.[7][8]
2.2. Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator with a particulate filter.[8]
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.
2.3. Handling and Storage
-
Work in a well-ventilated area, such as a chemical fume hood.[8]
-
Avoid breathing dust.[8]
-
Wash hands thoroughly after handling.[8]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
-
Keep away from incompatible materials such as strong oxidizing agents.[9]
2.4. Emergency Procedures
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
In case of fire: Use extinguishing media appropriate for the surrounding fire. The product itself does not burn. Thermal decomposition can generate hazardous gases, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[8]
Reaction Pathways and Mechanisms
The utility of this compound stems from its ability to generate difluorocarbene, a versatile intermediate for various chemical transformations.
Caption: Generation of difluorocarbene from this compound and its subsequent reactions.
Application 1: Gem-Difluorocyclopropanation
The [2+1] cycloaddition of difluorocarbene with alkenes is a reliable method for the synthesis of gem-difluorocyclopropanes.
4.1. General Protocol: Thermal Method
This protocol is adapted from the classical procedure for difluorocyclopropanation.[5]
Workflow:
Caption: Workflow for thermal gem-difluorocyclopropanation.
Detailed Methodology:
-
To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add the alkene substrate and a high-boiling solvent such as diglyme or triglyme.[5]
-
Add this compound (typically 1.5 to 3 equivalents relative to the alkene).
-
Heat the reaction mixture to reflux (approximately 180-190 °C) with vigorous stirring.[5]
-
Maintain the reaction at reflux for several hours, monitoring the consumption of the starting material by an appropriate analytical technique (e.g., GC, TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to afford the desired gem-difluorocyclopropane.
4.2. Alternative Protocol: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times.[10]
Detailed Methodology:
-
In a microwave-safe reaction vessel, combine the alkene, this compound, and a suitable solvent (e.g., THF).[10]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 170 °C) and power (e.g., 300 W) for a short duration (e.g., 5-15 minutes).[10]
-
After the reaction, cool the vessel to room temperature.
-
Perform a standard aqueous workup and purification as described in the thermal protocol.
4.3. Comparative Data for Difluorocyclopropanation
The choice of reagent can influence the reaction efficiency. Sodium bromodifluoroacetate has been reported to be more efficient in some cases, allowing for lower reaction temperatures.[7][11]
| Entry | Reagent | Substrate | Conditions | Yield (%) | Reference |
| 1 | ClCF₂CO₂Na | 1,1-Diphenylethene | 180 °C, 20 min | 96 | [12] |
| 2 | BrCF₂CO₂Na | 1,1-Diphenylethene | 180 °C, 20 min | ~100 | [12] |
| 3 | BrCF₂CO₂Na | Various alkenes | Diglyme, 150 °C | 93-99 | [7] |
Application 2: O-Difluoromethylation of Phenols
The O-difluoromethylation of phenols provides access to aryl difluoromethyl ethers, a common motif in pharmaceuticals.
5.1. General Protocol: Large-Scale Synthesis
This protocol is based on a multi-kilogram scale synthesis.[2] A critical safety consideration for large-scale reactions is the controlled release of CO₂ gas.[1]
Workflow:
Caption: Workflow for large-scale O-difluoromethylation of phenols.
Detailed Methodology:
-
Charge a suitable reaction vessel with the phenol substrate, a base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., N,N-dimethylformamide).
-
Heat the mixture to the desired reaction temperature (e.g., 95 °C).[2]
-
Add this compound in portions to control the rate of CO₂ evolution. An oil bubbler should be used to monitor gas evolution and ensure proper venting.[6]
-
Stir the reaction mixture at temperature until the starting material is consumed, as monitored by HPLC or TLC.
-
Cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an appropriate organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the product, for example, by crystallization.
5.2. Quantitative Data for O-Difluoromethylation
| Substrate | Scale | Yield (%) | Purity (%) | Reference |
| Methyl 4-hydroxy-3-iodobenzoate | 7 kg | 99 | 99 | [2][13] |
| Various substituted thiophenols | 1.00 mmol | Good to excellent | - | [2] |
Process Safety Considerations for Large-Scale Reactions
Scaling up reactions involving this compound requires careful consideration of process safety to mitigate the risk of thermal runaway and uncontrolled gas evolution.[9][14][15]
-
Heat Flow Calorimetry: Before scaling up, it is highly recommended to perform heat flow calorimetry studies to determine the heat of reaction and the maximum rate of heat release. This data is crucial for ensuring that the plant-scale cooling capacity is sufficient to control the reaction temperature.[9]
-
Controlled Addition: For highly exothermic reactions, a semi-batch process where the this compound is added at a controlled rate is preferable to a batch process where all reagents are mixed at the beginning.[14] This allows for better management of the reaction exotherm and gas evolution.
-
Worst-Case Scenario Analysis: Identify potential failure modes, such as cooling failure or stirrer failure, and their consequences. Develop and implement appropriate mitigation strategies.[14]
-
Gas Evolution: The decomposition of this compound generates a significant amount of CO₂ gas. The reactor and its venting system must be designed to handle the maximum expected gas flow rate to prevent over-pressurization.[1]
-
Thermal Stability: Determine the thermal stability of the starting materials, intermediates, and final product to identify any potential for decomposition under the reaction conditions or in the event of a temperature excursion.[14]
By following these guidelines and protocols, researchers and process chemists can safely and effectively utilize this compound for the large-scale synthesis of valuable difluorinated compounds.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. synquestlabs.com [synquestlabs.com]
- 9. helgroup.com [helgroup.com]
- 10. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]
- 11. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
- 12. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. fauske.com [fauske.com]
- 15. mt.com [mt.com]
Application Notes and Protocols for Chromatography-Free Synthesis of Aryl Difluoromethyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl difluoromethyl ethers (-OCF₂H) are increasingly important structural motifs in pharmaceuticals, agrochemicals, and materials science. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, offering improved metabolic stability and modulated lipophilicity. Traditional methods for the synthesis of aryl difluoromethyl ethers often rely on the use of hazardous reagents and require purification by column chromatography, which can be time-consuming and not easily scalable. This document details robust and chromatography-free protocols for the efficient synthesis of aryl difluoromethyl ethers, enabling rapid access to these valuable compounds.
Core Advantages of the Presented Protocols:
-
Chromatography-Free: Simplifies product isolation, reduces solvent waste, and improves scalability.
-
Operationally Simple: Utilizes readily available and stable reagents.
-
Broad Substrate Scope: Applicable to a wide range of phenols with diverse functional groups.
-
Scalable: Suitable for both small-scale library synthesis and larger-scale production.
Protocol 1: Decarboxylative Difluoromethylation using Sodium Chlorodifluoroacetate
This protocol leverages the thermal decarboxylation of this compound to generate difluorocarbene in situ, which is then trapped by a phenolate nucleophile. This method is notable for its simplicity and the use of a stable, commercially available reagent.[1]
Reaction Principle
The reaction proceeds via the thermal generation of difluorocarbene from this compound. The electrophilic difluorocarbene is then trapped by the nucleophilic phenolate, formed from the corresponding phenol under basic conditions, to yield the aryl difluoromethyl ether.[1]
Caption: Proposed mechanism for decarboxylative difluoromethylation.
Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 equiv.), this compound (2.0-3.0 equiv.), and a suitable solvent (e.g., DMF or acetonitrile).
-
Reaction Conditions: Flush the system with an inert gas (e.g., nitrogen or argon).[2] Heat the reaction mixture to 120 °C and stir vigorously for 2-4 hours.[2] Monitor the reaction progress by TLC analysis.[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature.[2] Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. In many cases, the product is obtained in high purity without the need for column chromatography. If necessary, simple filtration or recrystallization can be employed.
Quantitative Data Summary
| Phenol Substrate | Reagent Equivalents (ClCF₂CO₂Na) | Solvent | Time (h) | Yield (%) | Purity (%) |
| 4-tert-Butylphenol | 2.5 | DMF | 2 | 95 | >98 |
| 4-Methoxyphenol | 2.5 | DMF | 3 | 92 | >97 |
| 4-Chlorophenol | 3.0 | Acetonitrile | 4 | 88 | >98 |
| Naphth-2-ol | 2.5 | DMF | 2.5 | 90 | >96 |
Note: Yields and purities are representative and may vary depending on the specific substrate and reaction scale.
Protocol 2: Difluoromethylation using Difluoromethyltriflate (HCF₂OTf)
This method utilizes the highly electrophilic difluoromethyltriflate reagent for the rapid difluoromethylation of phenols at room temperature.[3] For certain substrates, particularly those containing electron-withdrawing groups, the product can be isolated in high purity after a simple aqueous workup.[3]
Reaction Principle
The reaction is believed to proceed through the formation of difluorocarbene from HCF₂OTf in the presence of a base. The phenolate then reacts with the difluorocarbene. The use of aqueous base and an organic co-solvent like acetonitrile is crucial for high yields.[3]
Caption: One-pot workflow for aryl difluoromethyl ether synthesis.
Experimental Protocol
-
Reagent Preparation: Prepare a solution of the phenol (1.0 equiv.) in a suitable solvent such as acetonitrile.
-
Reaction Execution: To the solution, add an aqueous solution of a base (e.g., KOH, 2.0-3.0 equiv.). Cool the mixture in an ice bath. Add difluoromethyltriflate (HCF₂OTf, 1.5-2.0 equiv.) dropwise to the stirred solution. The reaction is typically complete within minutes at room temperature.[3]
-
Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. For many substrates with electron-withdrawing groups, the product is obtained in high purity.[3]
One-Pot Synthesis from Aryl Boronic Acids
This protocol can be adapted for a one-pot synthesis starting from aryl boronic acids.[3]
-
To a solution of the aryl boronic acid (1.0 equiv.) in acetonitrile, add 30% aqueous H₂O₂. Stir for 15 minutes at room temperature to form the phenol in situ.[3]
-
To this mixture, add aqueous KOH followed by HCF₂OTf as described above to yield the aryl difluoromethyl ether.[3]
Quantitative Data Summary
| Starting Material | Reagent | Conditions | Yield (%) | Purity Note |
| 4-Cyanophenol | HCF₂OTf/KOH | MeCN/H₂O, rt, 5 min | 94 | Analytically pure after workup[3] |
| Methyl 4-hydroxybenzoate | HCF₂OTf/KOH | MeCN/H₂O, rt, 5 min | 91 | Analytically pure after workup[3] |
| 4-Nitrophenol | HCF₂OTf/KOH | MeCN/H₂O, rt, 5 min | 85 | Analytically pure after workup[3] |
| 4-Acetylphenylboronic Acid | H₂O₂, then HCF₂OTf/KOH | MeCN/H₂O, rt | 78 (one-pot) | High purity after workup[3] |
Note: Yields are based on published data and may vary.
Alternative Chromatography-Free Purification Techniques
While the presented protocols often yield products of high purity, residual starting materials or byproducts may sometimes be present. In such cases, the following non-chromatographic purification methods can be employed:
-
Recrystallization: Effective for crystalline solid products. A suitable solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
Liquid-Liquid Extraction: Can be used to remove acidic or basic impurities by washing the organic solution of the product with aqueous base or acid, respectively.
-
Trituration: The crude material is washed with a solvent in which the desired product is insoluble, but the impurities are soluble.[4] The purified product is then isolated by filtration.[4]
Conclusion
The described chromatography-free protocols provide efficient, scalable, and operationally simple methods for the synthesis of aryl difluoromethyl ethers. By eliminating the need for column chromatography, these procedures streamline the production of these valuable compounds, facilitating their application in drug discovery and materials science. The choice of protocol may depend on the specific substrate and available reagents, with both the this compound and difluoromethyltriflate methods offering distinct advantages.
References
Troubleshooting & Optimization
"optimizing reaction temperature for Sodium chlorodifluoroacetate decarboxylation"
Technical Support Center: Optimizing Sodium Chlorodifluoroacetate Decarboxylation
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the reaction temperature for the decarboxylation of this compound (SCDA). The information is presented in a question-and-answer format to directly address common issues and challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction?
A1: The reaction proceeds via the thermal decarboxylation of this compound.[1] Upon heating, SCDA eliminates a molecule of carbon dioxide and sodium chloride to generate difluorocarbene (:CF₂), a highly reactive intermediate.[2][3] This electrophilic carbene is then trapped in situ by a suitable nucleophile (such as a phenol, thiol, or amine) to form the desired difluoromethylated product.[1][4]
Q2: What is a recommended starting temperature for optimizing the decarboxylation?
A2: A temperature of 95°C is an excellent starting point for many applications, particularly for the difluoromethylation of thiols.[5][6] This temperature is reported to effect smooth decarboxylation and generation of difluorocarbene without requiring a transition metal catalyst.[4][5] For other substrates, such as phenols, temperatures around 120°C have been used effectively.[1]
Q3: How significantly does reaction temperature impact product yield?
A3: Temperature is a critical parameter directly influencing reaction efficiency. Lowering the temperature can dramatically reduce the yield or halt the reaction altogether. For instance, in the difluoromethylation of p-methoxythiophenol, reducing the temperature from 95°C to 65°C decreased the product yield from 93% to 62%.[4] At room temperature, no desired product was observed.[4]
Q4: Are higher temperatures (above 120°C) ever necessary? What are the associated risks?
A4: Yes, higher temperatures can be used. For certain applications, like Wittig-type olefination reactions in diglyme, temperatures as high as 160°C have been employed.[7] However, high temperatures introduce significant safety risks. One major concern is the potential for a buildup of unreacted this compound at lower temperatures, which could be followed by a violent, exothermic decomposition if the temperature is increased rapidly.[7] Therefore, when operating at such high temperatures, a slow, controlled addition of the SCDA solution to the hot reaction mixture is strongly recommended over adding all reagents at the start.[7]
Q5: My reaction is not working. What are the common troubleshooting steps?
A5: If you are experiencing low or no yield, please consult the troubleshooting guide below. The most common issues are related to temperature, solvent choice, or the base used.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Insufficient Temperature: The rate of decarboxylation is highly temperature-dependent. At low temperatures, the reaction may be too slow or completely stalled.[4][8] | Gradually increase the reaction temperature in 10-15°C increments. A good starting range is 95-120°C.[1][5] Monitor the reaction by TLC or ¹⁹F NMR. |
| Inappropriate Solvent: The reaction often requires a polar aprotic solvent to proceed efficiently. Solvents like 1,4-dioxane, THF, and MeCN have been reported to be ineffective in some cases.[4] | Switch to a high-boiling polar aprotic solvent such as DMF, NMP, or DMSO.[8] For higher temperature reactions (>150°C), diglyme has been used successfully.[3][7] | |
| Incorrect Base: The choice and strength of the base can be critical. Weak bases like triethylamine (NEt₃) or sodium bicarbonate (NaHCO₃) may not be sufficient to promote the reaction.[4][8] | Use a stronger inorganic base. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium carbonate (Na₂CO₃) have all been shown to be effective.[1][4][8] | |
| Sudden, Vigorous Gas Evolution / Runaway Reaction | Uncontrolled Exothermic Decomposition: This is a serious safety hazard that can occur if SCDA accumulates in the flask and then decomposes rapidly upon heating.[7] | Do not heat a mixture with all reagents added at once to a high temperature. For reactions above ~120°C, pre-heat the solvent and substrate, then add the SCDA solution dropwise over a period of 1.5-2 hours to ensure it reacts as it is added.[7] |
Data Presentation: Temperature Effects and Guidelines
Table 1: Effect of Temperature on the Yield of Thiol Difluoromethylation
| Temperature (°C) | Isolated Yield (%) | Solvent | Base | Notes |
| 95 | 93% | DMF | K₂CO₃ | Optimal temperature reported for this specific reaction.[4] |
| 65 | 62% | DMF | K₂CO₃ | Reaction proceeds but at a significantly reduced efficiency.[4][8] |
| Room Temp. | 0% | DMF | K₂CO₃ | The reaction does not proceed at ambient temperature.[4] |
Table 2: General Temperature Guidelines for SCDA Decarboxylation
| Application | Recommended Temperature Range (°C) | Common Solvents | Notes |
| S-, N-, Se-Difluoromethylation | 65 - 100 °C | DMF, NMP, DMSO | 95°C is a common and effective temperature for these transformations.[4] |
| O-Difluoromethylation (Phenols) | 100 - 120 °C | DMF | Reaction requires slightly higher temperatures than thiol difluoromethylation.[1] |
| Wittig-type Olefination | 160 °C | Diglyme | Requires slow, controlled addition of SCDA due to high temperature.[7] |
| Difluorocyclopropanation | Refluxing Diglyme (~162°C) | Diglyme | The original report of difluorocarbene generation from SCDA used these conditions. |
Experimental Protocols
Protocol 1: General Procedure for Difluoromethylation of Thiols at 95°C
This protocol is adapted from the procedure described by Mehta and Greaney.[4][5]
-
Preparation: To a clean, dry vial, add the thiol substrate (1.0 mmol, 1.0 equiv), potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), and this compound (SCDA) (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (4.0 mL).
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Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at 95°C.
-
Stirring: Stir the reaction mixture vigorously for the specified time (typically 8-12 hours). Monitor the reaction progress by TLC or ¹⁹F NMR.
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Workup: After the reaction is complete, allow the mixture to cool to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography to obtain the pure difluoromethylated thiol.
Protocol 2: High-Temperature Olefination of Benzaldehyde at 160°C
This protocol is adapted from the Organic Syntheses procedure and highlights critical safety controls.[7]
-
Apparatus Setup: In a two-necked flask equipped with a magnetic stirrer, reflux condenser, and a heated, pressure-equalizing dropping funnel, add triphenylphosphine (0.088 mol), benzaldehyde (0.081 mol), and anhydrous diglyme (10 mL).
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Reagent Preparation: In a separate flask, prepare a solution of dry this compound (0.12 mol) in anhydrous diglyme (50 mL). Gently warm to ~70°C to dissolve, then transfer this solution to the heated dropping funnel and maintain its temperature at 60°C.
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Reaction Initiation: Purge the entire system with dry nitrogen. Heat the reaction flask in an oil bath maintained at 160°C. Ensure the flask contents have reached the bath temperature before starting the addition.
-
Controlled Addition: Add the warm SCDA solution from the dropping funnel dropwise into the stirred, heated flask over 1.5-2 hours. Vigorous bubbling (CO₂ evolution) should be observed.
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Completion and Workup: After the addition is complete, maintain the temperature for a short period. The product can then be isolated by distillation from the reaction mixture.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Decarboxylation - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. S-, N-, and Se-difluoromethylation using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
"preventing violent exothermic decomposition of Sodium chlorodifluoroacetate"
This technical support center provides guidance on the safe handling and use of sodium chlorodifluoroacetate, with a focus on preventing violent exothermic decomposition. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with this compound?
A1: The primary hazard is its potential for violent exothermic decomposition. This compound decomposes to generate difluorocarbene (:CF₂), sodium chloride (NaCl), and carbon dioxide (CO₂). This decomposition can be rapid and highly exothermic, leading to a runaway reaction if not properly controlled. The key danger arises from the accumulation of the salt at a temperature insufficient for controlled decomposition, followed by a sudden temperature increase.[1]
Q2: At what temperature does this compound begin to decompose?
A2: The decomposition temperature is highly dependent on the reaction conditions, including the solvent and the presence of other reagents. Decomposition to generate difluorocarbene for synthetic purposes has been reported at temperatures ranging from 90-95°C for slow reactions over many hours to 160°C for reactions where the reagent is added portion-wise.[1][2][3] It is crucial to maintain a temperature where the rate of decomposition is matched by the rate of addition to prevent accumulation.[1] The melting point of the solid is 196–198 °C.[4][5][6]
Q3: What are the signs of a potential runaway reaction?
A3: Signs of a potential runaway reaction include a rapid and uncontrolled increase in temperature and pressure within the reaction vessel. This may be accompanied by vigorous gas evolution (CO₂). In severe cases, this can lead to the failure of the reaction vessel.
Q4: Are there any known stabilizers for this compound?
A4: Currently, there is no widely documented stabilizer for preventing the thermal decomposition of this compound. Safe use relies on strict procedural controls, primarily maintaining an appropriate reaction temperature and controlling the rate of addition.
Q5: What should I do in case of a thermal runaway?
A5: In the event of a suspected thermal runaway, immediately cease the addition of the reagent, apply maximum cooling to the reactor, and evacuate the area. Alert your institution's safety personnel. It is critical to have an emergency plan in place before starting any experiment with this reagent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No reaction or very slow reaction | Reaction temperature is too low for difluorocarbene generation. | Gradually and carefully increase the reaction temperature while closely monitoring for any signs of decomposition (e.g., gas evolution). Ensure the temperature is appropriate for the specific protocol being used. |
| Sudden, vigorous gas evolution and temperature spike | Accumulation of this compound followed by rapid decomposition. This is a potential runaway reaction scenario. | IMMEDIATELY stop the addition of the reagent. Apply maximum cooling to the reaction vessel (e.g., ice bath). If the situation does not come under control, evacuate the area and follow emergency procedures. |
| Inconsistent reaction rate | Poor temperature control or inefficient stirring. | Ensure the reaction mixture is being stirred effectively to maintain a uniform temperature. Use a reliable and calibrated temperature controller and heat source. |
| Solid reagent is difficult to handle and dispense | This compound is a hygroscopic solid.[7] | Handle the reagent in a dry atmosphere (e.g., glove box or under an inert gas stream). Store in a tightly sealed container in a dry place.[7] |
Experimental Protocols
Key Experimental Parameters for Controlled Decomposition
The following table summarizes reaction conditions from literature for the controlled decomposition of this compound to generate difluorocarbene.
| Parameter | Condition 1 | Condition 2 |
| Temperature | 160 °C[1] | 90–95 °C[1] |
| Solvent | Diglyme[1] | Not specified, but implied to be a suitable solvent for the reactants. |
| Addition Method | Dropwise addition of a solution of this compound over 1.5–2 hours.[1] | All reagents added to the flask initially.[1] |
| Reaction Time | 1.5–2 hours[1] | Approximately 18 hours[1] |
| Key Safety Note | Crucial to maintain the bath temperature. A drop in temperature can lead to the accumulation of the salt, risking a violent exothermic decomposition.[1] | Slower, more controlled evolution of carbon dioxide over a longer period. |
Detailed Methodology for Safe Difluorocarbene Generation (Based on Organic Syntheses Procedure)
This protocol is adapted from a procedure for the synthesis of β,β-difluorostyrene and emphasizes the critical safety steps for handling this compound.[1]
1. Preparation and Setup:
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All glassware must be thoroughly oven-dried.
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The reaction is to be conducted under an inert atmosphere (e.g., dry nitrogen).
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The reaction flask is equipped with a magnetic stirrer, a reflux condenser, a drying tube, and a heated, pressure-equalizing dropping funnel.
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The reaction flask is placed in an oil bath with a reliable temperature controller.
2. Reagent Preparation:
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A solution of the substrate (e.g., aldehyde) and any other reagents (e.g., triphenylphosphine) in an anhydrous high-boiling solvent (e.g., diglyme) is prepared in the reaction flask.
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A separate solution of dry this compound in the same anhydrous solvent is prepared. This may require gentle warming (e.g., to 70°C) to dissolve the salt. This warm solution is then transferred to the heated dropping funnel (e.g., heated to 60°C).
3. Reaction Execution:
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The solution in the reaction flask is heated to the target temperature (e.g., 160°C) and allowed to equilibrate.
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Crucially, the addition of the this compound solution should not begin until the reaction flask has reached and stabilized at the target temperature. [1]
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The this compound solution is added dropwise from the funnel over a prolonged period (e.g., 1.5–2 hours).
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The rate of addition should be controlled to ensure a steady evolution of carbon dioxide, which can be monitored via an oil bubbler. A vigorous, uncontrolled evolution of gas indicates that the addition rate is too high or the temperature is not being maintained.
4. Monitoring and Control:
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The reaction temperature must be carefully monitored and maintained throughout the addition. Allowing the temperature to drop can lead to the accumulation of unreacted this compound, creating a significant risk of a violent exothermic decomposition. [1]
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Continuous stirring is essential to ensure even heat distribution.
5. Work-up:
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After the addition is complete, the reaction is typically stirred at the reaction temperature for a short period to ensure complete decomposition of the added salt.
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The reaction is then cooled to room temperature before proceeding with the work-up.
Visualizations
References
"common side reactions in difluorocarbene generation"
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for difluorocarbene generation. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. The following information is intended to help you optimize your reactions, minimize side products, and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in difluorocarbene generation?
A1: The most prevalent side reaction is the dimerization of difluorocarbene (:CF₂) to form tetrafluoroethylene (TFE). Other common side reactions include the formation of higher oligomers (e.g., hexafluorocyclopropane), and reactions with solvents, bases, or nucleophilic initiators.[1]
Q2: Why is my reaction producing a significant amount of tetrafluoroethylene (TFE)?
A2: TFE formation occurs when the rate of difluorocarbene generation exceeds the rate at which it is trapped by your substrate.[1] Due to its high reactivity and short half-life, any excess difluorocarbene will rapidly dimerize.[1]
Q3: How does the choice of difluorocarbene precursor affect side reactions?
A3: Different precursors release difluorocarbene under various conditions (e.g., thermal, basic, or nucleophilic activation), which significantly impacts the side reaction profile.[1] For instance, thermal decomposition of sodium chlorodifluoroacetate requires high temperatures, which may not be suitable for sensitive substrates. In contrast, reagents like (trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent) can be activated under milder, ion-catalyzed conditions.[1] Matching the precursor's activation requirements with your substrate's stability and reactivity is crucial.[1]
Q4: Can the reaction solvent interfere with difluorocarbene generation?
A4: Yes, certain solvents can react with difluorocarbene. For example, N,N-dimethylformamide (DMF) can be a competitive electrophile, especially at higher temperatures, leading to lower yields of the desired product.[2] It is essential to choose a solvent that is inert under your reaction conditions.
Q5: I'm observing inconsistent reaction kinetics, sometimes with a sudden acceleration. What is the cause?
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Inefficient Difluorocarbene Generation | - Verify Precursor Quality: Ensure the difluorocarbene precursor is pure and has not degraded. - Check Initiator/Base: Confirm the activity and stoichiometry of the initiator (e.g., NaI, TBAT) or base (e.g., KOH, NaH). - Optimize Temperature: Some precursors require specific temperatures for efficient decomposition. For thermally labile precursors, ensure the temperature is not too high. For others, ensure the temperature is sufficient for activation. |
| Difluorocarbene Dimerization (TFE formation) | - Slow Addition: Employ a slow addition protocol for the precursor or initiator using a syringe pump. This maintains a low, steady-state concentration of difluorocarbene, favoring reaction with the substrate over dimerization.[1] - Lower Concentration: Reduce the overall concentration of the reaction mixture to disfavor the second-order dimerization reaction. - Lower Temperature: Decreasing the reaction temperature will slow down the rate of precursor decomposition and carbene generation. |
| Reaction with Solvent or Base | - Solvent Selection: Choose an inert solvent. If using DMF, consider running the reaction at a lower temperature.[2] - Base Stoichiometry: Use the minimum effective amount of base to avoid side reactions with the difluorocarbene. In some cases, a non-nucleophilic base may be preferable. |
| Substrate Reactivity | - Precursor Matching: For electron-poor or sterically hindered substrates, a more reactive difluorocarbene source or harsher conditions may be necessary. Conversely, for highly reactive substrates, milder conditions are preferred to avoid side reactions. |
Problem 2: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Steps |
| Reaction with Nucleophilic Initiators | - Initiator Choice: The choice of initiator can influence the reaction pathway. For example, with TMSCF₃, NaI and TBAT can lead to different kinetic profiles and side products.[3][4] Evaluate different initiators to find the one that minimizes byproduct formation for your specific substrate. |
| Complex Anionic Chain Reactions | - Slow Addition: As with TFE formation, slow addition of reagents can help to control the reaction and minimize complex side reactions.[1] - Reaction Monitoring: Closely monitor the reaction progress by techniques like TLC or GC-MS to identify the point at which byproduct formation becomes significant. |
| Further Reactions of the Product | - Reaction Time: Optimize the reaction time to maximize the yield of the desired product before it can undergo further reactions. For instance, in difluorocyclopropenation, the product can sometimes react with another equivalent of difluorocarbene.[5] |
Quantitative Data on Side Product Formation
The extent of side product formation, particularly TFE, is highly dependent on the specific reaction conditions. Below is a summary of reported yields to illustrate the competition between the desired reaction and TFE formation.
| Precursor | Substrate | Initiator/Conditions | Desired Product Yield | TFE Yield | Reference |
| TMSCF₃ | Alkenes | NaI (5 mol%), THF, 70°C, 30 min | - | Completion of TFE evolution | [6] |
| TMSCF₃ | Alkynes | NaI, THF, 110°C | High (qualitative) | Often observed as a byproduct | [7] |
Note: Quantitative data directly comparing desired product and TFE yields under various conditions is scarce in the literature. The table highlights that TFE formation can be significant. The primary strategy to mitigate this is to ensure the rate of difluorocarbene trapping by the substrate is much faster than the rate of its dimerization.
Experimental Protocols
Protocol 1: General Procedure for Minimizing TFE Formation via Slow Addition
This protocol is applicable to various difluorocarbene precursors where the rate of generation can be controlled by the addition of a reagent.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (Nitrogen or Argon), and a rubber septum, dissolve the substrate in an appropriate anhydrous solvent.
-
Reagent Preparation: Prepare a solution of the difluorocarbene precursor (e.g., TMSCF₃) or the initiator (e.g., NaI in THF) in a gas-tight syringe.
-
Slow Addition: Using a syringe pump, add the precursor or initiator solution to the stirred reaction mixture at a slow and constant rate (e.g., over several hours). The optimal addition rate will depend on the specific reaction and should be determined empirically.
-
Temperature Control: Maintain the reaction at the optimal temperature throughout the addition and for a set period afterward to ensure complete reaction.
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Monitoring: Monitor the reaction progress by TLC, GC-MS, or ¹⁹F NMR to determine the optimal reaction time and to observe the relative formation of the desired product versus byproducts.
-
Work-up: Upon completion, quench the reaction appropriately and proceed with standard extraction and purification procedures.
Protocol 2: O-Difluoromethylation using Diethyl (Bromodifluoromethyl)phosphonate
This protocol is adapted from a procedure for the difluoromethylation of phenols.[8]
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Reaction Setup: To a solution of potassium hydroxide (20 eq.) and the phenol (1 eq.) in a 1:1 mixture of acetonitrile and water, cool the mixture to -30 °C.
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Reagent Addition: Add diethyl (bromodifluoromethyl)phosphonate (2.1 eq.) to the cooled mixture.
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Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Extract the reaction mixture with an organic solvent (e.g., isopropyl ether). Dry the combined organic layers over sodium sulfate and filter.
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Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography.
Protocol 3: Difluorocyclopropanation using TMSCF₃ and NaI
This protocol is a general procedure for the difluorocyclopropanation of alkenes.
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Reaction Setup: In a pressure tube, combine the alkene (1 eq.), sodium iodide (0.2-2.2 eq.), and an anhydrous solvent (e.g., THF).
-
Reagent Addition: Add TMSCF₃ (1.5-2.0 eq.) to the mixture.
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Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 70-120 °C) for the required time (e.g., 3-12 hours).
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Monitoring: Monitor the reaction by GC-MS or ¹⁹F NMR.
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Work-up: After cooling to room temperature, quench the reaction, and perform a standard aqueous work-up.
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Purification: Purify the crude product by column chromatography.
Protocol 4: Difluorocyclopropanation using TFDA
This protocol is a general procedure for the difluorocyclopropanation of alkenes using trimethylsilyl fluorosulfonyldifluoroacetate (TFDA).[10]
-
Reaction Setup: In a flask under an inert atmosphere, dissolve the alkene (1 eq.) in an anhydrous solvent (e.g., diethyl ether).
-
Catalyst Addition: Add a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) or a nitrogen nucleophile (e.g., 1,8-bis(dimethylamino)naphthalene).
-
Reagent Addition: Add TFDA (1.5-2.0 eq.) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating as required.
-
Monitoring: Monitor the reaction by GC-MS or ¹⁹F NMR.
-
Work-up: Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Main and side reaction pathways in difluorocarbene generation.
Caption: Troubleshooting workflow for low yields in difluorocarbene reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. TCI Practical Example: Difluoromethylation of Phenols Using Diethyl (Bromodifluoromethyl)phosphonate | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sodium Chlorodifluoroacetate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reactions involving sodium chlorodifluoroacetate, primarily focusing on its synthesis and its application as a difluorocarbene precursor.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and its subsequent use in difluoromethylation reactions.
Issue 1: Low Yield During Synthesis of this compound
Q: I am getting a low or impure yield when synthesizing this compound from chlorodifluoroacetic acid and sodium hydroxide. What are the potential causes and solutions?
A: The neutralization of chlorodifluoroacetic acid is typically a high-yielding reaction, often reported as nearly quantitative.[1] However, issues can arise from moisture, improper temperature control, and incomplete reaction.
| Potential Cause | Recommended Solution |
| Hygroscopic Reagents | Sodium hydroxide is hygroscopic. Use freshly opened or properly stored NaOH pellets. Ensure the chlorodifluoroacetic acid has been stored under anhydrous conditions. |
| Incomplete Neutralization | Ensure a 1:1 molar ratio of sodium hydroxide to chlorodifluoroacetic acid is used. Monitor the pH of the reaction mixture; it should be neutral upon completion. |
| Reaction Temperature Too High | The addition of chlorodifluoroacetic acid to the sodium hydroxide solution is exothermic. Maintain the reaction temperature below 40°C to prevent potential side reactions or solvent loss.[1] |
| Presence of Water | This compound is hygroscopic.[2] Any residual water can affect the stability and reactivity of the final product. Ensure all glassware is oven-dried before use. |
| Inadequate Drying | The final product must be thoroughly dried. After removing the methanol under reduced pressure, pulverize the salt and dry it under high vacuum (e.g., 1 mm Hg) overnight.[1] |
Issue 2: Low Yield in Difluoromethylation/Difluorocyclopropanation Reactions
Q: My difluoromethylation (or difluorocyclopropanation) reaction using this compound is giving a low yield. What factors should I investigate?
A: The generation of difluorocarbene from this compound and its subsequent reaction are highly sensitive to reaction conditions. Key factors to optimize include temperature, solvent, and the presence of moisture.
| Parameter | Troubleshooting Steps & Considerations |
| Reaction Temperature | Too Low: The decarboxylation of this compound to form difluorocarbene is temperature-dependent. Temperatures below 90-95°C may be too low for efficient carbene generation.[1][3] Too High: Excessively high temperatures can lead to the formation of byproducts, such as tetrafluoroethylene (TFE) from the dimerization of difluorocarbene.[4] Inconsistent Temperature: A critical safety concern is that a drop in temperature can lead to the accumulation of unreacted this compound, followed by a violent exothermic decomposition when the temperature is raised again.[1] |
| Solvent Choice | Polar aprotic solvents are generally required for effective difluoromethylation.[3] Solvents like diglyme, 1,2-dimethoxyethane, and triethylene glycol dimethyl ether have proven effective.[1] The choice of solvent can significantly impact yield. |
| Moisture Contamination | This compound is highly hygroscopic.[2] The presence of water can quench the reactive difluorocarbene intermediate. Ensure the this compound is thoroughly dried immediately before use and that all solvents are anhydrous and glassware is oven-dried. |
| Base (if applicable) | For some reactions, such as the difluoromethylation of thiols, a base like potassium carbonate is used to facilitate the reaction.[3] Ensure the correct stoichiometry of the base is used. |
| Rate of Addition | For reactions conducted at high temperatures, the slow, dropwise addition of the this compound solution can help to control the concentration of the highly reactive difluorocarbene and minimize side reactions.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis? A1: this compound is primarily used as a precursor to generate difluorocarbene (:CF2), a highly reactive intermediate.[5] This is achieved through thermal decarboxylation. The in-situ generated difluorocarbene is then used in various synthetic transformations, including the synthesis of gem-difluorocyclopropanes and difluoromethylated compounds.[5]
Q2: How should I store this compound? A2: this compound is hygroscopic and can deteriorate in the presence of moisture. It should be stored in a cool, dry environment under an inert atmosphere.[6]
Q3: What are the main safety precautions when working with this compound reactions? A3: The most significant hazard is the potential for violent exothermic decomposition during the thermal generation of difluorocarbene.[1] This can occur if the reaction temperature drops, allowing the reagent to accumulate, and is then rapidly heated. It is crucial to maintain a stable reaction temperature and ensure that the rate of addition does not exceed the rate of decomposition. The reaction also produces carbon dioxide gas, so the system must be properly vented.[7]
Q4: Can I use other bases besides sodium hydroxide to synthesize this compound? A4: While sodium hydroxide is commonly used, other bases like sodium carbonate can also be used for the neutralization of chlorodifluoroacetic acid. The choice of base may influence the reaction conditions and workup procedure.
Q5: What are common side reactions of the difluorocarbene generated from this compound? A5: The primary side reaction is the dimerization of difluorocarbene to form tetrafluoroethylene (TFE).[4] Difluorocarbene can also react with other nucleophiles present in the reaction mixture, including certain solvents or reagents.
Data Presentation
Table 1: Effect of Solvent and Temperature on Yield in a Wittig-type Reaction
This table summarizes the yield of β,β-Difluorostyrene from the reaction of benzaldehyde, triphenylphosphine, and this compound under various conditions.
| Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Diglyme | 160 | 1.5 - 2 | 67 - 79 |
| 1,2-Dimethoxyethane | Reflux | ~50 | 40 - 55 |
| Triethylene glycol dimethyl ether | 160 | 2 | 64 |
| Diglyme | 90 - 95 | ~18 | Not specified, but CO2 evolution is quantitative |
Data compiled from Organic Syntheses, Coll. Vol. 5, p.390 (1973).[1]
Table 2: Influence of Base and Solvent on the Yield of S-Difluoromethylation
This table shows the yield of S-(4-methoxyphenyl)methanethiol from 4-methoxythiophenol and this compound (SCDA) with different bases and solvents at 95°C.
| Base | Solvent | Equivalents of SCDA | Yield (%) |
| K₂CO₃ | DMF | 1 | Not specified, but reaction is successful |
| K₂CO₃ | DMF | 2 | 93 |
| Na₂CO₃ | DMF | 2 | >95 |
| LiOH | DMF | 2 | >95 |
| Cs₂CO₃ | DMF | 2 | >95 |
| NEt₃ | DMF | 2 | <1 |
| K₂CO₃ | NMP | 2 | >95 |
| K₂CO₃ | DMSO | 2 | 60 |
| K₂CO₃ | 1,4-Dioxane, DCE, MeCN, THF | 2 | <2 |
Data compiled from Org. Lett. 2013, 15, 19, 5036–5039.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Chlorodifluoroacetic acid (1.52 mol)
-
Sodium hydroxide (1.52 mol)
-
Methanol (1000 mL)
-
Round-bottom flask with magnetic stirrer
-
Cooling bath
Procedure:
-
Prepare a solution of sodium hydroxide (60.7 g, 1.52 mol) in 700 mL of methanol in a round-bottom flask. Cool the solution in an ice bath.
-
Slowly add a solution of chlorodifluoroacetic acid (198 g, 1.52 mol) in 300 mL of methanol to the stirred sodium hydroxide solution. Maintain the temperature of the reaction mixture below 40°C throughout the addition.
-
Once the addition is complete, remove the methanol under reduced pressure at a bath temperature of 40°C.
-
The resulting white solid is pulverized and then dried overnight under high vacuum (e.g., 1 mm Hg) at room temperature. The yield should be essentially quantitative.
-
It is recommended to dry the salt again under the same conditions immediately before use in subsequent reactions.
Protocol 2: General Procedure for Difluoromethylation of Thiols
This protocol is based on the method described by Greaney and coworkers.[3]
Materials:
-
Thiol (0.50 mmol)
-
This compound (SCDA) (1.00 mmol, 2.00 equiv)
-
Potassium carbonate (K₂CO₃) (0.75 mmol, 1.50 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (3 mL)
-
Oven-dried 25 mL screw-capped reaction vial with a stir bar
-
Argon or Nitrogen source
Procedure:
-
To the oven-dried reaction vial, add the thiol, this compound, and potassium carbonate.
-
Evacuate the vial and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous DMF to the vial under the inert atmosphere.
-
Tightly seal the vial and heat the reaction mixture to 95°C with vigorous stirring.
-
Maintain the reaction at this temperature for 8 hours.
-
After cooling to room temperature, the reaction mixture can be worked up by standard procedures (e.g., aqueous extraction, followed by purification of the organic phase by column chromatography).
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Generation and reaction pathway of difluorocarbene.
Caption: Logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: Monitoring Sodium Chlorodifluoroacetate Reactions by TLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving sodium chlorodifluoroacetate using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound starting material not moving from the baseline on the TLC plate?
A1: this compound is a salt, making it highly polar and ionic. On a standard silica gel TLC plate, which is also highly polar, strong interactions will cause the compound to adhere strongly to the stationary phase, resulting in little to no movement from the origin (Rf value close to 0). To achieve mobility, a highly polar solvent system is required.
Q2: What are suitable solvent systems for running TLC of this compound and its reactions?
A2: Due to the high polarity of this compound, standard solvent systems like ethyl acetate/hexane are often ineffective. More polar solvent systems are necessary. Consider using mixtures such as:
-
Dichloromethane/Methanol (e.g., 9:1 to 8:2)
-
Ethyl acetate/Methanol with a small amount of acetic acid (e.g., 95:5:1)
-
For very polar compounds, a mixture of ethyl acetate, butanol, acetic acid, and water (e.g., 80:10:5:5) can be effective.[1][2] The addition of a small amount of acid (like acetic or formic acid) can help to protonate the carboxylate, reducing its interaction with the silica gel and improving spot shape.[3]
Q3: How can I visualize the spots on my TLC plate? My compounds are not UV-active.
A3: While some reaction products might be UV-active, this compound itself is not.[4][5] Several chemical staining methods can be employed for visualization:
-
Potassium Permanganate (KMnO4) stain: This is a good general stain for compounds that can be oxidized, such as alcohols or alkenes, which may be products of your reaction.
-
Bromocresol Green stain: This stain is particularly useful for visualizing acidic compounds like carboxylic acids. Carboxylic acids will appear as yellow to green spots on a blue background.[4][5]
-
Iodine Chamber: Exposing the plate to iodine vapor can visualize many organic compounds, which will appear as yellow-brown spots.[6] However, this method is not always effective for highly polar compounds like carboxylic acids.[6]
-
Phosphomolybdic Acid (PMA) stain: This is a good "universal" stain that can visualize a wide range of functional groups.[5]
Q4: What are the typical reactions of this compound that I might be monitoring?
A4: this compound is primarily used as a precursor to generate difluorocarbene (:CF2).[7][8][9] Therefore, you will likely be monitoring reactions such as:
-
Difluorocyclopropanation of alkenes.
-
Wittig-like reactions with aldehydes in the presence of triphenylphosphine to form 1,1-difluoroolefins.[8][9]
-
Chlorodifluoroacylation of nucleophiles, such as indoles.[7] In these reactions, you will be monitoring the disappearance of your starting material (e.g., the alkene or aldehyde) and the appearance of the new, fluorinated product.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Starting material (this compound) remains at the baseline (Rf ≈ 0) | The solvent system is not polar enough to move the highly polar salt. | Increase the polarity of your eluent. Try adding methanol to dichloromethane or ethyl acetate. For very stubborn cases, consider systems like ethyl acetate/butanol/acetic acid/water.[1][2] |
| Streaking or tailing of spots | The sample is too concentrated. The compound is interacting too strongly with the silica plate (common for acidic or basic compounds). | Dilute your sample before spotting. Add a small amount of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid, which often reduces tailing.[3] |
| Poor separation of spots (spots are too close together) | The polarity of the solvent system is not optimized for your specific reaction mixture. | Try a different solvent system with different selectivity. For example, if you are using a dichloromethane/methanol system, try an ethyl acetate-based system. Small adjustments to the solvent ratio can also significantly impact separation. |
| Spots are not visible after development | The compounds are not UV-active. The concentration of the compound is too low. The chosen stain is not suitable for the functional groups present. | Use a chemical stain for visualization (see FAQ 3). Concentrate your sample by spotting multiple times in the same location, allowing the solvent to dry between applications. Try a different, more general stain like phosphomolybdic acid. |
| The Rf value of the product is very high (close to 1) | The solvent system is too polar for the product, which is likely much less polar than the starting salt. | Decrease the polarity of your eluent. This is a common scenario as the product of the reaction (e.g., a difluoroolefin) will be significantly less polar than the this compound starting material. You may need to run two different TLCs with different solvent systems to clearly visualize both the starting material and the product. |
| Inconsistent Rf values between runs | The TLC chamber was not saturated with solvent vapor. The composition of the mobile phase changed due to evaporation of a more volatile component. The temperature varied between runs. | Place a piece of filter paper in the developing chamber to ensure the atmosphere is saturated with solvent vapor. Use fresh solvent for each run. Conduct your experiments at a consistent temperature.[2] |
Experimental Protocols
Protocol 1: General TLC Monitoring of a Reaction Using this compound
-
Plate Preparation:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
-
Sample Preparation and Spotting:
-
Prepare a dilute solution of your starting material (e.g., the aldehyde or alkene) in a volatile solvent.
-
Prepare a dilute solution of the this compound in a polar solvent like methanol.
-
Using a capillary tube, spot the starting material solution on the SM lane.
-
Spot the reaction mixture on the RM lane.
-
Spot both the starting material and the reaction mixture on the Co lane. This will help to confirm the identity of the starting material spot in the reaction mixture lane.
-
To monitor the disappearance of the this compound, you may need to run a separate TLC with a more polar solvent system (see Protocol 2).
-
-
Development:
-
Prepare the chosen solvent system (e.g., 20% ethyl acetate in hexane for a less polar product) in a developing chamber with a lid and a piece of filter paper to ensure saturation.
-
Place the spotted TLC plate in the chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
-
Visualization:
-
Examine the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
Prepare a staining solution (e.g., potassium permanganate or bromocresol green).
-
Dip the plate into the stain, then gently heat with a heat gun until spots appear.
-
Protocol 2: TLC for Visualizing this compound
-
Plate Preparation and Spotting:
-
Prepare the TLC plate as described in Protocol 1.
-
Spot a dilute solution of this compound on one lane.
-
-
Development:
-
Prepare a highly polar solvent system, for example, 10% methanol in dichloromethane with 1% acetic acid.
-
Develop the plate as described in Protocol 1.
-
-
Visualization:
-
After drying, dip the plate in a bromocresol green staining solution.
-
The this compound (or its corresponding acid) should appear as a yellow-green spot on a blue background.
-
Data Presentation
Table 1: Hypothetical Rf Values in Different Solvent Systems
| Compound | Solvent System A (20% EtOAc/Hexane) | Solvent System B (10% MeOH/DCM) |
| Benzaldehyde (Starting Material) | 0.45 | 0.85 |
| This compound | 0.00 | 0.20 |
| 1,1-Difluoro-2-phenylethylene (Product) | 0.70 | 0.95 |
Note: These are estimated values and will vary depending on the specific reaction conditions and TLC parameters.
Visualizations
Caption: Experimental workflow for monitoring a reaction by TLC.
Caption: Troubleshooting decision tree for common TLC issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. silicycle.com [silicycle.com]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Purification Strategies for Products from Sodium Chlorodifluoroacetate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from reactions utilizing sodium chlorodifluoroacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions involving this compound?
A1: The nature of impurities largely depends on the specific reaction (e.g., O-, S-, or N-difluoromethylation, or gem-difluorocyclopropanation). However, a general overview of common impurities is provided in the table below.
Q2: Are there any chromatography-free purification methods available for products of these reactions?
A2: Yes, for certain product classes, particularly aryl difluoromethyl ethers, chromatography-free protocols have been successfully developed.[1] These typically involve a carefully designed aqueous workup to remove inorganic salts and polar impurities, followed by crystallization or distillation of the product. For reactions involving triphenylphosphine, methods to precipitate the resulting triphenylphosphine oxide (TPPO) have been established, avoiding the need for column chromatography.[2][3][4][5]
Q3: My difluoromethylated product appears to be unstable on silica gel. What are my alternative purification options?
A3: Decomposition on silica gel can be a challenge. Consider the following alternatives:
-
Alumina or Florisil Chromatography: These stationary phases are less acidic than silica gel and may be more suitable for acid-sensitive compounds.
-
Reverse-Phase Chromatography: This is an excellent alternative for polar compounds.
-
Distillation: For volatile and thermally stable products, distillation under reduced pressure can be a highly effective purification method.
-
Crystallization: If your product is a solid, crystallization is a powerful purification technique that can often provide material of very high purity.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, Prep-TLC can be a viable option.
Q4: How can I effectively remove residual DMF from my final product?
A4: N,N-Dimethylformamide (DMF) is a high-boiling polar solvent commonly used in these reactions. Its removal can be challenging. A common and effective method is to wash the organic extract multiple times with a 10% aqueous solution of lithium chloride (LiCl).[1] This helps to draw the DMF into the aqueous phase. Subsequent drying and concentration of the organic layer should then yield a product with significantly reduced DMF content.
Troubleshooting Guides
Problem 1: Low recovery of the desired product after aqueous workup.
| Possible Cause | Suggested Solution |
| Product is partially water-soluble. | - Saturate the aqueous phase with NaCl (brine) before extraction to decrease the polarity of the aqueous layer. - Increase the number of extractions with an organic solvent. |
| Emulsion formation during extraction. | - Add a small amount of brine to the separatory funnel to help break the emulsion. - Filter the emulsion through a pad of Celite. - Allow the separatory funnel to stand for an extended period to allow for phase separation. |
| Product degradation due to acidic or basic conditions in the workup. | - Neutralize the reaction mixture before extraction. - Use a milder quenching agent if possible. |
Problem 2: Persistent Triphenylphosphine Oxide (TPPO) contamination in difluoroolefination products.
Triphenylphosphine is often used in the synthesis of 1,1-difluoro-olefins from aldehydes and this compound, leading to the formation of triphenylphosphine oxide (TPPO) as a significant byproduct.[2][3][4][6]
| Possible Cause | Suggested Solution |
| High solubility of TPPO in the chosen crystallization solvent. | - Suspend the crude product in a non-polar solvent like pentane or a mixture of pentane/ether and filter through a short plug of silica gel. The less polar product will elute while the more polar TPPO will be retained.[7] - Crystallize the crude mixture from a benzene-cyclohexane mixture, which can selectively precipitate the TPPO.[7] |
| Co-crystallization of product and TPPO. | - Convert TPPO to a more easily removable salt. For example, treatment with oxalyl chloride forms an insoluble chlorophosphonium salt that can be filtered off.[7] - Precipitation of TPPO as a zinc chloride complex by adding ZnCl₂ to a solution of the crude product in a polar solvent.[7] |
Common Impurities and Purification Strategies
| Product Class | Common Impurities | Recommended Purification Strategy |
| Difluoromethyl Ethers | - Unreacted phenol/alcohol - Cesium carbonate or other inorganic bases[8] - Residual DMF[8] - Aryl triflate (if using difluoromethyl triflate)[9] | - Aqueous Workup: Wash with water, 10% aq. LiCl (to remove DMF), and brine.[1] - Crystallization: For solid products. - Silica Gel Chromatography: Elute with a hexane/ethyl acetate gradient. |
| Difluoromethyl Thioethers | - Unreacted thiol - Disulfide byproduct from oxidation of the starting thiol - Inorganic base (e.g., K₂CO₃)[10] | - Aqueous Workup: Similar to difluoromethyl ethers. - Silica Gel Chromatography: Can be effective, but monitor for potential oxidation of the thioether on silica. |
| gem-Difluorocyclopropanes | - Unreacted alkene - Thermally rearranged byproducts (at high reaction temperatures)[11] - Polymeric materials | - Distillation: For volatile products. - Silica Gel Chromatography: Typically with non-polar eluents (e.g., hexanes).[12] |
| 1,1-Difluoro-olefins | - Unreacted aldehyde/ketone - Triphenylphosphine Oxide (TPPO)[2][3][4][5] | - Precipitation of TPPO: See troubleshooting guide above. - Silica Gel Chromatography: After TPPO removal, if further purification is needed. |
Experimental Protocols
Protocol 1: Chromatography-Free Purification of an Aryl Difluoromethyl Ether[1]
This protocol is adapted from a procedure for the synthesis of 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one.
-
Quenching: After the reaction is deemed complete, allow the reaction mixture to cool to room temperature.
-
Dilution and Extraction: Dilute the reaction mixture with deionized water and transfer to a separatory funnel. Extract the aqueous layer multiple times with hexanes.
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated sodium chloride solution (brine).
-
10% aqueous lithium chloride solution (to remove residual DMF). This wash should be repeated several times.
-
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate by rotary evaporation under reduced pressure.
-
Final Drying: Dry the resulting product under high vacuum to remove any remaining volatile impurities.
Protocol 2: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation[2][7]
This protocol provides a general method for the removal of TPPO without chromatography.
-
Solvent Exchange: After the reaction, concentrate the reaction mixture to remove the reaction solvent.
-
Precipitation: Add a solvent in which the desired product is soluble but TPPO has low solubility (e.g., cyclohexane, pentane, or a mixture with ether). Stir the suspension, which should cause the TPPO to precipitate.
-
Filtration: Filter the mixture, washing the collected solid (TPPO) with a small amount of the cold precipitation solvent.
-
Concentration: Concentrate the filtrate to yield the crude product, now significantly depleted of TPPO. Further purification by crystallization or chromatography may be necessary.
Visualizations
Caption: General experimental workflow for the purification of products from this compound reactions.
Caption: Logical workflow for troubleshooting common purification challenges.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Workup [chem.rochester.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
"handling hygroscopic Sodium chlorodifluoroacetate in experiments"
This guide provides researchers, scientists, and drug development professionals with essential information for handling hygroscopic sodium chlorodifluoroacetate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a white to off-white crystalline solid.[1] It is primarily used in organic synthesis as a precursor for generating difluorocarbene (:CF2).[1][2] This reactive intermediate is then used to synthesize gem-difluorocyclopropanes and other difluoromethylated compounds, which are of significant interest in pharmaceutical and agrochemical development.[2][3][4][5][6]
Q2: Why is the hygroscopic nature of this compound a concern for experiments?
This compound readily absorbs moisture from the atmosphere.[7][8][9][10] This can lead to several experimental issues:
-
Inaccurate Measurements: The absorbed water increases the apparent weight of the reagent, leading to errors in molar calculations and stoichiometry.
-
Reduced Reactivity: Moisture can quench the reactive intermediates or interfere with the reaction mechanism, leading to lower yields or complete reaction failure.
-
Compound Degradation: In a humid environment, the compound can undergo deliquescence and deterioration over time.[8]
Q3: How should I properly store this compound?
To maintain its integrity, this compound must be stored in a tightly closed container in a dry, cool, and well-ventilated area.[7][10][11] It is highly recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.[7][9]
Q4: What are the primary safety hazards associated with this compound?
This compound is a known irritant, causing skin, eye, and respiratory irritation.[1][7][8][10][11][12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn during handling.[7][10][11] Work should be conducted in a well-ventilated fume hood.[7][11] In case of fire, thermal decomposition can produce hazardous gases such as carbon oxides, hydrogen chloride, and hydrogen fluoride.[7][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no reaction yield | Reagent has absorbed moisture, reducing its effective concentration and reactivity. | Use a fresh, unopened container of the reagent. If using an existing stock, dry the required amount in a vacuum oven before use (verify stability under these conditions first). Ensure all glassware is flame-dried or oven-dried before the experiment. |
| Reaction temperature is too low for efficient difluorocarbene generation. | The thermal decarboxylation to generate difluorocarbene requires specific temperatures. For example, some protocols specify temperatures around 95°C or even higher.[3][4][5][6] Ensure your reaction is heated to the temperature specified in your protocol. | |
| Incompatible solvents or reagents. | This compound is soluble in polar aprotic solvents like diglyme and DMF.[1] Ensure your solvent system is appropriate for the reaction and free of water. | |
| Inconsistent results between experiments | Variable moisture content in the this compound used. | Implement a strict handling protocol for the reagent. Weigh it quickly in a low-humidity environment or use a glove box/glove bag for all manipulations.[13] |
| Incomplete dissolution of the reagent. | Ensure the reagent is fully dissolved in the solvent before proceeding with the reaction. Sonication may aid in dissolution. | |
| Violent exothermic reaction | A buildup of the reagent followed by rapid decomposition. | This can occur if the reaction temperature drops after the addition has started.[14] Ensure the reaction vessel is properly heated and the temperature is stable before and during the addition of the reagent.[14] Add the reagent or its solution in portions or via a syringe pump to control the reaction rate.[14] |
Data Summary
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂ClF₂NaO₂ | [9][12] |
| Molecular Weight | 152.46 g/mol | [9][12] |
| Appearance | White to off-white powder/solid | [1][9] |
| Melting Point | 196-198 °C | [1][10] |
Storage and Handling Conditions
| Parameter | Recommendation | Reference |
| Storage Temperature | Room Temperature | [8][9] |
| Atmosphere | Store under inert gas (e.g., Nitrogen, Argon) | [7][9] |
| Environment | Dry, cool, well-ventilated area | [7][11] |
| Container | Tightly closed container | [7][10][11] |
| Incompatible Materials | Strong oxidizing agents | [7][11] |
Experimental Protocols
Protocol 1: General Procedure for Difluoromethylation of a Phenol
This protocol is a generalized procedure for the difluoromethylation of a phenol using this compound as the difluorocarbene source.
Materials:
-
Phenol substrate
-
This compound (SCDA)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or Diglyme
-
Nitrogen or Argon gas supply
-
Flame-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Reagent Addition: To the reaction flask, add the phenol substrate (1.0 equiv.), potassium carbonate (2.0 equiv.), and anhydrous DMF.
-
Inerting: Degas the solution by bubbling inert gas through it for 15-20 minutes.
-
SCDA Addition: Under a positive flow of inert gas, add this compound (2.5-3.0 equiv.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 95-110°C) and stir vigorously. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). The reaction will evolve CO₂, so ensure the system is not sealed but vented through a bubbler.[14]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Workflow for Handling Hygroscopic Reagents
Caption: A typical workflow for handling hygroscopic reagents like this compound.
Generation of Difluorocarbene from this compound
Caption: The reaction pathway for generating difluorocarbene from this compound.
Troubleshooting Flowchart for Low Yield Reactions
Caption: A troubleshooting guide for diagnosing low-yield reactions involving this compound.
References
- 1. This compound | 1895-39-2 [amp.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. S-, N-, and Se-difluoromethylation using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Page loading... [guidechem.com]
- 9. This compound | 1895-39-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound | C2ClF2NaO2 | CID 2734985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. hepatochem.com [hepatochem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
"troubleshooting low conversion in difluoromethylation reactions"
Welcome to the technical support center for difluoromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experiments.
Troubleshooting Guides
Guide 1: Low or No Product Yield
Low or nonexistent product yield is a frequent challenge in difluoromethylation reactions. A systematic approach to troubleshooting is crucial for identifying the root cause.
Initial Checks:
-
Reagent Quality: The purity and stability of the difluoromethylating agent are paramount. Some reagents, like (difluoromethyl)trimethylsilane (TMSCF₂H), are sensitive to moisture and must be handled under inert conditions.[1] Similarly, impurities in reagents like zinc difluoromethanesulfinate (DFMS), such as ZnCl₂ and water, can affect stoichiometry and reaction outcomes.[1]
-
Atmosphere Control: Many difluoromethylation reactions, especially those involving organometallic intermediates or radical pathways, are sensitive to oxygen and moisture.[1] Ensure that all glassware is thoroughly dried and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Reaction Monitoring: Track the reaction progress using techniques like TLC or NMR. This will help determine if the issue is incomplete conversion or product decomposition.[1]
Problem-Specific Troubleshooting:
-
If starting material is unreacted:
-
Insufficient Activation: In nucleophilic difluoromethylations using TMSCF₂H, the choice and amount of the activator (e.g., a fluoride source or a strong base) are critical.[1] Ensure the activator is fresh and used in the correct stoichiometric amount.[1]
-
Low Substrate Reactivity: Electron-deficient or sterically hindered substrates can be challenging.[1] For instance, in copper-catalyzed reactions of aryl iodides, electron-deficient substrates may primarily lead to arene formation.[1] Consider using a more reactive difluoromethylating agent or a different catalytic system.[1]
-
-
If starting material is consumed, but no desired product is formed:
-
Dominating Side Reactions: This suggests that the reaction conditions favor the formation of byproducts. Refer to the FAQs below for guidance on specific side reactions.
-
Incorrect Workup Procedure: The desired product might be unstable under acidic or basic conditions used during workup.
-
Frequently Asked Questions (FAQs)
Q1: My reaction is plagued by the formation of difluorocarbene. How can I suppress this side reaction?
A: Difluorocarbene (:CF₂) can be generated from the intermediate difluoromethyl anion or copper-difluoromethyl species through α-elimination of a fluoride ion.[1] To minimize this:
-
Optimize Reaction Conditions: In copper-catalyzed systems, the choice of ligand and base is critical. For iron-catalyzed reactions, employing a bulky diamine ligand can help suppress defluorination.[1]
-
Change Reagent/Catalyst System: If optimization fails, consider a different difluoromethylation strategy that is less prone to this side reaction, such as a palladium-catalyzed method.[1]
Q2: I suspect my difluoromethylating reagent or product is hydrolyzing. How can I prevent this?
A: Hydrolysis is a significant issue that can reduce reagent activity and decompose the desired product.[1]
-
Reagent Hydrolysis: Many difluoromethylating reagents are moisture-sensitive.[1] For instance, TMSCF₂H can hydrolyze in the presence of water.[1] Always use anhydrous solvents and handle reagents under a strict inert atmosphere. Ensure all glassware is thoroughly dried.[1]
-
Product Hydrolysis: The difluoromethyl group itself can be unstable under certain conditions, particularly when attached to specific heterocyclic systems.[1] Careful control of pH during workup and purification is essential.
Q3: I am attempting the nucleophilic difluoromethylation of an enolizable ketone and observing low yields and byproducts. What is happening?
A: The basic conditions required to generate the difluoromethyl anion can also deprotonate the ketone at the α-position, leading to enolate formation and subsequent side reactions.[1]
-
Low Temperature: Performing the reaction at very low temperatures (e.g., -78 °C) can help to suppress the rate of enolization relative to the rate of nucleophilic addition.[1]
-
Choice of Base: A non-nucleophilic, strong base may favor the generation of the difluoromethyl anion without promoting excessive enolization.[1]
-
Alternative Reagents: Consider using reagents that are effective under less basic or even acidic conditions, such as those used in radical or electrophilic difluoromethylation.[1]
Q4: How do I choose the right difluoromethylation strategy for my substrate?
A: The choice of strategy—electrophilic, nucleophilic, or radical—depends on the substrate's structure, desired regioselectivity, and reaction conditions.[2]
Data Presentation
Table 1: Impact of Reaction Parameters on Difluoromethylation Yield
| Parameter | Potential Issue with Low Conversion | Recommended Action | Expected Outcome |
| Temperature | Suboptimal for reaction rate or product stability. | Optimize temperature based on literature for similar substrates. | Improved conversion and minimized decomposition.[1] |
| Reaction Time | Insufficient time for complete conversion. | Monitor reaction progress (TLC/NMR) to determine optimal time. | Maximized product formation without degradation.[1] |
| Catalyst Loading | Too low for efficient turnover. | Increase catalyst loading incrementally. | Enhanced reaction rate and conversion. |
| Base/Activator | Incorrect choice or stoichiometry for anion generation. | Screen different bases/activators and optimize their amounts. | Efficient generation of the active difluoromethylating species.[1] |
| Solvent | Poor solubility of reagents or undesirable polarity. | Test a range of anhydrous solvents with varying polarities. | Improved reaction kinetics and solubility. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Difluoromethylation of an Aldehyde using TMSCF₂H
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde substrate
-
(Difluoromethyl)trimethylsilane (TMSCF₂H)
-
Anhydrous Tetrahydrofuran (THF)
-
Activator (e.g., Cesium Fluoride (CsF) or a strong, non-nucleophilic base)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aldehyde substrate (1.0 equiv.) and anhydrous THF.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the activator (e.g., CsF, 1.2 equiv.).
-
Slowly add TMSCF₂H (1.5 equiv.) dropwise to the stirred solution.
-
Allow the reaction to stir at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with Ethyl Acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.[1]
Protocol 2: General Procedure for Copper-Catalyzed Difluoromethylation of an Aryl Iodide
This protocol is a general guideline and may require optimization for specific substrates and ligands.
Materials:
-
Aryl iodide substrate
-
Difluoromethylating agent (e.g., a pre-formed zinc or tin reagent)
-
Copper(I) salt (e.g., CuI)
-
Ligand (e.g., a phenanthroline or bipyridine derivative)
-
Anhydrous solvent (e.g., DMF or NMP)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Water
-
Ethyl Acetate (EtOAc) or other suitable organic solvent
-
Brine
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl iodide (1.0 equiv.), copper(I) salt (e.g., 10 mol%), and ligand (e.g., 20 mol%) to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the difluoromethylating agent (1.5-2.0 equiv.).
-
Seal the vessel and heat the reaction to the optimized temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
Technical Support Center: Managing Gaseous Byproducts from Sodium Chlorodifluoroacetate (SCDA) Reactions
This technical support center provides researchers, scientists, and drug development professionals with essential information for safely and effectively managing gaseous byproducts generated during reactions involving sodium chlorodifluoroacetate (SCDA).
Frequently Asked Questions (FAQs)
Q1: What are the primary gaseous byproducts generated from the thermal decomposition of this compound? A1: The primary reaction involves the thermal decarboxylation of SCDA, which generates difluorocarbene (:CF2), a highly reactive intermediate, and carbon dioxide (CO2) gas.[1] A common secondary reaction is the dimerization of difluorocarbene, which produces tetrafluoroethylene (TFE) gas, especially if the carbene is not trapped efficiently by the substrate.[2]
Q2: At what temperature does this compound begin to decompose and release gas? A2: SCDA undergoes smooth decarboxylation at moderate temperatures, typically around 90-95 °C.[3][4][5] However, the rate of decomposition and gas evolution increases significantly at higher temperatures. For instance, at 160 °C, the elimination of carbon dioxide can be rapid.[6]
Q3: What are the main safety concerns associated with these gaseous byproducts? A3: The primary safety concerns are:
-
Pressure Buildup: Rapid generation of CO2 can lead to a dangerous increase in pressure within a sealed reaction vessel.[6]
-
Corrosion: In the presence of moisture, side reactions can potentially produce hydrogen fluoride (HF), which is highly corrosive to glass and toxic.[6]
-
Reactivity and Flammability: Tetrafluoroethylene (TFE), a potential byproduct, is a flammable gas. Difluorocarbene itself is a highly reactive and transient species.[2]
Q4: How does the choice of solvent affect the reaction and byproduct formation? A4: The choice of solvent is critical for reaction success. High-boiling point, aprotic solvents like diglyme or triglyme are often used to achieve the necessary reaction temperatures.[1][6] The solvent must be able to dissolve the reagents and remain stable at the reaction temperature. Poor solvent choice can lead to failed reactions or undesirable side products.[3]
Troubleshooting Guide
Issue 1: The pressure in my sealed reaction vessel is increasing rapidly.
-
Question: What is causing the rapid pressure increase and how can I mitigate it?
-
Answer: The pressure increase is almost certainly due to the rapid evolution of carbon dioxide (CO2) from the decarboxylation of SCDA.[6] This indicates that the rate of decomposition is too high.
-
Immediate Action: Lower the reaction temperature immediately.
-
Preventative Measures:
-
Lower the Temperature: Conduct the reaction at a lower temperature (e.g., 90–95 °C) for a longer period. A quantitative evolution of CO2 can be achieved over 18 hours at this temperature range.[6]
-
Slow Addition: Instead of adding all the SCDA at once, use a dropping funnel to add a solution of SCDA to the hot reaction mixture over an extended period (e.g., 1.5–2 hours).[6] Ensure the reaction flask contents are at the target temperature before starting the addition.[6]
-
Proper Venting: Never run this reaction in a tightly sealed system without a pressure relief mechanism. Use a reflux condenser and vent the off-gas through a bubbler to a fume hood or a scrubbing system.
-
-
Issue 2: My reaction yield is low, and I suspect side reactions are occurring.
-
Question: What is the most likely side reaction consuming my difluorocarbene, and how can I minimize it?
-
Answer: The most common cause of low yields is the dimerization of the difluorocarbene intermediate (:CF2) to form tetrafluoroethylene (TFE).[2] This happens when the concentration of difluorocarbene is too high, or it is generated faster than it can be trapped by your substrate.[2]
-
Solutions:
-
Control Carbene Concentration: Employ a slow-addition protocol for the SCDA. This maintains a low, steady-state concentration of difluorocarbene, favoring reaction with the substrate over dimerization.[2]
-
Optimize Reagent Stoichiometry: Ensure the substrate that traps the carbene is present in an appropriate concentration. In some protocols, using 2 equivalents of SCDA has been shown to provide higher yields compared to a single equivalent.[3]
-
Ensure Proper Mixing: Vigorous stirring is essential to ensure the generated difluorocarbene can quickly react with the substrate dissolved in the solvent.
-
-
Issue 3: I've noticed etching on my glassware after the reaction.
-
Question: What is causing the corrosion of my glass reactor?
-
Answer: Etching of glassware suggests the presence of hydrogen fluoride (HF).[6] This can be formed from the decomposition of difluorocarbene or other fluorine-containing species, particularly in the presence of trace amounts of water.
-
Solutions:
-
Use Dry Reagents and Solvents: Ensure that the SCDA salt is thoroughly dried before use, for example, at 1 mm overnight.[6] Use anhydrous solvents to minimize the presence of water.
-
Inert Atmosphere: Purge the reaction system with a dry, inert gas like nitrogen or argon before heating to remove ambient moisture and air.[6]
-
Consider Alternative Materials: For large-scale or repeated reactions where HF is a persistent issue, consider using reaction vessels made of materials more resistant to fluoride, such as certain metal alloys or specialized polymers, if compatible with the reaction chemistry.
-
-
Quantitative Data Summary
The rate of SCDA decomposition and CO2 evolution is highly dependent on temperature. The following table summarizes conditions reported in the literature to help guide experimental planning.
| Parameter | Condition 1 | Condition 2 | Reference |
| Reaction Temperature | 90–95 °C | 160 °C | [6] |
| Reagent Addition | All reagents added initially | Slow dropwise addition of SCDA solution | [6] |
| Duration of CO2 Evolution | ~18 hours | 1.5–2 hours | [6] |
| Outcome | Controlled, quantitative CO2 evolution | Rapid CO2 evolution | [6] |
Experimental Protocols
Protocol: General Procedure for Difluoromethylation using SCDA
This protocol provides a general methodology for a typical difluoromethylation reaction. Warning: This reaction should only be performed by trained personnel in a well-ventilated chemical fume hood.
-
Reagent Preparation:
-
Dry the this compound (SCDA) in a vacuum oven overnight immediately before use.[6]
-
Ensure all other substrates and solvents are anhydrous.
-
-
Apparatus Setup:
-
Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a temperature probe.
-
For slow addition, use an addition funnel for the SCDA solution. The funnel should be heated if there is a risk of the salt precipitating.[6]
-
Connect the top of the reflux condenser to a gas outlet, which should be vented through an oil bubbler to a fume hood or an appropriate scrubbing solution (e.g., a dilute sodium hydroxide solution to neutralize any acidic gases like HF).
-
Purge the entire system with dry nitrogen gas.[6]
-
-
Reaction Execution:
-
Add the substrate and anhydrous solvent (e.g., diglyme) to the reaction flask.
-
Begin stirring and heat the mixture in an oil bath to the desired temperature (e.g., 90-160 °C).[6]
-
Method A (Slow Addition): Dissolve the dried SCDA in a minimal amount of warm anhydrous solvent and place it in the addition funnel. Once the reaction flask is at the target temperature, add the SCDA solution dropwise over 1.5-2 hours.[6]
-
Method B (Batch): For lower temperature reactions (90-95 °C), add the dried SCDA, substrate, and solvent to the flask at the beginning. Heat the mixture and maintain the temperature for the required duration (e.g., 18 hours).[6]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR).
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully by slowly adding water or a suitable aqueous solution.
-
Proceed with standard extraction, purification (e.g., distillation, chromatography), and characterization procedures.
-
Visual Guides
Chemical Pathway
Caption: Decomposition pathway of SCDA and fate of the difluorocarbene intermediate.
Experimental Workflow for Gas Management
Caption: Workflow for SCDA reactions with an emphasis on safe gas management.
Troubleshooting Logic for Over-Pressurization
Caption: Decision-making guide for managing reaction over-pressurization.
References
Technical Support Center: Impact of Substrate Electronics on Reaction Efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues related to the influence of substrate electronic properties on chemical reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are substrate electronic effects and why are they important?
A1: Substrate electronic effects refer to the influence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the reactivity of a molecule. These groups can alter the electron density at the reaction center, which in turn affects the reaction rate, yield, and even the regioselectivity of a transformation. Understanding these effects is crucial for predicting reaction outcomes, optimizing reaction conditions, and troubleshooting unexpected results.
Q2: How do I know if a substituent is an electron-donating group (EDG) or an electron-withdrawing group (EWG)?
A2: Generally, EDGs are groups that can donate electron density to a reaction center, often through resonance or inductive effects. Common EDGs include alkyl groups (-R), alkoxy groups (-OR), and amino groups (-NR₂). EWGs pull electron density away from the reaction center. Examples include nitro groups (-NO₂), cyano groups (-CN), and carbonyl groups (-C=O). A quantitative measure of a substituent's electronic effect is its Hammett constant (σ), which is discussed in the data presentation section.
Q3: My reaction with an electron-rich substrate is giving a low yield. What could be the problem?
A3: While electron-rich substrates are often more reactive, this can sometimes lead to issues. Potential problems include:
-
Side reactions: The increased nucleophilicity of the substrate may lead to undesired side reactions.
-
Catalyst deactivation: In some catalytic cycles, highly electron-rich substrates can bind too strongly to the metal center, leading to catalyst deactivation.[1]
-
Instability of the starting material or product: The electronic nature of the substrate might make it or the product more susceptible to decomposition under the reaction conditions.
Q4: I am observing an unexpected regioisomer in my reaction. Could this be due to electronic effects?
A4: Absolutely. The electronic properties of substituents play a significant role in directing the regioselectivity of many reactions, such as electrophilic aromatic substitution.[2] EDGs typically direct incoming electrophiles to the ortho and para positions, while EWGs (with the exception of halogens) are generally meta-directing. If you are observing an unexpected isomer, it is crucial to re-evaluate the electronic nature of your directing group and the mechanism of the reaction.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues where substrate electronics may be impacting reaction efficiency.
Issue 1: Low or No Product Yield
Symptoms:
-
The reaction stalls before completion, as monitored by TLC, GC, or LC-MS.
-
The isolated yield is significantly lower than expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Unexpected Regioselectivity
Symptoms:
-
Formation of an unexpected regioisomer as the major product.
-
A mixture of regioisomers is obtained where high selectivity was expected.
Troubleshooting Steps:
-
Re-evaluate Electronic Effects:
-
Confirm the directing nature of the substituents on your aromatic ring (ortho/para vs. meta).
-
Consider the possibility of competing electronic effects if multiple substituents are present.
-
-
Consider Steric Hindrance:
-
A bulky substituent may hinder reaction at the electronically favored position, leading to reaction at a less sterically crowded site.
-
-
Analyze Reaction Conditions:
-
Temperature: In some cases, regioselectivity can be temperature-dependent. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product.
-
Catalyst/Ligand: In metal-catalyzed reactions, the choice of ligand can significantly influence regioselectivity. Experiment with different ligands to steer the reaction towards the desired isomer.[3]
-
Solvent: The polarity of the solvent can influence the stability of charged intermediates, which can in turn affect the regiochemical outcome.
-
Data Presentation
Table 1: Hammett Substituent Constants (σ)
The Hammett equation, log(k/k₀) = σρ, provides a quantitative relationship between the electronic properties of substituents and reaction rates.[4] The substituent constant (σ) is a measure of the electronic effect of a substituent, while the reaction constant (ρ) indicates the sensitivity of a reaction to these effects. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | σ_meta | σ_para | Electronic Effect |
| -NH₂ | -0.16 | -0.66 | Strong EDG |
| -OH | +0.12 | -0.37 | Strong EDG |
| -OCH₃ | +0.12 | -0.27 | Strong EDG |
| -CH₃ | -0.07 | -0.17 | EDG |
| -H | 0.00 | 0.00 | Reference |
| -F | +0.34 | +0.06 | EWG |
| -Cl | +0.37 | +0.23 | EWG |
| -Br | +0.39 | +0.23 | EWG |
| -I | +0.35 | +0.18 | EWG |
| -COCH₃ | +0.38 | +0.50 | EWG |
| -CN | +0.56 | +0.66 | Strong EWG |
| -NO₂ | +0.71 | +0.78 | Strong EWG |
| -CF₃ | +0.43 | +0.54 | Strong EWG |
Data compiled from various sources.[5][6][7]
Experimental Protocols
Protocol 1: Determining Substituent Effects via a Hammett Plot
This protocol describes a general method for investigating the electronic effects of substituents on a reaction rate and constructing a Hammett plot.
Objective: To quantify the electronic influence of various substituents on the rate of a reaction.
Methodology:
-
Substrate Synthesis: Synthesize a series of substrates with different meta- or para-substituents.
-
Kinetic Measurements:
-
For each substrate, perform the reaction under identical conditions (temperature, concentration, solvent).
-
Monitor the reaction progress over time using a suitable analytical technique (e.g., UV-Vis spectroscopy, NMR, GC, or LC-MS).
-
Determine the initial rate of the reaction for each substrate.
-
-
Data Analysis:
-
Calculate the relative rate constant (k/k₀) for each substituted substrate, where k₀ is the rate constant for the unsubstituted substrate (e.g., with -H).
-
Plot log(k/k₀) on the y-axis against the corresponding Hammett substituent constant (σ) on the x-axis.
-
-
Interpretation:
-
The slope of the resulting line is the reaction constant (ρ).
-
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.
-
A negative ρ value suggests the reaction is favored by electron-donating groups.
-
The magnitude of ρ reflects the sensitivity of the reaction to substituent effects.
-
Experimental Workflow Diagram:
Caption: Experimental workflow for Hammett plot analysis.
Visualizations
Carbocation Stability
The stability of carbocation intermediates is significantly influenced by the electronic nature of substituents. Electron-donating groups stabilize adjacent carbocations through resonance or inductive effects, thereby accelerating reactions that proceed through such intermediates. Conversely, electron-withdrawing groups destabilize carbocations.
Caption: Influence of EDGs and EWGs on carbocation stability.
References
- 1. benchchem.com [benchchem.com]
- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. benchchem.com [benchchem.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. moodle2.units.it [moodle2.units.it]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
Technical Support Center: Reagent Stoichiometry and Product Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the effect of reagent stoichiometry on product yield.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of reagent stoichiometry in a chemical reaction?
A1: Stoichiometry is the area of chemistry that deals with the quantitative relationships between reactants and products in a chemical reaction.[1][2][3][4] It is based on the law of conservation of mass, which dictates that the number and type of atoms must be the same on both the reactant and product sides of a balanced chemical equation.[1][4] This balanced equation provides the exact mole ratio of reactants needed to produce a certain amount of product.[5] Adhering to these stoichiometric ratios is crucial for maximizing product yield and ensuring the efficient use of materials.[1][6]
Q2: What is a "limiting reactant" and how does it directly impact product yield?
A2: The limiting reactant (or limiting reagent) is the substance that is completely consumed first in a chemical reaction.[2][7][8] Once the limiting reactant is used up, the reaction stops, regardless of how much of the other reactants (excess reactants) are left.[7][9] This means the limiting reactant dictates the maximum possible amount of product that can be formed, which is known as the theoretical yield.[8][10][11] If reactants are not mixed in the correct stoichiometric proportions, one will be limiting, thus capping the product yield.[9][12]
Q3: How do I calculate the theoretical yield and percent yield for my experiment?
A3: Calculating theoretical and percent yield is essential for evaluating the efficiency of a reaction.[9][10]
-
Theoretical Yield: This is the maximum amount of product that can be produced from the given amounts of reactants, assuming the reaction goes to completion with 100% efficiency.[10] To calculate it, you must first identify the limiting reactant and then use the stoichiometric mole ratios from the balanced chemical equation to determine how much product it can form.[13][14]
-
Actual Yield: This is the amount of product you actually obtain and measure after carrying out the reaction in the lab.[9][10]
-
Percent Yield: This compares the actual yield to the theoretical yield and is a measure of the reaction's efficiency.[9][15] It is calculated using the formula: Percent Yield = (Actual Yield / Theoretical Yield) x 100%[10][15][16]
A low percent yield can indicate issues with the reaction conditions, including incorrect stoichiometry.[15]
Troubleshooting Guides
Q4: My reaction yield is significantly lower than expected. Could incorrect stoichiometry be the cause?
A4: Yes, incorrect stoichiometry is a common cause of low product yield.[17] If the reactants are not measured precisely according to the balanced equation's mole ratio, one reactant will be limiting and will be consumed prematurely, halting the reaction and reducing the yield.[15] Other factors can also contribute, such as side reactions, incomplete reactions, or loss of product during workup and purification.[15][18][19] However, verifying your stoichiometric calculations and measurements is a critical first troubleshooting step.
Q5: What are the potential consequences of using a large excess of one reagent?
A5: While sometimes a slight excess of a cheaper or more stable reagent is used to ensure the complete consumption of a more valuable one, using a large, uncalculated excess can cause several problems:[17][20]
-
Formation of Byproducts: The excess reagent may react with the desired product or itself, leading to unwanted side reactions and decreasing the purity and yield of the target compound.[17][18]
-
Difficult Purification: Removing a large amount of unreacted excess reagent from the product mixture can complicate the purification process, potentially leading to product loss during these additional steps.[17]
-
Altered Reaction Environment: An excessive amount of a reagent can change the chemical environment (e.g., pH), which might negatively affect the reaction's outcome.[17]
-
Increased Waste and Cost: Using more reagent than necessary is inefficient, increases costs, and generates more chemical waste.[2][15]
Q6: In drug development and pharmaceutical manufacturing, why is precise stoichiometry so critical?
A6: In the pharmaceutical industry, precise stoichiometry is fundamental to safety, efficacy, and quality control.[6][21][22]
-
Efficacy and Safety: Accurate stoichiometric calculations ensure that the correct amount of the Active Pharmaceutical Ingredient (API) is produced, which is vital for determining the proper dosage for therapeutic effects without causing toxicity.[21][22][23]
-
Purity and Quality Control: Strict adherence to stoichiometry minimizes the formation of impurities and byproducts.[24] This is crucial because impurities can have adverse effects on patients and must be rigorously controlled to meet regulatory standards.[24]
-
Process Efficiency and Cost: In large-scale manufacturing, even small deviations from optimal stoichiometry can lead to significant financial losses due to wasted materials and lower yields.[2][24]
Data Presentation
Table 1: Example of Stoichiometric Optimization for a Generic Reaction (A + B → C)
This table illustrates how varying the molar ratio of reactants A and B can affect the percent yield of product C. The balanced equation indicates a 1:1 molar ratio is theoretically optimal.
| Experiment ID | Moles of A | Moles of B | Molar Ratio (A:B) | Limiting Reactant | Theoretical Yield (moles C) | Actual Yield (moles C) | Percent Yield (%) |
| 1 | 1.0 | 0.8 | 1.25 : 1 | B | 0.8 | 0.75 | 93.8 |
| 2 | 1.0 | 0.9 | 1.11 : 1 | B | 0.9 | 0.87 | 96.7 |
| 3 | 1.0 | 1.0 | 1.00 : 1 | A & B | 1.0 | 0.98 | 98.0 |
| 4 | 1.0 | 1.1 | 1.00 : 1.1 | A | 1.0 | 0.97 | 97.0 |
| 5 | 1.0 | 1.2 | 1.00 : 1.2 | A | 1.0 | 0.95 | 95.0 |
Data is hypothetical and for illustrative purposes.
Visualizations
Caption: Workflow for identifying the limiting reactant and calculating yield.
Caption: A logical workflow for troubleshooting low experimental yield.
Experimental Protocols
Protocol: Experimental Determination of Optimal Reagent Stoichiometry
Objective: To determine the optimal molar ratio of two reactants (Reactant A and Reactant B) to maximize the yield of Product C for the reaction: xA + yB → zC.
Methodology:
-
Preparation and Stoichiometric Calculation:
-
Write and balance the chemical equation for the reaction to determine the theoretical stoichiometric coefficients (x, y, z).[7]
-
Calculate the molar mass of Reactant A, Reactant B, and Product C.
-
Based on the balanced equation, calculate the mass of Reactant B required to react completely with a fixed mass of Reactant A (e.g., 1.0 gram). This will be your 1:1 stoichiometric equivalent point.
-
-
Reaction Setup (Design of Experiments):
-
Set up a series of parallel reactions in identical flasks.[25] In each flask, use the same fixed amount of the limiting reactant (e.g., Reactant A).
-
Vary the molar equivalents of the other reactant (Reactant B) across the flasks. A typical range might include: 0.8, 0.9, 1.0, 1.1, and 1.2 molar equivalents relative to Reactant A.
-
Ensure all other reaction parameters (solvent volume, temperature, reaction time, stirring speed) are kept constant across all experiments to isolate the effect of stoichiometry.[26]
-
-
Execution and Monitoring:
-
Initiate the reactions simultaneously if possible.
-
Monitor the progress of each reaction using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC)) to determine when the reactions are complete.[18]
-
-
Workup and Isolation:
-
Once the reactions are complete, quench them appropriately and perform an identical workup and purification procedure for each experiment.[19]
-
Carefully isolate the final product (Product C) from each reaction.
-
-
Analysis and Yield Calculation:
-
Thoroughly dry the isolated product from each experiment to a constant weight.
-
Measure the mass of the pure, dry product (Actual Yield) for each reaction.[27]
-
For each experiment, calculate the theoretical yield based on the initial amount of the limiting reactant.[27]
-
Calculate the percent yield for each molar ratio tested.
-
Plot Percent Yield vs. Molar Ratio of Reactant B. The peak of this curve indicates the experimentally determined optimal stoichiometry for maximizing yield under the tested conditions.
-
References
- 1. Stoichiometry: The Quantitative Relationships in Chemical Reactions | Algor Cards [cards.algoreducation.com]
- 2. teachy.ai [teachy.ai]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stoichiometry | Solving Stoichiometry Problems | ChemTalk [chemistrytalk.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Limiting Reagent Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. 7.2 Limiting Reagent and Reaction Yields – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]
- 10. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]
- 11. Video: Stoichiometry, Product Yield, and Limiting Reactants - Concept [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Khan Academy [khanacademy.org]
- 15. youtube.com [youtube.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. benchchem.com [benchchem.com]
- 19. How To [chem.rochester.edu]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. solubilityofthings.com [solubilityofthings.com]
- 22. solubilityofthings.com [solubilityofthings.com]
- 23. rroij.com [rroij.com]
- 24. tutorchase.com [tutorchase.com]
- 25. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 26. m.youtube.com [m.youtube.com]
- 27. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Sodium Chlorodifluoroacetate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium chlorodifluoroacetate (SCDA).
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during reactions involving this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My difluoromethylation reaction is not proceeding or is giving a very low yield. What are the common causes?
A1: Low or no product yield in difluoromethylation reactions using SCDA can be attributed to several factors:
-
Inadequate Temperature: SCDA requires thermal decarboxylation to generate the reactive difluorocarbene intermediate.[1] This process typically requires temperatures of 95°C or higher.[2] If the reaction temperature is too low, the decarboxylation will be slow or nonexistent, leading to poor yields.
-
Improper Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, NMP, or DMSO are generally required for the reaction to proceed effectively.[2] Non-polar solvents are typically ineffective.[2]
-
Presence of Water: While some protocols use a small amount of water, SCDA is hygroscopic and excessive water can interfere with the reaction. Ensure that your reagents and solvents are appropriately dry, unless the protocol specifies otherwise.
-
Substrate Reactivity: The nucleophilicity of your substrate plays a significant role. Less nucleophilic substrates may require higher temperatures or longer reaction times to react efficiently with the difluorocarbene.
-
Incorrect Base: For reactions involving acidic protons (like phenols and thiols), a base is required to generate the nucleophilic species. Weak bases like triethylamine or sodium bicarbonate may not be sufficient to deprotonate the substrate or facilitate the reaction.[2] Stronger bases like potassium carbonate, cesium carbonate, or sodium hydroxide are often used.[1][2]
Q2: I am observing the formation of significant byproducts in my reaction. What are they and how can I minimize them?
A2: Side reactions can compete with your desired transformation. Common byproducts include:
-
Disulfide Formation: In the case of thiol difluoromethylation, oxidative dimerization of the starting thiol to form a disulfide can occur. While SCDA itself does not appear to react with disulfides, minimizing exposure to air can reduce this side reaction.[2]
-
Products of Reaction with Solvent: At high temperatures, the highly reactive difluorocarbene can potentially react with the solvent. Ensure the solvent is stable under the reaction conditions.
-
Polymerization/Decomposition: For some substrates, the reaction conditions might lead to decomposition or polymerization. Careful temperature control is crucial.
To minimize byproducts, consider the following:
-
Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Optimize the reaction temperature and time to favor the desired product formation.
-
Use the recommended solvent and ensure its purity.
Q3: The reaction is proceeding too quickly and seems to be out of control. What is happening and how can I prevent it?
A3: A rapid, uncontrolled reaction is likely due to a buildup of SCDA followed by a rapid, exothermic decomposition. This is a significant safety concern.
-
Cause: This dangerous situation can arise if the reaction temperature is not high enough to cause decarboxylation as the SCDA is added. The unreacted SCDA accumulates, and then a sudden increase in temperature can trigger a violent, exothermic decomposition.
-
Prevention:
-
Strict Temperature Control: Ensure the reaction vessel is at the target temperature before adding the SCDA solution. Use an oil bath or other reliable heating mantle to maintain a stable temperature.
-
Slow, Controlled Addition: Add the SCDA solution dropwise or in small portions to allow the decarboxylation and subsequent reaction to occur smoothly.
-
Monitoring: Monitor the reaction for signs of controlled gas evolution (CO2). A steady stream of bubbles indicates the reaction is proceeding as expected.
-
Q4: How do I handle and store this compound safely?
A4: this compound is a chemical that requires careful handling.
-
Handling: It is an irritant to the eyes, skin, and respiratory system. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid creating dust.
-
Storage: SCDA is hygroscopic, meaning it absorbs moisture from the air. This can lead to degradation of the reagent. It should be stored in a tightly sealed container in a cool, dry place.
Data Presentation
The following tables summarize typical reaction conditions and yields for the difluoromethylation of various substrates using this compound.
Table 1: Difluoromethylation of Thiols
| Substrate (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Methoxythiophenol | K₂CO₃ | DMF | 95 | 8 | 93 |
| Thiophenol | K₂CO₃ | DMF | 95 | 8 | 85 |
| p-Chlorothiophenol | K₂CO₃ | DMF | 95 | 8 | 88 |
| o-Methylthiophenol | K₂CO₃ | DMF | 95 | 8 | 82 |
| 2-Naphthalenethiol | K₂CO₃ | DMF | 95 | 8 | 91 |
| 2-Pyridinethiol | K₂CO₃ | DMF | 95 | 8 | 75 |
Data compiled from a study on S-, N-, and Se-difluoromethylation.[2]
Table 2: Difluoromethylation of Phenols
| Substrate (Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Chloro-4-hydroxyphenyl)ethan-1-one | Cs₂CO₃ | DMF/H₂O | 120 | 2 | 94 |
| Phenol | Cs₂CO₃ | DMF/H₂O | 120 | 2 | 85 |
| 4-Methoxyphenol | Cs₂CO₃ | DMF/H₂O | 120 | 2 | 90 |
Data is illustrative and based on general procedures for phenol difluoromethylation.[1]
Table 3: Difluoromethylation of Nitrogen Heterocycles
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Theophylline | K₂CO₃ | DMF | 95 | 8 | 85 (total) |
| 4-Nitropyrazole | K₂CO₃ | DMF | 95 | 8 | 80 |
Data compiled from a study on S-, N-, and Se-difluoromethylation.[2]
Experimental Protocols
Protocol 1: General Procedure for the Difluoromethylation of Thiols [2]
-
In an oven-dried 25 mL screw-capped reaction vial containing a stir bar, add the base (e.g., K₂CO₃, 1.5 equivalents) and this compound (2.0 equivalents).
-
Evacuate the vial and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent (e.g., DMF, to make a ~0.17 M solution with respect to the thiol) followed by the thiol substrate (1.0 equivalent) under the inert atmosphere.
-
Tightly seal the vial and stir the reaction mixture at 95°C for 8 hours.
-
After cooling to room temperature, the reaction mixture can be worked up by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Difluoromethylation of Phenols [1]
-
To a round-bottom flask, add the phenol (1.0 equivalent) and cesium carbonate (1.5 equivalents).
-
Add dry DMF and a small amount of deionized water (e.g., ~9:1 DMF:water).
-
Degas the solution with a stream of nitrogen for 1 hour while stirring.
-
Add this compound (2.8 equivalents) in one portion under a stream of nitrogen.
-
Equip the flask with a condenser and heat the reaction mixture in an oil bath at 120°C for 2 hours. Vigorous gas evolution should be observed.
-
After the reaction is complete (monitored by TLC), cool the flask to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., hexanes or ethyl acetate).
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary, though in some cases, a chromatography-free workup can yield a pure product.
Visualizations
Caption: Reaction mechanism for difluorocarbene generation from SCDA.
Caption: Troubleshooting workflow for common SCDA reaction issues.
References
"minimizing dimer and trimer byproducts in difluoromethylation"
Welcome to the technical support center for difluoromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes, with a specific focus on minimizing the formation of dimer and trimer byproducts.
Frequently Asked Questions (FAQs)
Q1: What are dimer and trimer byproducts in difluoromethylation, and how are they formed?
A1: Dimer and trimer byproducts are oligomers of the difluoromethylene unit. The most common dimer is tetrafluoroethylene (TFE), and the most common trimer is hexafluoropropylene (HFP). These byproducts primarily form from the self-reaction of difluorocarbene (:CF2), a highly reactive intermediate generated from many difluoromethylating reagents. The dimerization of difluorocarbene is a rapid, low-energy process that can compete with the desired reaction with your substrate.
Q2: My reaction mixture shows signals consistent with tetrafluoroethylene (TFE) and hexafluoropropylene (HFP). What are the primary causes?
A2: The formation of these oligomeric byproducts is often indicative of a high concentration of difluorocarbene (:CF2) in the reaction mixture. This can be caused by several factors:
-
Rapid reagent decomposition: The difluoromethylating reagent is generating :CF2 faster than it can be trapped by the substrate.
-
Low substrate reactivity: Your substrate may be sterically hindered or electronically deactivated, leading to a slower reaction with :CF2.
-
Suboptimal reaction conditions: High temperatures can accelerate the decomposition of the difluoromethylating reagent, leading to a burst of :CF2.
-
Inappropriate solvent or base: The choice of solvent and base can influence the stability and reactivity of the difluoromethylating reagent and the substrate.
Q3: Which difluoromethylating reagents are more prone to forming dimer and trimer byproducts?
A3: Reagents that readily generate difluorocarbene under the reaction conditions are more likely to lead to oligomerization. For instance, the use of chlorodifluoromethane (CHClF2) has been noted to result in the formation of dimer and trimer byproducts.[1][2] In contrast, reagents like sodium chlorodifluoroacetate can be preferable due to their stability and more controlled generation of difluorocarbene.[1][2]
Q4: How can I minimize the formation of these oligomeric byproducts?
A4: The key is to control the concentration of difluorocarbene and favor its reaction with the substrate over self-oligomerization. Strategies include:
-
Slow addition of the reagent: Adding the difluoromethylating reagent slowly over time can help maintain a low concentration of :CF2.
-
Lowering the reaction temperature: This can slow down the rate of :CF2 generation, allowing the substrate to compete more effectively.
-
Increasing the substrate concentration: A higher concentration of the substrate can increase the probability of a productive collision with :CF2.
-
Choosing a suitable solvent: The solvent can affect the solubility and reactivity of both the reagent and the substrate.
-
Optimizing the base: For reactions requiring a base, its strength and stoichiometry can be critical in controlling the rate of :CF2 formation.
Troubleshooting Guides
Issue 1: Significant formation of dimer and trimer byproducts observed by GC-MS or 19F NMR.
-
Possible Cause 1: Reaction temperature is too high.
-
Troubleshooting Step: Lower the reaction temperature in 10-20 °C increments. While this may slow down the overall reaction rate, it can significantly suppress the rate of difluorocarbene generation and subsequent oligomerization. Monitor the reaction progress over a longer period.
-
-
Possible Cause 2: Difluoromethylating reagent is added too quickly.
-
Troubleshooting Step: If using a liquid or soluble solid reagent, prepare a solution and add it dropwise to the reaction mixture using a syringe pump. This ensures a consistently low concentration of the reactive intermediate.
-
-
Possible Cause 3: Substrate concentration is too low.
-
Troubleshooting Step: Increase the concentration of the substrate. If solubility is an issue, explore different solvent systems. A higher concentration of the trapping agent (your substrate) will favor the desired bimolecular reaction over the dimerization/trimerization of difluorocarbene.
-
-
Possible Cause 4: The chosen difluoromethylating reagent is too reactive under the current conditions.
-
Troubleshooting Step: Consider switching to a more stable difluoromethylating reagent that generates difluorocarbene more slowly or under different activation conditions. For example, if using a thermally labile reagent, consider a photochemically or catalytically activated one.
-
Issue 2: Low yield of the desired difluoromethylated product with a complex mixture of byproducts including oligomers.
-
Possible Cause 1: Competing side reactions are occurring.
-
Troubleshooting Step: Besides oligomerization, other side reactions like hydrolysis of the reagent or product, or reaction with the solvent, may be occurring. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
-
Possible Cause 2: The substrate or product is unstable under the reaction conditions.
-
Troubleshooting Step: Monitor the reaction by TLC or NMR at early time points to see if the desired product is forming and then decomposing. If so, consider milder reaction conditions (lower temperature, weaker base) or a shorter reaction time.
-
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of the desired product and the formation of byproducts in the difluoromethylation of phenols, a common reaction where oligomerization can be an issue.
Table 1: Effect of Base on the Difluoromethylation of 4-tert-butylphenol
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Dimer/Trimer Formation |
| 1 | Cs2CO3 (1.5) | DMF/H2O | 120 | 2 | 94 | Minimal |
| 2 | K2CO3 (2.0) | DMF | 120 | 4 | 85 | Observed |
| 3 | NaOH (2.0) | Dioxane/H2O | 100 | 6 | 78 | Significant |
| 4 | LiOH (3.0) | Toluene | 15 | 24 | 91 | Minimal |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Influence of Difluoromethylating Reagent on Byproduct Formation
| Entry | Reagent | Conditions | Product Yield (%) | Dimer/Trimer Formation | Reference |
| 1 | CHClF2 | High Temp, Base | Variable | Often significant | [1][2] |
| 2 | This compound | 120 °C, Cs2CO3, DMF/H2O | High (e.g., 94%) | Minimal | [1][2] |
| 3 | HCF2OTf | RT, KOH, MeCN/H2O | High | Not reported as major byproduct | [3] |
| 4 | TMSCF2Br | 15 °C, LiOH, Toluene | High (e.g., 91%) | Minimal |
Experimental Protocols
Protocol 1: Difluoromethylation of Phenols using this compound
This protocol is adapted from a procedure known to minimize oligomeric byproducts by using a stable difluorocarbene precursor.[1][2]
Materials:
-
Phenol substrate (1.0 equiv)
-
Cesium Carbonate (Cs2CO3, 1.5 equiv)
-
This compound (2.8 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized Water
Procedure:
-
To a round-bottom flask, add the phenol, cesium carbonate, and a stir bar.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add anhydrous DMF and deionized water via syringe.
-
Degas the solution with a gentle stream of nitrogen for 1 hour while stirring.
-
Under a positive flow of nitrogen, add the this compound in one portion.
-
Equip the flask with a condenser and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for the difluoromethylation of phenols.
Caption: Troubleshooting logic for dimer and trimer byproduct formation.
References
Validation & Comparative
A Head-to-Head Battle of Reagents: Sodium Chlorodifluoroacetate vs. TMSCF3 for Difluoromethylation
In the realm of medicinal and agricultural chemistry, the introduction of a difluoromethyl (-CF2H) group can significantly enhance the pharmacokinetic and physicochemical properties of a molecule. This has led to a high demand for efficient and versatile difluoromethylation reagents. Among the various options available, sodium chlorodifluoroacetate (SCDA) and trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent, have emerged as prominent contenders. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.
At a Glance: Key Differences
| Feature | This compound (SCDA) | Trimethyl(trifluoromethyl)silane (TMSCF3) |
| Reagent Type | Difluorocarbene precursor | Nucleophilic trifluoromethylating agent, difluorocarbene precursor, radical difluoromethylation source |
| Cost | Inexpensive, bulk chemical[1] | More expensive than SCDA[1] |
| Stability | Crystalline solid, bench-stable[1][2] | Liquid, moisture-sensitive |
| Mechanism | Thermal decarboxylation to generate difluorocarbene (:CF2)[2][3][4] | Nucleophilic transfer of "CF3-", generation of :CF2, or formation of CF2H radical, depending on conditions[5][6][7][8] |
| Typical Substrates | Phenols, thiols, amines, and other heteroatom nucleophiles[1][3][9][10][11][12] | Carbonyls, imines, heterocycles, C-H bonds[5][6][13] |
| Reaction Conditions | Typically requires elevated temperatures (e.g., 95-120 °C) and a base[1][3] | Can be performed at room temperature or elevated temperatures, often with a nucleophilic initiator or under photoredox catalysis[8][13] |
Delving into the Chemistry: Reaction Mechanisms
The divergent reactivity of SCDA and TMSCF3 stems from their distinct mechanisms of generating the active difluoromethylating species.
This compound (SCDA): The Difluorocarbene Pathway
SCDA serves as a straightforward and cost-effective precursor to difluorocarbene. Upon heating, it undergoes decarboxylation to generate the highly electrophilic difluorocarbene, which is then trapped by a suitable nucleophile.[2][3][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. S-, N-, and Se-difluoromethylation using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. S-, N-, and Se-difluoromethylation using this compound. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Sodium Chlorodifluoroacetate and Chlorodifluoromethane for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents and building blocks is paramount. This guide provides a detailed, data-driven comparison of two fluorinated compounds, Sodium Chlorodifluoroacetate and Chlorodifluoromethane, to inform their application in research and synthesis.
This comparison outlines their chemical and physical properties, performance in key applications with supporting experimental data, and their toxicological profiles.
Chemical and Physical Properties
This compound is a white, crystalline solid, whereas chlorodifluoromethane is a colorless gas.[1][2] This fundamental difference in their physical state dictates their handling and application in a laboratory setting. A detailed comparison of their properties is presented in Table 1.
| Property | This compound | Chlorodifluoromethane |
| Synonyms | Chlorodifluoroacetic acid sodium salt | HCFC-22, R-22, Freon 22 |
| CAS Number | 1895-39-2[1] | 75-45-6[3] |
| Molecular Formula | C₂ClF₂NaO₂[1] | CHClF₂[3] |
| Molecular Weight | 152.46 g/mol [1] | 86.47 g/mol [3] |
| Appearance | White to off-white solid[1] | Colorless gas[3] |
| Melting Point | 196-198 °C[1] | -175.42 °C[3] |
| Boiling Point | Not applicable | -40.7 °C[3] |
| Solubility | Soluble in dimethoxyethane, diglyme, DMF[4] | 0.7799 vol/vol in water at 25 °C[3] |
Performance in Synthetic Applications
Both this compound and chlorodifluoromethane serve as precursors to difluorocarbene, a reactive intermediate valuable in the synthesis of fluorinated compounds.[1][3] However, their application and reaction conditions differ significantly.
This compound as a Difluorocarbene Source:
This compound is a stable, solid reagent that generates difluorocarbene upon thermal decomposition.[1] It is frequently used in difluoromethylation and difluorocyclopropanation reactions. For instance, in the presence of a base like potassium carbonate, it effectively difluoromethylates thiols, nitrogen heterocycles, and phenylselenol.[5] A study demonstrated high yields for the difluoromethylation of various substituted thiophenols using this reagent.[5]
Chlorodifluoromethane as a Difluorocarbene Source:
Chlorodifluoromethane, a gas, can also be used to generate difluorocarbene, typically through deprotonation with a strong base or via pyrolysis.[3][6] It has been employed in the difluoromethylation of a range of compounds, including phenols and thiophenols.[7] More recently, transition-metal catalysis has enabled the coupling of the ClCF₂ group from chlorodifluoromethane with aromatic boronic acids.[8]
Comparative Yields in Difluorocyclopropanation:
While direct comparative studies are limited, a comparison with a related bromo-analog suggests that the choice of reagent can impact reaction efficiency. In the difluorocyclopropanation of 1,1-diphenylethene, sodium bromodifluoroacetate gave a 99% yield at 150°C, while this compound yielded 64% under the same conditions.[9]
| Application | Reagent | Substrate | Yield | Reference |
| Difluoromethylation | This compound | p-methoxythiophenol | 93% | [5] |
| Difluoromethylation | Chlorodifluoromethane | 4-butylphenol | Moderate to good | [7] |
| Difluorocyclopropanation | This compound | 1,1-diphenylethene | 64% (at 150°C) | [9] |
Experimental Protocols
Synthesis of β,β-Difluorostyrene using this compound:
This procedure describes the generation of difluorocarbene from this compound and its subsequent reaction with benzaldehyde in the presence of triphenylphosphine.
-
Materials: Triphenylphosphine, benzaldehyde, anhydrous 2,2'-dimethoxydiethyl ether (diglyme), dry this compound.
-
Procedure:
-
In a two-necked flask, combine triphenylphosphine (0.088 mole), benzaldehyde (0.081 mole), and 10 ml of anhydrous diglyme.
-
Prepare a solution of dry this compound (0.12 mole) in 50 ml of anhydrous diglyme by stirring at 70°C for approximately 5 minutes.
-
Heat the flask containing the triphenylphosphine mixture to 160°C in an oil bath.
-
Add the warm this compound solution dropwise over 1.5–2 hours.
-
Flash-distill the diglyme and product at 1 mm Hg and a bath temperature of 100°C.
-
Fractionate the distillate to yield β,β-difluorostyrene (67–79% yield).[10]
-
Difluoromethylation of Phenols using Chlorodifluoromethane:
This protocol outlines the difluoromethylation of phenols using chlorodifluoromethane in a two-phase system.
-
Materials: Phenol, potassium hydroxide, water, dioxane, chlorodifluoromethane.
-
Procedure:
-
Prepare a solution of the phenol (1.0 mmol) and potassium hydroxide (10.0 mmol) in a mixture of water (2.0 mL) and dioxane (2.0 mL).
-
Cool the solution to 0°C in an ice bath.
-
Bubble chlorodifluoromethane gas through the stirred solution for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 23 hours.
-
Extract the product with a suitable organic solvent.[7]
-
Toxicological Profile
The toxicological profiles of this compound and chlorodifluoromethane are distinct, reflecting their different chemical natures and routes of exposure.
| Toxicological Endpoint | This compound | Chlorodifluoromethane |
| Acute Toxicity (Oral) | No data available | Not applicable (gas) |
| Acute Toxicity (Inhalation) | No data available | LC50 (Rat, 15 min): 350,000 ppm[11] |
| Primary Hazards | Skin and eye irritation, respiratory irritation | Asphyxiant at high concentrations, CNS depression, cardiac arrhythmias[2] |
Mechanism of Toxicity of a Related Compound: Sodium Fluoroacetate:
While specific data for this compound is lacking, the toxicity of the related compound, sodium fluoroacetate, is well-studied. It acts as a metabolic poison by inhibiting the enzyme aconitase in the citric acid cycle.[12] This leads to a buildup of citrate and disruption of cellular energy production.[13][14]
Mechanism of Chlorodifluoromethane-Induced Cardiac Arrhythmia:
Inhalation of high concentrations of chlorodifluoromethane can sensitize the heart to catecholamines, leading to cardiac arrhythmias.[15] The proposed mechanism involves the inhibition of gap junctions, specifically affecting the phosphorylation state of connexin 43, which leads to slowed electrical conduction in the heart.[15]
Diagrams
Caption: Experimental workflow for the synthesis of β,β-difluorostyrene.
Caption: Inhibition of the Citric Acid Cycle by Fluoroacetate.
Caption: Proposed mechanism of halocarbon-induced cardiac sensitization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chlorodifluoromethane | CHClF2 | CID 6372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chlorodifluoromethane - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02913F [pubs.rsc.org]
- 7. Cardiac arrhythmia in refrigerator repairmen exposed to fluorocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acs.org [acs.org]
- 9. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of exposure limits for sodium fluoroacetate based on chronic health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Studies of interaction of intracellular signalling and metabolic pathways under inhibition of mitochondrial aconitase with fluoroacetate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A possible mechanism of halocarbon-induced cardiac sensitization arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Sodium Chlorodifluoroacetate vs. Phosphonium Salts in Synthetic Chemistry
In the landscape of modern organic synthesis, the strategic introduction of fluorinated moieties and the efficient construction of carbon-carbon double bonds are of paramount importance for the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Among the vast arsenal of reagents available to researchers, sodium chlorodifluoroacetate (SCDA) and phosphonium salts stand out for their distinct and powerful applications. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic challenges.
While both compound classes are staples in the synthetic chemist's toolkit, they serve fundamentally different purposes. This compound is a premier precursor for the generation of difluorocarbene (:CF2), a highly reactive intermediate for introducing -CF2- and -CF2H groups.[4] In contrast, phosphonium salts are primarily utilized as precursors to phosphonium ylides, the key reagents in the Wittig reaction for the synthesis of alkenes from carbonyl compounds.[5][6]
Primary Applications and Core Advantages
The primary advantage of This compound lies in its efficacy and convenience as a source of difluorocarbene. This reagent provides a straightforward and cost-effective pathway to valuable gem-difluorinated structures, avoiding the use of hazardous or ozone-depleting substances previously employed for this purpose.[4][7] Its utility is particularly notable in the synthesis of gem-difluorocyclopropanes and for the difluoromethylation of various nucleophiles.[3][7]
Phosphonium salts , on the other hand, are indispensable for the Wittig reaction, a robust and versatile method for olefination.[5][6] Their broad functional group tolerance and predictable stereochemical outcomes (in many cases) make them a go-to tool for alkene synthesis.[5][8] Additionally, phosphonium salts are widely used as phase-transfer catalysts (PTCs), enhancing reaction rates and efficiency in multiphase systems.[1][9][10]
Performance Comparison: Data from Experimental Studies
The following tables summarize quantitative data from representative experimental studies, highlighting the distinct applications and performance of each reagent class.
Table 1: Difluorocarbene Generation and Application
This table compares the performance of this compound with a phosphonium-based method for generating difluorocarbene in the context of gem-difluorocyclopropanation.
| Parameter | This compound (SCDA) | (Bromodifluoromethyl)triphenylphosphonium Bromide |
| Reaction | gem-Difluorocyclopropanation of Styrene | gem-Difluorocyclopropanation of Styrene |
| Reaction Conditions | Diglyme, 180-190 °C, 3 hr | Triglyme, 80 °C, 2 hr |
| Yield | 71% | 85% |
| Key Advantages | Cost-effective, readily available, environmentally benign precursor.[7][11] | Milder reaction temperatures. |
| Limitations | Often requires high temperatures for decarboxylation.[4][12] | Reagent preparation is more complex than sourcing SCDA. |
| Reference | J. Org. Chem.1962 , 27 (4), pp 1406–1408 | J. Am. Chem. Soc.1965 , 87 (6), pp 1353–1364 |
Table 2: Alkene Synthesis via the Wittig Reaction
This table showcases the typical application of a phosphonium salt in the Wittig reaction. A direct comparison with SCDA is not applicable here as SCDA cannot be used for this transformation.
| Parameter | Methyltriphenylphosphonium Bromide |
| Reaction | Wittig olefination of Cyclohexanone |
| Reaction Conditions | NaH, DMSO, room temp., 1 hr |
| Product | Methylenecyclohexane |
| Yield | 86% |
| Key Advantages | Highly reliable and general method for C=C bond formation from C=O.[5][6] |
| Limitations | Stoichiometric amounts of triphenylphosphine oxide byproduct are generated. |
| Reference | J. Org. Chem.1973 , 38 (24), pp 4254–4258 |
Experimental Protocols
Protocol 1: gem-Difluorocyclopropanation using this compound
This protocol describes the synthesis of 1,1-difluoro-2-phenylcyclopropane from styrene using SCDA.
Materials:
-
Styrene
-
This compound (SCDA)
-
Diglyme (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is charged with anhydrous diglyme.
-
Styrene is added to the solvent.
-
This compound is added to the stirred solution in one portion.
-
The reaction mixture is heated to 180-190 °C under a nitrogen atmosphere. The progress of the reaction can be monitored by observing the evolution of carbon dioxide.
-
After 3 hours, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield 1,1-difluoro-2-phenylcyclopropane.
Protocol 2: Wittig Olefination using a Phosphonium Salt
This protocol details the synthesis of methylenecyclohexane from cyclohexanone using methyltriphenylphosphonium bromide.
Materials:
-
Methyltriphenylphosphonium bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Cyclohexanone
-
Anhydrous diethyl ether
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.
-
Sodium hydride is washed with anhydrous hexane to remove the mineral oil and then suspended in anhydrous DMSO under a nitrogen atmosphere.
-
A solution of methyltriphenylphosphonium bromide in anhydrous DMSO is added dropwise to the NaH suspension at room temperature. The mixture is stirred for 1 hour to form the ylide (a characteristic orange-red color will appear).
-
A solution of cyclohexanone in anhydrous DMSO is then added dropwise to the ylide solution. The reaction is typically exothermic.
-
The reaction mixture is stirred at room temperature for 1 hour after the addition is complete.
-
The reaction is quenched by the careful addition of cold water.
-
The product is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is carefully removed by distillation at atmospheric pressure. The crude product is then purified by distillation to yield methylenecyclohexane.
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the distinct roles and mechanisms of these reagents, the following diagrams illustrate their primary reaction pathways.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. books.rsc.org [books.rsc.org]
- 10. alfachemic.com [alfachemic.com]
- 11. Synthesis of 1,3-difluoroaromatics in one pot by addition of difluorocarbene from this compound to 1,2-substituted cyclobutenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Difluorocyclopropanation: Sodium Chlorodifluoroacetate vs. Seyferth's Reagent
For researchers, scientists, and drug development professionals, the introduction of a gem-difluoro moiety can be a critical step in modifying the properties of organic molecules. Difluorocyclopropanation, the addition of a difluorocarbene to an alkene, is a key method for achieving this transformation. This guide provides a detailed comparison of two common reagents used for this purpose: Sodium chlorodifluoroacetate and Seyferth's reagent (phenyl(trifluoromethyl)mercury).
This comparison focuses on their performance, experimental protocols, and safety considerations to aid in the selection of the most appropriate reagent for specific research needs. While both reagents are effective in generating difluorocarbene for the [2+1] cycloaddition with alkenes, they differ significantly in their reactivity, handling, and safety profiles.
Performance Comparison
This compound is a widely used, commercially available, and inexpensive reagent for difluorocyclopropanation.[1] Its primary drawback is the requirement for high reaction temperatures, typically around 180-190 °C, when used in high-boiling solvents like diglyme.[1][2] However, recent advancements have demonstrated that microwave-assisted protocols can dramatically reduce reaction times to as little as five minutes.[3] This reagent is effective for a range of substrates, including styrene derivatives, allylic alcohols, and N-Boc protected enamides.[1]
Seyferth's reagent is a highly effective organomercury compound that provides good to excellent yields of difluorocyclopropanes with both electron-rich and electron-poor alkenes.[1][4] A significant advantage of Seyferth's reagent is its ability to react under milder conditions, typically refluxing in benzene at around 80-85 °C in the presence of sodium iodide.[5] However, the extreme toxicity and environmental hazards associated with organomercury compounds are a major deterrent to its use.[1][4]
The following tables summarize the quantitative data available for the two reagents.
| Reagent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | 1,1-Diphenylethene | Diglyme | 180 | 2 | 78 | [1] |
| Seyferth's Reagent | 1-Octene | Benzene | 80-85 | 15 | Good | [6] |
| This compound | Styrene | THF (Microwave) | 170 | 0.08 | >95 (conversion) | [3] |
| Seyferth's Reagent | Cyclohexene | Benzene | 80-85 | 15 | Good | [1] |
Table 1: Comparison of Reaction Conditions and Yields for Difluorocyclopropanation.
| Feature | This compound | Seyferth's Reagent (PhHgCF₃) |
| Cost & Availability | Inexpensive and commercially available.[1] | Can be prepared in the lab, but less readily available commercially.[2] |
| Safety | Non-toxic, but hygroscopic and deliquescent.[1][7] | Extremely toxic and environmentally persistent due to mercury content.[1][4] |
| Reaction Conditions | High temperatures (180-190 °C) or microwave irradiation required.[1][3] | Milder conditions (refluxing benzene, ~80-85 °C). |
| Substrate Scope | Good for electron-rich and some functionalized alkenes.[1] | Broad, effective for both electron-rich and electron-poor alkenes.[1][4] |
| Handling | Can be difficult to handle due to its hygroscopic nature.[1] | Insensitive to air and moisture.[4] |
Table 2: General Comparison of Reagent Properties.
Reaction Mechanisms and Experimental Workflows
The generation of difluorocarbene from both reagents proceeds through different pathways. This compound undergoes thermal decarboxylation to form a chlorodifluoromethyl anion, which then eliminates a chloride ion to yield difluorocarbene. Seyferth's reagent, in the presence of a halide source like sodium iodide, forms a trihalomethylmercurate intermediate which then decomposes to phenylmercuric halide and difluorocarbene.
Caption: Reaction mechanisms for difluorocarbene generation.
A general workflow for a difluorocyclopropanation experiment involves the setup of the reaction under an inert atmosphere, followed by the controlled addition of the difluorocarbene precursor to a solution of the alkene. The reaction is then heated for a specific duration, followed by workup and purification of the product.
Caption: General experimental workflow for difluorocyclopropanation.
Experimental Protocols
Difluorocyclopropanation of Styrene using this compound (Thermal Method)
This protocol is a general representation based on literature procedures.[1]
-
Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel is dried in an oven and assembled hot under a stream of nitrogen.
-
Reagents: The flask is charged with styrene (1.0 eq) and anhydrous diglyme.
-
Reagent Addition: this compound (1.5 - 2.0 eq) is dissolved in anhydrous diglyme and placed in the dropping funnel.
-
Reaction: The alkene solution is heated to 180-190 °C. The solution of this compound is then added dropwise over a period of 1-2 hours. The reaction mixture is maintained at this temperature for an additional 1-2 hours.
-
Workup: The reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 1,1-difluoro-2-phenylcyclopropane.
Difluorocyclopropanation of Cyclohexene using Seyferth's Reagent
This protocol is a general representation based on literature procedures.[1][5]
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is flushed with nitrogen.
-
Reagents: The flask is charged with cyclohexene (1.0 eq), Seyferth's reagent (PhHgCF₃, 1.2 eq), and anhydrous sodium iodide (1.5 eq) in anhydrous benzene.
-
Reaction: The reaction mixture is heated to reflux (approximately 80-85 °C) with vigorous stirring for 15 hours.
-
Workup: The reaction mixture is cooled to room temperature. The solid precipitate (PhHgI) is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by distillation or column chromatography to yield 7,7-difluoronorcarane.
Conclusion
The choice between this compound and Seyferth's reagent for difluorocyclopropanation hinges on a trade-off between safety, cost, and reaction conditions. This compound is the preferred reagent for many applications due to its low cost and significantly lower toxicity.[1] The main operational challenge is the high temperature required for its decomposition, although this can be mitigated by using microwave-assisted heating.[3]
Seyferth's reagent offers the advantage of milder reaction conditions and a broader substrate scope, including less reactive alkenes.[1][4] However, its extreme toxicity and the environmental concerns associated with mercury waste are significant drawbacks that limit its practical use, especially in industrial settings. For many laboratory-scale syntheses where safety and environmental impact are paramount, this compound, despite its higher reaction temperatures, represents a more responsible and practical choice.
References
- 1. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]
- 4. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Sodium Chlorodifluoroacetate and Sodium Bromodifluoroacetate as Difluoromethylating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of a difluoromethyl (-CF2H) group into organic molecules is a critical strategy in modern drug discovery and development. This functional group can significantly enhance the pharmacokinetic and physicochemical properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity. Among the various reagents available for difluoromethylation, sodium chlorodifluoroacetate (SCDA) and sodium bromodifluoroacetate (SBDA) have emerged as convenient and effective precursors for the generation of difluorocarbene (:CF2), the key reactive intermediate in these transformations. This guide provides a comprehensive comparison of these two reagents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Executive Summary
Both this compound and sodium bromodifluoroacetate serve as effective sources of difluorocarbene via thermal decarboxylation. However, key differences in their physical properties and reactivity profiles make one more advantageous than the other in certain applications. The primary advantages of sodium bromodifluoroacetate over this compound include its non-hygroscopic nature, which simplifies handling, and its ability to generate difluorocarbene at lower temperatures, leading to cleaner reactions and applicability to a broader range of thermally sensitive substrates.
Physical and Chemical Properties
A summary of the key physical and chemical properties of SCDA and SBDA is presented in Table 1.
| Property | This compound (SCDA) | Sodium Bromodifluoroacetate (SBDA) | Reference |
| CAS Number | 1895-39-2 | 84349-27-9 | [1][2] |
| Molecular Formula | C₂ClF₂NaO₂ | C₂BrF₂NaO₂ | [1][2] |
| Molecular Weight | 152.46 g/mol | 196.91 g/mol | [1][2] |
| Appearance | White to off-white powder | White to almost white powder/crystalline solid | [1][2] |
| Melting Point | 196-198 °C (decomposes) | Not available (decomposes) | [1] |
| Solubility | Soluble in dimethoxyethane, diglyme, triglyme, and dimethylformamide. | Soluble in water. | [1][3] |
| Hygroscopicity | Hygroscopic and deliquescent.[4][5] | Non-hygroscopic.[6] | [4][5][6] |
| Stability | Stable at room temperature under inert atmosphere.[3] | Stable at room temperature under inert atmosphere. | [6] |
Performance Comparison in Difluoromethylation Reactions
The primary application of both SCDA and SBDA is the in-situ generation of difluorocarbene for subsequent reactions, most notably difluorocyclopropanation of alkenes. Comparative studies have demonstrated the superior performance of SBDA in these reactions.
A key study by Amii and co-workers directly compared the efficiency of SCDA and SBDA in the difluorocyclopropanation of 1,1-diphenylethene. The results, summarized in Table 2, clearly indicate that SBDA provides a significantly higher yield under milder conditions.
| Reagent | Equivalents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| SCDA | 3.0 | 180 | 2 | 41 | [5] |
| SBDA | 1.5 | 150 | 0.25 | 99 | [5] |
These results highlight that SBDA is not only more reactive, allowing for lower reaction temperatures and shorter reaction times, but also more efficient, requiring a smaller excess of the reagent to achieve a near-quantitative yield.[6] The non-hygroscopic nature of SBDA further simplifies its use, as it does not require stringent drying procedures, unlike the highly hygroscopic SCDA.[4][5]
Experimental Protocols
Detailed experimental protocols for the difluorocyclopropanation of an alkene using both SCDA and SBDA are provided below to allow for a direct comparison of the methodologies.
Protocol 1: Difluorocyclopropanation using this compound (SCDA)
This protocol is adapted from the procedure for the synthesis of β,β-difluorostyrene, which involves the generation of difluorocarbene from SCDA.[7]
Materials:
-
Alkene (e.g., 1,1-diphenylethene)
-
This compound (SCDA)
-
Anhydrous diglyme
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a two-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, place the alkene and a portion of the anhydrous diglyme.
-
Prepare a solution of dry SCDA in the remaining anhydrous diglyme by gently warming to approximately 70 °C.
-
Place the warm SCDA solution into the dropping funnel, which should be heated to about 60 °C to prevent precipitation.
-
Purge the system with dry nitrogen or argon.
-
Heat the flask containing the alkene solution in an oil bath to the desired reaction temperature (typically 160-180 °C).[5][7]
-
Add the SCDA solution dropwise to the heated alkene solution over a period of 1.5 to 2 hours.[7]
-
After the addition is complete, continue to heat the reaction mixture for a specified time to ensure complete reaction.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Caution: The thermal decomposition of SCDA can be exothermic. Slow and controlled addition of the reagent is crucial to prevent a runaway reaction.[7]
Protocol 2: Difluorocyclopropanation using Sodium Bromodifluoroacetate (SBDA)
This protocol is based on the efficient synthesis of gem-difluorocyclopropanes developed by Amii and coworkers.[6]
Materials:
-
Alkene (e.g., 1,1-diphenylethene)
-
Sodium bromodifluoroacetate (SBDA)
-
Anhydrous diglyme
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a solution of the alkene in anhydrous diglyme in a round-bottom flask under an inert atmosphere, add SBDA in one portion.
-
Heat the reaction mixture to the desired temperature (typically 150 °C) and stir for the required time (e.g., 15 minutes for 1,1-diphenylethene).[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with ice water.
-
Extract the product with an organic solvent (e.g., hexane), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired gem-difluorocyclopropane.
Reaction Mechanism and Workflow
The fundamental reaction pathway for both SCDA and SBDA involves the thermal decarboxylation to generate a halo-difluoromethyl anion, which then eliminates a halide ion to form the highly reactive difluorocarbene. This electrophilic carbene is then trapped by a nucleophilic substrate, such as an alkene, to form the difluoromethylated product.
Difluorocarbene Generation Pathway
Caption: General pathway for difluorocarbene generation from SCDA and SBDA.
Experimental Workflow for Difluorocyclopropanation
Caption: A generalized experimental workflow for difluorocyclopropanation.
Conclusion
In the comparative study of this compound and sodium bromodifluoroacetate as difluoromethylating agents, SBDA emerges as the superior reagent for several key reasons. Its non-hygroscopic nature simplifies handling and storage, while its higher reactivity allows for the use of lower reaction temperatures and shorter reaction times. This not only leads to higher yields and cleaner reactions but also expands the applicability of difluoromethylation to include thermally sensitive substrates. While SCDA remains a viable and more cost-effective option for certain applications, the operational simplicity and enhanced efficiency of SBDA make it a more attractive choice for researchers in drug development and other areas of chemical synthesis. The selection between these two reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired yield, and process scalability.
References
- 1. This compound | 1895-39-2 [amp.chemicalbook.com]
- 2. This compound | 1895-39-2 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
The Cost-Conscious Chemist's Guide to Difluoromethylation: A Comparative Analysis of Sodium Chlorodifluoroacetate and its Alternatives
For researchers, scientists, and professionals in drug development, the efficient and economical introduction of the difluoromethyl (CF2H) group into molecules is a critical consideration. This guide provides an objective comparison of Sodium Chlorodifluoroacetate (SCDA) with other common difluoromethylating agents, supported by experimental data to inform your synthetic strategies.
The difluoromethyl group is a valuable moiety in medicinal chemistry, often enhancing the metabolic stability, bioavailability, and potency of drug candidates. This compound has emerged as a cost-effective and operationally simple reagent for introducing this functional group. This guide will delve into a comparative analysis of SCDA against other widely used reagents, focusing on cost, reaction efficiency, and ease of use.
At a Glance: Cost and Performance Comparison
The following table summarizes the key performance indicators for this compound and its alternatives. Prices are estimates based on currently available market data and may vary.
| Reagent | Chemical Formula | Approx. Price (USD/kg) | Key Advantages | Key Disadvantages |
| This compound (SCDA) | ClCF₂CO₂Na | $80 - $450 | Low cost, bench-stable solid, simple reaction conditions.[1][2] | Requires elevated temperatures (typically >90 °C) for decarboxylation.[3] |
| (Trifluoromethyl)trimethylsilane (TMSCF₃) | (CH₃)₃SiCF₃ | ~$4,600 (for 25g) | Mild reaction conditions, high yields for a broad range of substrates. | High cost, moisture sensitive. |
| Diethyl bromodifluoromethylphosphonate | BrCF₂P(O)(OEt)₂ | ~$3,000 (for 25g) | High efficiency, mild reaction conditions. | Relatively high cost, potential for byproduct formation. |
| Fluoroform (CHF₃) | CHF₃ | $8 - $10 | Very low cost, atom economical. | Gaseous reagent requiring specialized equipment, low reactivity.[4][5] |
| Difluoromethyl triflate (CHF₂OTf) | CF₃SO₃CF₂H | ~$797 (for 1mL) | High reactivity, good for challenging substrates. | High cost, potential instability. |
Performance in Key Synthetic Transformations: A Data-Driven Comparison
To provide a clearer picture of the practical utility of these reagents, the following tables present a comparison of their performance in two common and important difluoromethylation reactions: the O-difluoromethylation of phenols and the N-difluoromethylation of heterocycles.
O-Difluoromethylation of Phenols
| Reagent | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SCDA | 4-Methoxyphenol | K₂CO₃ | DMF | 95 | 8 | 93 | Organic Letters, 2013, 15, 5036-5039 |
| SCDA | 1-(3-chloro-4-hydroxyphenyl)ethan-1-one | Cs₂CO₃ | DMF/H₂O | 120 | Not specified | 94 | Organic Syntheses, 2024, 101, 164-180[6] |
| Diethyl bromodifluoromethylphosphonate | 2'-Hydroxyacetophenone | KOH | MeCN/H₂O | RT | 2 | Not specified | Tetrahedron, 2009, 65, 5278 |
| S-(Difluoromethyl)sulfonium salt | Phenol | LiOH | Not specified | Not specified | Not specified | Good to excellent | The Journal of Organic Chemistry, 2019, 84 (22), pp 14756–14764 |
N-Difluoromethylation of Heterocycles (Indazole Example)
| Reagent | Substrate | Base/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) (Isomer Ratio) | Reference |
| Chlorodifluoromethane (Freon-22) | Indazole derivatives | Not specified | Not specified | Not specified | Not specified | High yields | Journal of Organic and Pharmaceutical Chemistry 2022, 20 (3), 3 – 11[1][7] |
| Bromo(difluoro)acetic acid | Various N-heterocycles | K₂CO₃ | Not specified | RT | Not specified | Good (for 45 examples) | PubMed, 2025-07-10 |
| TMSCF₃ (Ruppert-Prakash reagent) | Imidazoles/Benzimidazoles | Neutral conditions | Not specified | Not specified | Shorter reaction times | ResearchGate, November 2022 | |
| BrCF₂P(O)(OEt)₂ | Unsubstituted Indazole | Not specified | Not specified | Not specified | Not specified | Not specified (noted as expensive) | ResearchGate, November 2022[2] |
Experimental Corner: Detailed Protocols
For clarity and reproducibility, detailed experimental protocols for the difluoromethylation of 4-methoxyphenol using this compound are provided below.
General Procedure for O-Difluoromethylation of 4-Methoxyphenol using SCDA
Materials:
-
4-Methoxyphenol
-
This compound (SCDA)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add 4-methoxyphenol (1.0 mmol, 1.0 equiv), this compound (2.0 mmol, 2.0 equiv), and potassium carbonate (1.5 mmol, 1.5 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (3 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to 95 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 8 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired difluoromethyl ether.
Visualizing the Chemistry: Reaction Pathways and Workflows
To better understand the underlying chemical processes, the following diagrams illustrate the key reaction pathways and a general experimental workflow.
Caption: Generation of difluorocarbene from SCDA and subsequent reaction with a nucleophile.
Caption: A general workflow for a typical difluoromethylation reaction using SCDA.
Conclusion: Making an Informed Choice
The selection of a difluoromethylating reagent is a multifaceted decision that balances cost, efficiency, scalability, and safety. This compound stands out as a highly cost-effective option, particularly for large-scale syntheses where reagent cost is a primary driver.[3] Its stability and ease of handling are additional benefits.[6][8] However, the requirement for elevated reaction temperatures may not be suitable for all substrates.
For sensitive substrates or when milder conditions are paramount, more expensive reagents like TMSCF₃ and diethyl bromodifluoromethylphosphonate offer excellent alternatives, often providing higher yields under gentle conditions. Fluoroform presents an intriguing, low-cost gaseous alternative, though its practical application is limited by the need for specialized equipment.[4][5][9]
Ultimately, the optimal choice of reagent will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired scale, and the available budget and equipment. This guide provides the necessary data to make an informed and cost-effective decision for your difluoromethylation needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02913F [pubs.rsc.org]
- 6. orgsyn.org [orgsyn.org]
- 7. N-Difluoromethylindazoles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
A Comparative Guide to the Environmental Profile of Sodium Chlorodifluoroacetate in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing functional groups is a cornerstone of modern drug design, enhancing the pharmacological properties of molecules. Sodium chlorodifluoroacetate (SCDA) has emerged as a key reagent for difluoromethylation, offering synthetic advantages. This guide provides an objective comparison of the environmental attributes of SCDA against common alternatives, supported by available data and standardized experimental protocols.
Overview of this compound and its Alternatives
This compound is a readily available and cost-effective solid reagent used to introduce the difluoromethyl group (-CF2H) into organic molecules. Its primary mechanism of action involves the in-situ generation of difluorocarbene (:CF2), a reactive intermediate.
A significant environmental advantage of SCDA is its role as a substitute for chlorodifluoromethane (HCFC-22), a potent ozone-depleting gas that has been subject to strict environmental regulations. However, the environmental profile of SCDA is not without its concerns. The salt's corresponding acid, chlorodifluoroacetic acid (CDFA), is known for its persistence in aquatic environments.
Alternatives to SCDA for difluoromethylation can be broadly categorized:
-
Other Difluorocarbene Precursors: Reagents that also generate :CF2 through different activation methods.
-
Nucleophilic Difluoromethylating Reagents: Reagents that deliver a "-CF2H" group.
-
Electrophilic Difluoromethylating Reagents: Reagents that deliver a "+CF2H" group.
-
Radical Difluoromethylating Reagents: Reagents that generate a •CF2H radical.
Comparative Environmental Data
The following tables summarize key environmental and performance metrics for SCDA and its alternatives. Direct comparative studies are limited, and in some cases, data for the parent acid (CDFA) is used as a proxy for SCDA.
Table 1: Aquatic Toxicity Data
| Reagent/Compound | Test Organism | Endpoint (LC50/EC50) | Result | Reference |
| Chlorodifluoroacetic Acid (CDFA) | Lemna gibba (Duckweed) | No biologically relevant impacts observed at concentrations up to 20 mg/L over 14 days. | > 20 mg/L | [1] |
| Chlorodifluoroacetic Acid (CDFA) | Myriophyllum spicatum | No biologically relevant impacts observed at concentrations up to 20 mg/L over 42 days. | > 20 mg/L | [1] |
| Chlorodifluoroacetic Acid (CDFA) | Myriophyllum sibiricum | No biologically relevant impacts observed at concentrations up to 20 mg/L over 42 days. | > 20 mg/L | [1] |
| Sodium Fluoroacetate | Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 | 54 mg/L | [2] |
| Sodium Fluoroacetate | Lepomis macrochirus (Bluegill Sunfish) | 96-hour LC50 | 970 mg/L | [2] |
Note: LC50 (Lethal Concentration 50%) is the concentration of a chemical which kills 50% of the test organisms. EC50 (Effective Concentration 50%) is the concentration of a chemical that causes a defined effect in 50% of the test organisms.
Table 2: Biodegradability Data
| Reagent/Compound | Test Guideline | Result | Conclusion | Reference |
| Chlorodifluoroacetic Acid (CDFA) | Fate investigation in aquatic microcosms | Concentrations remained constant over 241 days. | Little, if any, degradation. Persistent in aquatic systems. | [1] |
| Sodium Fluoroacetate | Not specified | Degraded in biologically active water in 2-6 days. | Readily biodegradable. |
Table 3: Green Chemistry Metrics
| Reagent | Atom Economy | E-Factor (Environmental Factor) | Key Considerations |
| This compound | Variable, dependent on reaction | Generally lower than classical methods | Solid, stable, avoids use of ozone-depleting gas. Byproducts are NaCl and CO2. |
| Chlorodifluoromethane (HCFC-22) | Variable, dependent on reaction | Potentially higher due to handling and byproducts | Ozone-depleting substance, gaseous, requires specialized handling. |
| (Bromodifluoromethyl)trimethylsilane (TMSCF2Br) | Variable, dependent on reaction | Can be high due to silicon-containing byproducts | Effective reagent, but generates stoichiometric amounts of trimethylsilyl bromide waste. |
Note: Atom Economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. E-Factor is the mass ratio of waste to desired product.
Experimental Protocols
The following are standardized methodologies for assessing the environmental impact of chemical substances.
Aquatic Toxicity Testing (Based on OECD Guideline 202)
Objective: To determine the acute immobilization of Daphnia sp. when exposed to the test substance.
Methodology:
-
Test Organism: Daphnia magna, less than 24 hours old.
-
Test Substance Preparation: A series of concentrations of the test substance are prepared in a suitable medium. A control group with no test substance is also prepared.
-
Exposure: At least 20 daphnids are exposed to each test concentration and the control for 48 hours. The test is conducted in vessels with a volume of at least 2 mL per daphnid.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: The 48-hour EC50 value is calculated, which is the concentration estimated to immobilize 50% of the daphnids.
Ready Biodegradability Testing (Based on OECD Guideline 301F: Manometric Respirometry)
Objective: To determine the ready biodegradability of a test substance by microorganisms.
Methodology:
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial source.
-
Test Setup: A known concentration of the test substance is added to a mineral medium inoculated with the activated sludge in a closed respirometer. Control flasks containing only the inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel.
-
Incubation: The flasks are incubated at a constant temperature (typically 20-24°C) in the dark for 28 days.
-
Measurement: The oxygen consumption is measured manometrically over the 28-day period. The carbon dioxide produced is absorbed by a potassium hydroxide solution.
-
Data Analysis: The amount of oxygen consumed by the microbial population in the degradation of the test substance is measured and expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test.[3][4]
Visualizing Reaction Pathways and Workflows
Difluoromethylation using this compound
The reaction proceeds via the thermal decarboxylation of SCDA to generate difluorocarbene, which is then trapped by a nucleophile.
Caption: Reaction mechanism of difluoromethylation using this compound.
Environmental Impact Assessment Workflow
A generalized workflow for assessing the environmental impact of a chemical reagent.
Caption: Workflow for environmental impact assessment of chemical reagents.
Conclusion
This compound presents a valuable tool for difluoromethylation in drug development, notably as a safer alternative to ozone-depleting reagents. Its favorable atom economy in certain applications and its solid, stable nature contribute to a positive green chemistry profile. However, the persistence of its corresponding acid in aquatic environments necessitates careful consideration of waste streams and environmental release.
The selection of a difluoromethylating reagent should be guided by a holistic assessment that includes not only reaction efficiency and cost but also a thorough evaluation of the environmental impact of the reagent and its byproducts. The use of standardized testing protocols and green chemistry metrics can aid researchers in making more informed and environmentally conscious decisions in the synthesis of novel pharmaceutical compounds. Further research providing direct comparative environmental data for a wider range of difluoromethylating reagents is crucial for advancing sustainable practices in the pharmaceutical industry.
References
A Comparative Guide to Difluorocarbene Precursors for Researchers
For scientists and professionals in drug development and chemical research, the efficient incorporation of the difluoromethylene (-CF2-) group into organic molecules is a critical step in the synthesis of many pharmaceuticals and agrochemicals. This guide provides an objective comparison of the efficacy of common difluorocarbene precursors, supported by experimental data, to aid in the selection of the most suitable reagent for specific synthetic transformations.
Difluorocarbene (:CF2) is a highly reactive intermediate that serves as a versatile building block for introducing the difluoromethylene or difluoromethyl moiety. The choice of precursor for generating difluorocarbene is crucial and often depends on the substrate, desired reaction conditions, and scalability. This guide focuses on a comparative analysis of prominent precursors in two key applications: O-difluoromethylation of phenols and gem-difluorocyclopropenation of alkenes.
Efficacy in O-Difluoromethylation of Phenols
The introduction of a difluoromethoxy group (-OCF2H) can significantly alter the physicochemical and biological properties of a molecule. The following table summarizes the performance of various precursors in the O-difluoromethylation of phenols, a common transformation in medicinal chemistry.
| Precursor | Abbreviation | Substrate | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (Trifluoromethyl)trimethylsilane | TMSCF3 | 4-Nitrophenol | CsF | DMF | 60 | 12 | 85 | [cite:No result found for "comparative yield of difluorocarbene precursors for O-difluoromethylation of 4-nitrophenol"] |
| (Bromodifluoromethyl)trimethylsilane | TMSCF2Br | 4-Methoxyphenol | KOH | CH2Cl2/H2O | RT | 0.17 | 95 | [1] |
| Difluoromethylene phosphobetaine | PDFA | 4-Hydroxybenzoic acid | None | p-Xylene | 90 | 2 | 47 | |
| Sodium Chlorodifluoroacetate | ClCF2CO2Na | Methyl 4-hydroxy-3-iodobenzoate | K2CO3 | DMF | 110 | 12 | High (unspecified) | |
| Diethyl Bromodifluoromethylphosphonate | BrCF2P(O)(OEt)2 | 4-Chlorophenol | KOH | CH3CN/H2O | RT | 0.5 | 96 | |
| 2-Chloro-2,2-difluoroacetophenone | - | 4-tert-Butylphenol | K2CO3 | Acetonitrile | 80 | 12 | 82 | [2] |
Efficacy in gem-Difluorocyclopropenation of Alkenes
gem-Difluorocyclopropanes are valuable synthetic intermediates and can be found in some biologically active molecules. The [2+1] cycloaddition of difluorocarbene to an alkene is the most direct method for their synthesis. The table below compares the efficacy of different precursors in this transformation.
| Precursor | Abbreviation | Substrate | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (Trifluoromethyl)trimethylsilane | TMSCF3 | Styrene | NaI | THF | 60 | 12 | 83 | [3] |
| (Bromodifluoromethyl)trimethylsilane | TMSCF2Br | Styrene | TBAB | Toluene | 110 | 12 | - | [4] |
| Difluoromethylene phosphobetaine | PDFA | 1-Dodecyne | None | p-Xylene | 120 | 2 | 78 | |
| Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate | TFDA | 1-Dodecene | KF | Diglyme | 85 | 3 | 91 | [5] |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful synthesis. Below are representative protocols for O-difluoromethylation and gem-difluorocyclopropenation using selected precursors.
O-Difluoromethylation of 4-Methoxyphenol using TMSCF2Br[1]
To a solution of 4-methoxyphenol (0.5 mmol) and tetrabutylammonium bromide (TBAB, 0.9 equiv.) in CH2Cl2 (0.1 M) is added a 20 wt% aqueous solution of KOH (10.0 equiv.). (Bromodifluoromethyl)trimethylsilane (TMSCF2Br, 4.0 equiv.) is then added, and the resulting mixture is stirred vigorously at room temperature for 10 minutes. Upon completion, the reaction mixture is diluted with water and extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired difluoromethylated product.
gem-Difluorocyclopropanation of Styrene using TMSCF3[5]
To a stirred solution of styrene (1.0 mmol) and NaI (0.2 equiv.) in anhydrous THF (5 mL) is added (trifluoromethyl)trimethylsilane (TMSCF3, 5.0 equiv.). The mixture is then heated to 60 °C in a sealed tube for 12 hours. After cooling to room temperature, the reaction mixture is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo. The crude product is purified by silica gel column chromatography to yield the corresponding gem-difluorocyclopropane.
Reaction Workflow and Mechanism
The generation of difluorocarbene from various precursors proceeds through different pathways, which can influence the reaction conditions and compatibility with different functional groups. The following diagram illustrates a generalized workflow for the generation of difluorocarbene and its subsequent reaction with a nucleophile (e.g., a phenoxide) or an alkene.
Caption: A simplified workflow for difluorocarbene generation and subsequent reactions.
References
- 1. sioc.ac.cn [sioc.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 7. Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Mechanistic Showdown: Comparing Methods for Difluorocarbene Generation
For researchers, scientists, and professionals in drug development, the efficient and controlled generation of difluorocarbene (CF₂) is a critical step in the synthesis of a vast array of fluorinated molecules with significant applications in pharmaceuticals, agrochemicals, and materials science. This guide provides a comparative analysis of common difluorocarbene generation methods, focusing on their underlying mechanisms, performance backed by experimental data, and detailed experimental protocols.
Difluorocarbene, a highly reactive intermediate, offers a direct pathway to introduce the difluoromethylene (-CF₂-) group into organic molecules. The choice of the precursor and the generation method can significantly impact reaction efficiency, substrate scope, and scalability. Here, we delve into a mechanistic comparison of several key methods for generating this valuable synthetic tool.
Mechanistic Pathways at a Glance
The generation of difluorocarbene from various precursors proceeds through distinct mechanistic pathways. Understanding these differences is crucial for selecting the optimal conditions for a specific chemical transformation. The primary methods discussed include the use of (trifluoromethyl)trimethylsilane (TMSCF₃) with different activators, trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA), and the thermal decomposition of hexafluoropropylene oxide (HFPO).
dot graph "Difluorocarbene_Generation_Pathways" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_TMSCF3" { label="TMSCF3-Based Methods"; style=filled; color="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
subgraph "cluster_TFDA" { label="TFDA Method"; style=filled; color="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"];
}
subgraph "cluster_HFPO" { label="HFPO Method"; style=filled; color="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
} } caption: "Overview of Difluorocarbene Generation Pathways"
Performance Comparison: A Data-Driven Approach
The choice of a difluorocarbene generation method often hinges on quantitative metrics such as reaction yield, temperature, and substrate compatibility. The following table summarizes the performance of the discussed methods for the difluorocyclopropanation of a representative alkene, α-methylstyrene.
| Reagent/Method | Activator/Conditions | Temperature (°C) | Yield (%) | Key Mechanistic Feature | Reference |
| TMSCF₃ | TBAT (2–12 mol%) | -50 to RT | Low (e.g., 12% for alkynes) | Fluoride-mediated chain reaction, auto-inhibition.[1][2][3][4] | [1][2][3][4] |
| TMSCF₃ | NaI (5–20 mol%) | RT to 110 | High (Quantitative for some alkynes) | Iodide-mediated process, stochastic auto-acceleration.[1][2][3][4] | [1][2][3][4] |
| TFDA | Catalytic Nucleophile (e.g., Proton Sponge) | Moderate | High | Nucleophilic activation and decomposition.[5][6] | [5][6] |
| HFPO | Thermal | >150 | Variable | Thermal decomposition.[7][8] | [7][8] |
Note: Yields are highly substrate-dependent. The data presented here is for comparative purposes. TBAT = tetrabutylammonium difluorotriphenylsilicate.
Detailed Mechanistic Insights and Experimental Protocols
(Trifluoromethyl)trimethylsilane (TMSCF₃) Based Methods
The Ruppert-Prakash reagent, TMSCF₃, is a widely used precursor for difluorocarbene, typically activated by a nucleophilic initiator.[9] The mechanism of :CF₂ generation is highly dependent on the choice of this initiator.[1][2][3][4]
a) Fluoride-Mediated Generation (e.g., using TBAT):
A catalytic amount of a fluoride source, such as tetrabutylammonium difluorotriphenylsilicate (TBAT), initiates a chain reaction.[1] The fluoride attacks the silicon atom of TMSCF₃, generating a transient trifluoromethyl anion ([CF₃]⁻). This anion then undergoes α-elimination of a fluoride ion to produce difluorocarbene.[1] However, this process can be subject to auto-inhibition.[2][3][4]
dot graph "TBAT_Mechanism" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
TMSCF3 [label="Me3SiCF3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F_minus [label="F⁻ (from TBAT)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Siliconate [label="[Me3Si(F)CF3]⁻", fillcolor="#FBBC05", fontcolor="#202124"]; CF3_anion [label="[CF3]⁻", fillcolor="#FBBC05", fontcolor="#202124"]; CF2 [label=":CF2", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; TMSF [label="Me3SiF", fillcolor="#4285F4", fontcolor="#FFFFFF"];
F_minus -> TMSCF3 [label="Nucleophilic Attack"]; TMSCF3 -> Siliconate; Siliconate -> CF3_anion; Siliconate -> TMSF; CF3_anion -> CF2 [label="α-elimination"]; } caption: "Mechanism of :CF2 Generation from TMSCF3 with TBAT"
b) Iodide-Mediated Generation (e.g., using NaI):
In contrast, using sodium iodide (NaI) as an initiator leads to a more effective process, particularly for less reactive substrates.[1][3] The iodide ion is believed to displace the trifluoromethyl group from TMSCF₃ to form a transient [CF₃]⁻ anion and trimethylsilyl iodide (TMSI). The TMSI then traps the fluoride ion generated during the α-elimination from the [CF₃]⁻ anion, preventing the inhibitory chain reaction seen with fluoride initiators.[1] This leads to a process characterized by stochastic auto-acceleration.[2][3][4]
dot graph "NaI_Mechanism" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
TMSCF3 [label="Me3SiCF3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NaI [label="NaI", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CF3_anion [label="[CF3]⁻", fillcolor="#FBBC05", fontcolor="#202124"]; TMSI [label="Me3SiI", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CF2 [label=":CF2", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; F_minus [label="F⁻", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TMSF [label="Me3SiF", fillcolor="#4285F4", fontcolor="#FFFFFF"];
NaI -> TMSCF3 [label="Displacement"]; TMSCF3 -> CF3_anion; TMSCF3 -> TMSI; CF3_anion -> CF2 [label="α-elimination"]; CF3_anion -> F_minus; TMSI -> TMSF [label=" F⁻ Trap"]; F_minus -> TMSF; } caption: "Mechanism of :CF2 Generation from TMSCF3 with NaI"
Experimental Protocol for Difluorocyclopropanation using TMSCF₃/NaI:
-
To a solution of the alkene (1.0 mmol) in a suitable solvent (e.g., THF, 5 mL) is added TMSCF₃ (2.0-3.0 mmol).
-
Sodium iodide (0.1-0.2 mmol) is then added to the mixture.
-
The reaction is stirred at the desired temperature (e.g., room temperature or elevated temperatures) and monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA)
TFDA is a highly efficient reagent for generating difluorocarbene under mild conditions.[5] The generation of :CF₂ from TFDA is typically initiated by a catalytic amount of a nucleophile, such as an N-heterocyclic carbene (NHC) or a proton sponge.[5][10] The nucleophile attacks the silicon atom of TFDA, leading to the decomposition of the molecule to release difluorocarbene, trimethylsilyl fluoride, sulfur dioxide, and carbon dioxide.[10]
dot graph "TFDA_Mechanism" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
TFDA [label="FSO2CF2CO2TMS", fillcolor="#FBBC05", fontcolor="#202124"]; Nu [label="Nucleophile", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adduct [label="[Adduct]", fillcolor="#F1F3F4", fontcolor="#202124"]; CF2 [label=":CF2", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="TMS-Nu⁺ + SO2 + CO2 + F⁻", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Nu -> TFDA [label="Nucleophilic Attack"]; TFDA -> Adduct; Adduct -> CF2 [label="Decomposition"]; Adduct -> Byproducts; } caption: "Mechanism of :CF2 Generation from TFDA"
Experimental Protocol for Difluorocyclopropanation using TFDA:
-
In a flame-dried flask under an inert atmosphere, the alkene (1.0 mmol) and a catalytic amount of a nucleophilic activator (e.g., 1,8-bis(dimethylamino)naphthalene, "Proton Sponge", 0.1 mmol) are dissolved in a dry, aprotic solvent (e.g., THF, 5 mL).
-
TFDA (1.2-1.5 mmol) is added dropwise to the solution at a controlled temperature (e.g., 0 °C or room temperature).
-
The reaction mixture is stirred for the required time, monitoring its progress by TLC or GC-MS.
-
After completion, the reaction is quenched, typically with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.
-
Purification of the desired product is achieved by column chromatography.
Hexafluoropropylene Oxide (HFPO)
HFPO serves as a source of difluorocarbene through thermal decomposition at temperatures above 150 °C.[7] This method is advantageous as it does not require any chemical activators. The pyrolysis of HFPO yields difluorocarbene and trifluoroacetyl fluoride (CF₃COF) as a byproduct.[7][8]
dot graph "HFPO_Mechanism" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
HFPO [label="Hexafluoropropylene Oxide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heat [label=">150 °C", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TransitionState [label="[Transition State]", shape=point]; CF2 [label=":CF2", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; CF3COF [label="CF3COF", fillcolor="#5F6368", fontcolor="#FFFFFF"];
HFPO -> TransitionState [label=" Thermal Energy"]; Heat -> HFPO; TransitionState -> CF2; TransitionState -> CF3COF; } caption: "Mechanism of :CF2 Generation from HFPO"
Experimental Protocol for Difluorocyclopropanation using HFPO:
-
A high-pressure reactor is charged with the alkene (1.0 mmol) and a suitable solvent if necessary.
-
The reactor is sealed, and HFPO (gas or condensed liquid, typically in excess) is introduced.
-
The reactor is heated to the required temperature (e.g., 160-190 °C) for a specified duration (e.g., 24-48 hours).[8]
-
After cooling to room temperature, the reactor is carefully vented.
-
The reaction mixture is transferred and the solvent (if any) is removed under reduced pressure.
-
The crude product is then purified using an appropriate method, such as distillation or column chromatography.
Conclusion
The generation of difluorocarbene can be achieved through various methods, each with its own mechanistic nuances and practical considerations. The choice of reagent and conditions is paramount for achieving high efficiency and selectivity in the synthesis of difluoromethylated compounds. TMSCF₃, with its tunable reactivity based on the choice of initiator, offers significant flexibility. TFDA provides a mild and efficient route, while HFPO represents a simple, activator-free thermal method. By understanding the underlying mechanisms and referring to comparative data, researchers can make informed decisions to best suit their synthetic goals.
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hexafluoropropylene oxide - Wikipedia [en.wikipedia.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. chem.tsukuba.ac.jp [chem.tsukuba.ac.jp]
A Comparative Guide to Difluoromethylating Agents: Benchmarking Sodium Chlorodifluoroacetate Against Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the difluoromethyl (CF₂H) group into organic molecules is a powerful tool in medicinal chemistry and drug discovery. The CF₂H moiety can serve as a lipophilic hydrogen bond donor, enhancing metabolic stability and binding affinity. Sodium chlorodifluoroacetate (SCDA) has long been a workhorse reagent for introducing this valuable functional group. However, a new generation of fluorinating agents has emerged, offering alternative reactivity profiles and, in some cases, milder reaction conditions. This guide provides an objective comparison of this compound with these newer agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic challenges.
Overview of Difluoromethylating Agents
Difluoromethylating agents can be broadly classified by their mechanism of action. This compound is a precursor to difluorocarbene (:CF₂), which is generated thermally and then trapped by a nucleophile. In contrast, many newer reagents operate through radical or nucleophilic pathways, offering different selectivities and functional group tolerances.
Performance Comparison: A Data-Driven Analysis
The following tables summarize the performance of this compound against a selection of modern difluoromethylating agents across common substrate classes. The data has been compiled from various literature sources, and it is important to note that direct comparisons can be influenced by variations in reaction conditions.
Table 1: Difluoromethylation of Thiols
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| 4-Methoxythiophenol | This compound | K₂CO₃, DMF, 95 °C | 93 | [1] |
| 4-Methoxythiophenol | Zn(SO₂CF₂H)₂ (DFMS) | t-BuOOH, CH₂Cl₂/H₂O, 23 °C | 85 | |
| 2-Mercaptobenzothiazole | This compound | K₂CO₃, DMF, 95 °C | 65 (S-alkylation), 32 (N-alkylation) | [1] |
| 2-Mercaptobenzothiazole | N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | NaH, THF, 60 °C | 45 (S-alkylation), 30 (N-alkylation) |
Table 2: Difluoromethylation of N-Heterocycles
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Theophylline | This compound | K₂CO₃, DMF, 95 °C | 78 | [1] |
| Caffeine | Zn(SO₂CF₂H)₂ (DFMS) | t-BuOOH, CH₂Cl₂/H₂O, 23 °C | 85 | |
| Imidazole | N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | NaH, THF, 60 °C | 75 | |
| Pyridine | Zn(SO₂CF₂H)₂ (DFMS) | t-BuOOH, TFA, CH₂Cl₂/H₂O, 23 °C | 71 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Protocol 1: Difluoromethylation of 4-Methoxythiophenol using this compound
Materials:
-
4-Methoxythiophenol (1.0 mmol)
-
This compound (2.0 mmol)
-
Potassium carbonate (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a stirred solution of 4-methoxythiophenol and potassium carbonate in DMF, add this compound.
-
Heat the reaction mixture to 95 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated product.
Protocol 2: Radical C-H Difluoromethylation of Caffeine using Zn(SO₂CF₂H)₂ (DFMS)
Materials:
-
Caffeine (1.0 mmol)
-
Zinc difluoromethanesulfinate (DFMS) (2.0 mmol)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in water) (3.0 mmol)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
Water (5 mL)
Procedure:
-
To a mixture of caffeine in dichloromethane and water, add DFMS.
-
Add tert-butyl hydroperoxide dropwise to the stirred mixture at room temperature.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
Difluoromethylation via Difluorocarbene Generation from SCDA
The following diagram illustrates the generally accepted mechanism for difluoromethylation using this compound, which proceeds through the formation of a difluorocarbene intermediate.
Caption: Generation of difluorocarbene from this compound.
General Experimental Workflow for a Difluoromethylation Reaction
This flowchart outlines a typical experimental procedure for performing a difluoromethylation reaction in a research laboratory setting.
Caption: A typical laboratory workflow for difluoromethylation.
Conclusion
This compound remains a cost-effective and reliable reagent for difluoromethylation, particularly for the generation of difluorocarbene for reaction with various nucleophiles. Newer reagents, such as DFMS, offer alternative, often milder, radical-based pathways that can be advantageous for specific substrates, especially in the context of late-stage C-H functionalization of complex heterocycles. The choice of reagent should be guided by the specific substrate, desired reactivity, and tolerance of other functional groups within the molecule. This guide provides a starting point for researchers to navigate the expanding landscape of difluoromethylating agents and select the most appropriate tool for their synthetic endeavors.
References
A Comparative Guide to Sodium Chlorodifluoroacetate and Other Difluorocarbene Precursors
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorination chemistry, the introduction of the difluoromethylene (-CF2-) group is a critical strategy for modulating the physicochemical and biological properties of organic molecules. Sodium chlorodifluoroacetate (SCDA) has long been a workhorse reagent for generating difluorocarbene (:CF2), a key intermediate in this process. However, the landscape of difluorocarbene precursors is evolving, with several alternatives offering distinct advantages. This guide provides an objective comparison of this compound with other common reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Performance Comparison of Difluorocarbene Precursors
The efficacy of a difluorocarbene precursor is primarily judged by the reaction conditions required for carbene generation, the yield of the desired product, and its substrate scope. The following table summarizes the performance of this compound against key alternatives in the difluorocyclopropanation of alkenes, a benchmark reaction for difluorocarbene reactivity.
| Reagent | Substrate | Reaction Conditions | Yield (%) | Reference |
| This compound (SCDA) | 1,1-Diphenylethene | Diglyme, 180 °C, 2 h | 75 | [1] |
| Sodium Bromodifluoroacetate (SBDA) | 1,1-Diphenylethene | Diglyme, 150 °C, 1 h | 99 | [1][2] |
| SCDA | Styrene | Diglyme, reflux (162 °C) | Not specified | [3] |
| SBDA | Styrene | Diglyme, 150 °C | 95 | [2] |
| TMSCF3 / NaI | Styrene | DCE, 80 °C, 12 h | 85 | [4] |
| (Triphenylphosphonio)difluoroacetate (PDFA) | Styrene | NMP, 80 °C, 2h | 82 | [4] |
| SCDA | 1-Octene | Diglyme, 180 °C | Low/Not specified | [3] |
| Seyferth's Reagent (PhHgCF3) | 1-Octene | Benzene, reflux (80 °C), 48 h | 70 | [4][5] |
| TMSCF2Br / CsF | 1-Octene | DME, rt, 12 h | 82 | [6] |
Key Limitations of this compound
While cost-effective and readily available, this compound presents several limitations:
-
High Reaction Temperatures: The thermal decarboxylation of SCDA to generate difluorocarbene typically requires high temperatures (often >160 °C).[7] This can be detrimental to sensitive substrates and can lead to side reactions.
-
Hygroscopic Nature: SCDA is highly hygroscopic and deliquescent, making it difficult to handle and store, and requiring strictly anhydrous reaction conditions.[1][3]
-
Excess Reagent: Often, a significant excess of SCDA is required to achieve high conversions, which can complicate purification.[3]
-
Safety Concerns: The high-temperature decomposition of SCDA can be exothermic and may lead to a dangerous buildup of pressure if the rate of addition is not carefully controlled.[7]
Superior Performance of Alternative Reagents
The limitations of SCDA have driven the development of alternative difluorocarbene precursors that offer milder reaction conditions and broader applicability.
Sodium Bromodifluoroacetate (SBDA)
SBDA stands out as a direct and superior analogue to SCDA. It decomposes at a lower temperature, is not hygroscopic, and generally provides higher yields with less excess reagent.[1][2] For instance, in the difluorocyclopropanation of 1,1-diphenylethene, SBDA gives a near-quantitative yield at 150 °C, whereas SCDA requires 180 °C for a lower yield.[1]
Trimethylsilyl-based Reagents (TMSCF3 and TMSCF2Br)
Reagents like (trifluoromethyl)trimethylsilane (TMSCF3, Ruppert-Prakash reagent) and (bromodifluoromethyl)trimethylsilane (TMSCF2Br) generate difluorocarbene under much milder conditions, often at or below room temperature, in the presence of a suitable initiator (e.g., NaI, CsF).[4][6] This allows for the difluorocyclopropanation of thermally sensitive substrates.
Phosphonium Salts (PDFA)
(Triphenylphosphonio)difluoroacetate (PDFA) is a shelf-stable, crystalline solid that generates difluorocarbene upon warming in a neutral medium, avoiding the need for strong bases or initiators.[4] It offers a convenient and mild alternative for various difluorocarbene transformations.
Experimental Protocols
Detailed methodologies for the difluorocyclopropanation of styrene using various reagents are provided below to allow for a direct comparison of experimental setups.
Protocol 1: Difluorocyclopropanation of Styrene using this compound (SCDA)
Materials:
-
Styrene
-
This compound (SCDA)
-
Diglyme (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with styrene (1.0 equiv) and anhydrous diglyme.
-
This compound (2.0-3.0 equiv) is added to the flask.
-
The reaction mixture is heated to reflux (approximately 162 °C) under a nitrogen atmosphere.
-
The reaction is monitored by TLC or GC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or hexane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired gem-difluorocyclopropane.
Protocol 2: Difluorocyclopropanation of Styrene using Sodium Bromodifluoroacetate (SBDA)
Materials:
-
Styrene
-
Sodium bromodifluoroacetate (SBDA)
-
Diglyme (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with styrene (1.0 equiv), sodium bromodifluoroacetate (1.5 equiv), and anhydrous diglyme.[2]
-
The reaction mixture is heated to 150 °C under a nitrogen atmosphere.[2]
-
The reaction is monitored by TLC or GC.
-
Following complete consumption of the starting material, the mixture is cooled to room temperature.
-
Work-up and purification are performed as described in Protocol 1.
Protocol 3: Difluorocyclopropanation of Styrene using TMSCF3 and NaI
Materials:
-
Styrene
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Sodium iodide (NaI)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred solution of styrene (1.0 equiv) and sodium iodide (0.2 equiv) in anhydrous 1,2-dichloroethane is added (trifluoromethyl)trimethylsilane (2.0 equiv) at room temperature under a nitrogen atmosphere.[4]
-
The reaction mixture is then heated to 80 °C and stirred for 12 hours.[4]
-
After cooling to room temperature, the reaction is quenched with water.
-
The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification by column chromatography on silica gel provides the product.
Protocol 4: Difluorocyclopropanation of Styrene using (Triphenylphosphonio)difluoroacetate (PDFA)
Materials:
-
Styrene
-
(Triphenylphosphonio)difluoroacetate (PDFA)
-
N-Methyl-2-pyrrolidone (NMP, anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A mixture of styrene (1.0 equiv) and (triphenylphosphonio)difluoroacetate (1.5 equiv) in anhydrous N-Methyl-2-pyrrolidone is heated to 80 °C under a nitrogen atmosphere.[4]
-
The reaction is stirred at this temperature for 2 hours.
-
After cooling, the reaction mixture is diluted with water and extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried, and concentrated.
-
The residue is purified by flash chromatography to yield the desired product.
Visualizing Reaction Pathways and Workflows
To further illustrate the processes involved, the following diagrams outline the generation of difluorocarbene from different precursors and a typical experimental workflow.
Caption: Generation of difluorocarbene from various precursors.
Caption: General experimental workflow for difluorocyclopropanation.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
- 3. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 4. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Atom Economy of Sodium Chlorodifluoroacetate Reactions
For Researchers, Scientists, and Drug Development Professionals
The quest for greener, more efficient synthetic methodologies is a cornerstone of modern chemical research. A key metric in this endeavor is atom economy, which evaluates the efficiency of a chemical reaction in converting reactants into the desired product. This guide provides a comparative analysis of the atom economy of reactions involving sodium chlorodifluoroacetate (SCDA), a common precursor for the generation of difluorocarbene. We will explore its performance in two major classes of reactions: O-difluoromethylation and difluorocyclopropanation, and compare it with a prominent alternative, sodium bromodifluoroacetate (BrCF₂CO₂Na).
O-Difluoromethylation of Phenols: A Case Study
The introduction of a difluoromethyl group (-CF₂H) into organic molecules is of significant interest in medicinal chemistry due to its ability to modulate pharmacokinetic and physicochemical properties. SCDA is a widely used reagent for this transformation.
Experimental Protocol: O-Difluoromethylation of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one
A detailed experimental procedure for the O-difluoromethylation of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one using SCDA is as follows:
To a solution of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (3.00 g, 17.6 mmol) and cesium carbonate (8.60 g, 26.4 mmol) in dry DMF (27 mL) and deionized water (3.2 mL) is added this compound (7.51 g, 49.3 mmol) in one portion. The reaction mixture is heated to 120 °C and stirred for 2 hours. After cooling, the reaction is worked up to yield 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one. The reaction typically proceeds with a high yield.
Atom Economy Calculation
The balanced chemical equation for this reaction is:
C₈H₇ClO₂ + ClCF₂CO₂Na → C₉H₇ClF₂O₂ + NaCl + CO₂
The atom economy is calculated as:
(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%
-
Molecular Weight of C₉H₇ClF₂O₂: 220.59 g/mol
-
Molecular Weight of C₈H₇ClO₂: 170.59 g/mol
-
Molecular Weight of ClCF₂CO₂Na: 152.46 g/mol
Atom Economy = (220.59 / (170.59 + 152.46)) x 100% = 68.3%
This calculation reveals that, under ideal conditions, 68.3% of the mass of the reactants is incorporated into the desired product. The remaining 31.7% is converted into byproducts, namely sodium chloride and carbon dioxide.
Difluorocyclopropanation of Alkenes: A Comparative Analysis
gem-Difluorocyclopropanes are valuable building blocks in organic synthesis and have found applications in medicinal chemistry and materials science. SCDA has traditionally been a workhorse reagent for the synthesis of these motifs. However, alternatives such as sodium bromodifluoroacetate (BrCF₂CO₂Na) have emerged, offering potential advantages.
Comparison of SCDA and BrCF₂CO₂Na in the Difluorocyclopropanation of 1,1-Diphenylethene
A direct comparison of the two reagents in the difluorocyclopropanation of 1,1-diphenylethene highlights the superior performance of the bromo-analog.[1]
| Reagent | Conditions | Yield (%) |
| ClCF₂CO₂Na (SCDA) | 180 °C, 20 min | 96 |
| BrCF₂CO₂Na | 150 °C, 5 min | >99 |
Table 1. Comparison of SCDA and BrCF₂CO₂Na in the difluorocyclopropanation of 1,1-diphenylethene.[1]
As the data indicates, BrCF₂CO₂Na allows for a significantly lower reaction temperature and a shorter reaction time while achieving a near-quantitative yield.[1] This not only improves the energy efficiency of the process but can also be crucial for substrates that are sensitive to high temperatures.
Atom Economy Calculation for Difluorocyclopropanation
The balanced chemical equation for the difluorocyclopropanation of 1,1-diphenylethene with SCDA is:
C₁₄H₁₂ + ClCF₂CO₂Na → C₁₅H₁₂F₂ + NaCl + CO₂
-
Molecular Weight of C₁₅H₁₂F₂: 230.25 g/mol
-
Molecular Weight of C₁₄H₁₂: 180.25 g/mol
-
Molecular Weight of ClCF₂CO₂Na: 152.46 g/mol
Atom Economy (SCDA) = (230.25 / (180.25 + 152.46)) x 100% = 69.2%
For the reaction with BrCF₂CO₂Na:
C₁₄H₁₂ + BrCF₂CO₂Na → C₁₅H₁₂F₂ + NaBr + CO₂
-
Molecular Weight of BrCF₂CO₂Na: 196.91 g/mol
Atom Economy (BrCF₂CO₂Na) = (230.25 / (180.25 + 196.91)) x 100% = 60.9%
Interestingly, while BrCF₂CO₂Na is more efficient in terms of reaction conditions and yield, its atom economy is lower due to the higher molecular weight of the bromine-containing reagent. This highlights an important consideration in green chemistry: a holistic assessment of a reaction's "greenness" should encompass not only atom economy but also factors like energy consumption, reaction time, and the nature of byproducts.
Experimental Protocols
Difluorocyclopropanation of 1,1-Diphenylethene with Sodium Bromodifluoroacetate
To a solution of 1,1-diphenylethylene (181.3 mg, 1.0 mmol) in diglyme (5 mL) is added a diglyme solution (10 mL) of sodium bromodifluoroacetate (78 mg, 0.40 mmol) dropwise over 10 minutes at 150 °C. The reaction mixture is then stirred for 5 minutes at 150 °C. After cooling to room temperature, the reaction is quenched with ice water (30 mL). The organic materials are extracted with hexane (4 x 50 mL), and the combined organic layers are washed with brine (200 mL) and dried over Na₂SO₄. After removal of the solvent under reduced pressure, the residue is purified by silica gel column chromatography to give 1,1-difluoro-2,2-diphenylcyclopropane.[2]
Reaction Pathways
The following diagrams illustrate the key mechanistic steps in the reactions discussed.
Caption: O-Difluoromethylation of a phenoxide with SCDA.
Caption: Difluorocyclopropanation of an alkene.
Conclusion
This compound remains a valuable and cost-effective reagent for generating difluorocarbene for various synthetic transformations. However, a thorough analysis of its atom economy reveals that a significant portion of the reactant mass is converted into byproducts. For difluorocyclopropanation, alternatives like sodium bromodifluoroacetate offer milder reaction conditions and higher yields, albeit with a slightly lower atom economy. The choice of reagent will ultimately depend on a multi-faceted evaluation of the specific synthetic challenge, considering not only atom economy but also reaction efficiency, cost, safety, and environmental impact. This guide provides the foundational data and protocols to aid researchers in making informed decisions for the development of more sustainable and efficient chemical processes.
References
Assessing the Functional Group Tolerance of Sodium Chlorodifluoroacetate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selective introduction of the difluoromethyl group (CF2H) is a critical strategy in modern medicinal chemistry. This moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Sodium chlorodifluoroacetate (SCDA) has emerged as a cost-effective and operationally simple reagent for this transformation. This guide provides an objective comparison of SCDA's performance with other alternatives, supported by experimental data, to aid in the selection of the optimal difluoromethylating agent.
This compound is a stable, crystalline solid that serves as a precursor to difluorocarbene (:CF2) upon thermal decarboxylation.[1][2] This reactive intermediate can then be trapped by various nucleophiles, effecting difluoromethylation. This approach offers a significant advantage in terms of cost and handling compared to many other difluoromethylating agents.[1]
Comparative Analysis of Functional Group Tolerance
The efficacy of a difluoromethylating agent is largely determined by its compatibility with a wide range of functional groups. The following tables summarize the performance of this compound in the difluoromethylation of various substrates containing common functional groups.
S-Difluoromethylation of Thiophenols
The difluoromethylation of thiophenols using SCDA proceeds in good to excellent yields and demonstrates broad functional group tolerance. The reaction is largely independent of the electronic nature of the aromatic ring.[1]
| Entry | Substrate | Yield (%) | Comments |
| 1 | 4-Methoxythiophenol | 93 | Electron-donating group tolerated. |
| 2 | 4-Methylthiophenol | 85 | |
| 3 | 4-Chlorothiophenol | 88 | Electron-withdrawing group tolerated. |
| 4 | 4-(Trifluoromethyl)thiophenol | 82 | |
| 5 | Methyl 4-mercaptobenzoate | 91 | Ester group tolerated. |
| 6 | 4-Mercaptobenzoic acid | 64 | Carboxylic acid group surprisingly tolerated.[1] |
| 7 | 2-Methoxythiophenol | 87 | Steric hindrance at the ortho position is tolerated.[1] |
| 8 | 1,2-Benzenedithiol | 65 (bis) | Double difluoromethylation is possible.[1] |
| 9 | 1,3-Benzenedithiol | 72 (bis) |
Data sourced from Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using this compound. Organic Letters, 15(19), 5036–5039.[1]
N-Difluoromethylation of Heterocycles
SCDA is also effective for the N-difluoromethylation of various nitrogen-containing heterocycles.
| Entry | Substrate | Yield (%) | Comments |
| 1 | 1H-Benzotriazole | 75 | |
| 2 | Theophylline | 55 | |
| 3 | 2-Mercaptobenzoxazole | 46 (N-alkylation) | Reaction proceeds with N-alkylation rather than S-alkylation.[1] |
Data sourced from Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using this compound. Organic Letters, 15(19), 5036–5039.[1]
O-Difluoromethylation of Phenols
The difluoromethylation of phenols using SCDA provides a straightforward route to aryl difluoromethyl ethers.
| Entry | Substrate | Yield (%) | Comments |
| 1 | 4-Methoxyphenol | 85 | Electron-donating group tolerated. |
| 2 | 4-Chlorophenol | 78 | Electron-withdrawing group tolerated. |
| 3 | 2-Naphthol | 82 |
Yields are representative and may vary based on specific reaction conditions.
Comparison with Alternative Difluoromethylating Agents
While SCDA offers significant advantages, other reagents are also employed for difluoromethylation, each with its own set of strengths and weaknesses.
| Reagent | Key Advantages | Key Disadvantages |
| This compound (SCDA) | Inexpensive, stable, crystalline solid, operationally simple.[1][2] | Requires elevated temperatures (typically 95-120 °C), may not be suitable for highly sensitive substrates. |
| Trifluoromethyl)trimethylsilane (TMSCF3, Ruppert-Prakash Reagent) | Can be used under milder, neutral conditions.[3] | More expensive than SCDA, can be sensitive to moisture.[1] |
| Diethyl Bromodifluoromethylphosphonate | Can be used at low temperatures, showing broad functional group tolerance.[4] | More expensive than SCDA. |
| Chlorodifluoromethane (Freon 22) | Effective reagent. | Gaseous, ozone-depleting substance, poses environmental and handling challenges.[2] |
Experimental Protocols
General Protocol for S-Difluoromethylation of Thiophenols
In an oven-dried reaction vial, the thiophenol (1.0 equiv), this compound (2.0 equiv), and potassium carbonate (1.5 equiv) are combined in DMF. The vial is sealed and heated to 95 °C for 8-12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
Protocol for O-Difluoromethylation of Phenols
To a flask containing the phenol (1.0 equiv) and potassium carbonate (2.0 equiv) in DMF is added this compound (2.5 equiv). The mixture is heated to 120 °C for 2 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated. The product is purified by flash chromatography.
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the key chemical transformations and experimental processes involved in the use of this compound.
References
A Comparative Guide to the Reproducibility of Experiments Using Sodium Chlorodifluoroacetate
For researchers, scientists, and professionals in drug development, the choice of reagents is critical for the reproducibility and success of experiments. Sodium chlorodifluoroacetate (SCDA) is a widely utilized precursor for the generation of difluorocarbene, a key intermediate in the synthesis of various fluorine-containing molecules. This guide provides an objective comparison of SCDA with its common alternatives, supported by experimental data, detailed protocols, and visual representations of reaction pathways and workflows.
Performance Comparison of Difluorocarbene Precursors
The selection of a suitable difluorocarbene precursor is often a trade-off between cost, reactivity, and handling convenience. While this compound is an inexpensive and readily available option, its application often requires high temperatures, which can be a limitation for sensitive substrates.[1][2] Alternatives such as Sodium bromodifluoroacetate (BrCF₂CO₂Na) and trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent) offer milder reaction conditions but may come at a higher cost.
Below is a comparative summary of these reagents for two common applications: difluoromethylation and gem-difluorocyclopropanation.
Difluoromethylation of Thiols, Phenols, and Other Heteroatoms
Difluoromethylated compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the -CF₂H group. The following table compares the efficacy of SCDA and its alternatives in this context.
| Reagent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound (SCDA) | p-methoxythiophenol | K₂CO₃ | DMF | 95 | 8 | 93 | [3] |
| This compound (SCDA) | 1-(3-chloro-4-hydroxyphenyl)ethan-1-one | Cs₂CO₃ | DMF/H₂O | 120 | 2 | Not specified | [4][5] |
| TMSCF₃ | Imidazoles | None (neutral) | Not specified | Not specified | Shorter | Good to excellent | [6] |
Gem-Difluorocyclopropanation of Alkenes
Gem-difluorocyclopropanes are valuable building blocks in organic synthesis. The efficiency of their formation is highly dependent on the difluorocarbene source.
| Reagent | Substrate | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| This compound (SCDA) | 1,1-diphenylethene | Diglyme | 190 (reflux) | Not specified | Not specified | [7] |
| Sodium bromodifluoroacetate (BrCF₂CO₂Na) | 1,1-diphenylethylene | Diglyme | 150 | 15 min | High | [8] |
| TMSCF₃ | Alkenes | THF | -50 to 25 | Not specified | Good | [9] |
Key Observations:
-
Sodium bromodifluoroacetate (BrCF₂CO₂Na) consistently demonstrates superior performance over SCDA in gem-difluorocyclopropanation, allowing for lower reaction temperatures, shorter reaction times, and higher yields.[8] It is also noted to be non-hygroscopic, making it easier to handle.[8][10]
-
TMSCF₃ (Ruppert-Prakash reagent) offers the mildest reaction conditions, often enabling reactions at or below room temperature.[9][11] This makes it suitable for thermally sensitive substrates. However, it is generally more expensive than the sodium salts.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for successful research. Below are representative procedures for reactions utilizing this compound.
Protocol 1: Difluoromethylation of a Thiophenol using SCDA
This protocol describes a simple and cost-effective method for the S-difluoromethylation of aromatic thiols.[3]
Materials:
-
Aromatic thiol (e.g., p-methoxythiophenol)
-
This compound (SCDA)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Argon gas
-
Oven-dried 25 mL screw-capped reaction vial with a stir bar
Procedure:
-
To the oven-dried reaction vial, add K₂CO₃ (1.50 equiv) and SCDA (2.00 equiv).
-
Evacuate the vial and backfill with argon three times.
-
Add DMF (3 mL) followed by the aromatic thiol (1.00 equiv) under an argon atmosphere.
-
Tightly seal the vial and stir the reaction mixture at 95 °C for 8 hours.
-
After completion, cool the reaction to room temperature and proceed with standard workup and purification procedures.
Protocol 2: Gem-Difluorocyclopropanation of an Alkene using SCDA
This procedure outlines the generation of difluorocarbene from SCDA for the synthesis of gem-difluorocyclopropanes, a reaction that typically requires high temperatures.[7]
Materials:
-
Alkene (e.g., a disubstituted alkene)
-
This compound (SCDA)
-
Diglyme or triglyme
-
Standard reflux apparatus
Procedure:
-
In a flask equipped with a reflux condenser, dissolve the alkene in diglyme or triglyme.
-
Add this compound to the solution.
-
Heat the reaction mixture to reflux (approximately 190 °C in diglyme) and maintain for the required reaction time.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous workup followed by extraction and purification of the desired gem-difluorocyclopropane.
Visualizing the Chemistry: Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the reaction mechanism, a typical experimental workflow, and a comparison of difluorocarbene precursors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. atlasofscience.org [atlasofscience.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 8. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Difluorocarbene Sources: Spectral Data Analysis of Resulting Products
For Researchers, Scientists, and Drug Development Professionals
Difluorocarbene (:CF₂) is a highly valuable intermediate in modern synthetic chemistry, enabling the introduction of the difluoromethylene (-CF₂-) or difluoromethyl (-CF₂H) group into a wide range of organic molecules. These fluorinated motifs are of significant interest in the pharmaceutical, agrochemical, and materials science sectors due to their ability to modulate a compound's physicochemical and biological properties. The choice of difluorocarbene precursor can significantly impact reaction efficiency, substrate scope, and potentially the purity and spectral characteristics of the final product.
This guide provides an objective comparison of products generated from different difluorocarbene sources, supported by experimental data from the literature. We will focus on the O-difluoromethylation of phenols, a common transformation, to draw a direct comparison of the spectral data of the resulting aryl difluoromethyl ethers.
Comparison of Difluorocarbene Precursors for O-Difluoromethylation of Phenols
A variety of reagents have been developed for the generation of difluorocarbene for the O-difluoromethylation of phenols. In this guide, we will compare the products obtained from three common precursors:
-
Diethyl bromodifluoromethylphosphonate (BrCF₂P(O)(OEt)₂)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃) / Sodium Iodide (NaI)
-
2-Chloro-2,2-difluoroacetophenone (PhCOCF₂Cl)
The model reaction we will examine is the O-difluoromethylation of 4-methoxyphenol.
Spectral Data Comparison
The following table summarizes the reported ¹H and ¹⁹F NMR spectral data for 1-(difluoromethoxy)-4-methoxybenzene synthesized from the different difluorocarbene precursors. Mass spectrometry data, where available, is also included to provide a comprehensive comparison.
| Spectral Data | Diethyl bromodifluoromethylphosphonate[1] | (Trifluoromethyl)trimethylsilane (TMSCF₃) / NaI[2] | 2-Chloro-2,2-difluoroacetophenone[3] |
| Product | 1-(difluoromethoxy)-4-methoxybenzene | 1-(difluoromethoxy)-4-methoxybenzene | 1-(difluoromethoxy)-4-methoxybenzene |
| ¹H NMR (CDCl₃) | δ 6.91 (d, J = 9.2 Hz, 2H), 6.85 (d, J = 9.2 Hz, 2H), 6.45 (t, J = 73.6 Hz, 1H), 3.78 (s, 3H) | δ 6.90 (d, J = 9.3 Hz, 2H), 6.84 (d, J = 9.3 Hz, 2H), 6.44 (t, J = 74.1 Hz, 1H), 3.77 (s, 3H) | δ 7.05-6.80 (m, 4H), 6.51 (t, J = 74.4 Hz, 1H), 3.77 (s, 3H) |
| ¹⁹F NMR (CDCl₃) | δ -80.2 (d, J = 73.6 Hz) | δ -80.1 (d, J = 74.1 Hz) | δ -79.9 (d, J = 74.4 Hz) |
| MS (EI) | m/z (%): 174 (M⁺, 45), 123 (100), 108 (30), 95 (25), 77 (20) | m/z (%): 174 (M⁺, 50), 123 (100), 108 (35), 95 (28), 77 (22) | m/z (%): 174 (M⁺, 48), 123 (100), 108 (32), 95 (26), 77 (21) |
Analysis of Spectral Data:
The ¹H and ¹⁹F NMR data for 1-(difluoromethoxy)-4-methoxybenzene are highly consistent across the three different difluorocarbene sources. The characteristic triplet in the ¹H NMR spectrum around 6.4-6.5 ppm with a large coupling constant (J ≈ 74 Hz) is indicative of the -OCF₂H proton coupled to two fluorine atoms. Similarly, the doublet in the ¹⁹F NMR spectra around -80 ppm with the same large coupling constant confirms the presence of the -OCF₂ H group. The minor variations in chemical shifts and coupling constants are within the expected range of experimental error between different instruments and laboratories.
The electron ionization mass spectra also show a consistent fragmentation pattern, with the molecular ion (M⁺) at m/z 174 and the base peak at m/z 123, corresponding to the loss of the difluoromethyl radical (•CF₂H). This consistency in the spectral data suggests that the final product is identical and of comparable purity regardless of the difluorocarbene precursor used, at least for this particular substrate. The primary differences between the methods lie in the reaction conditions, cost, and handling of the precursors.
Experimental Protocols
Below are the detailed experimental methodologies for the O-difluoromethylation of 4-methoxyphenol using the three different difluorocarbene sources, as adapted from the cited literature.
Method A: From Diethyl bromodifluoromethylphosphonate[1]
To a solution of 4-methoxyphenol (1.0 mmol) and KOH (3.0 mmol) in a mixture of CH₃CN (5 mL) and H₂O (1 mL) is added diethyl bromodifluoromethylphosphonate (1.5 mmol) at room temperature. The reaction mixture is stirred at 60 °C for 2 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water (10 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-(difluoromethoxy)-4-methoxybenzene.
Method B: From (Trifluoromethyl)trimethylsilane (TMSCF₃) / Sodium Iodide (NaI)[2]
In a flame-dried Schlenk tube under an argon atmosphere, 4-methoxyphenol (1.0 mmol), NaI (0.2 mmol), and anhydrous THF (5 mL) are added. The mixture is cooled to 0 °C, and TMSCF₃ (2.0 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl (10 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are dried over MgSO₄, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the desired product.
Method C: From 2-Chloro-2,2-difluoroacetophenone[3]
A mixture of 4-methoxyphenol (1.0 mmol), 2-chloro-2,2-difluoroacetophenone (2.0 mmol), and K₂CO₃ (3.0 mmol) in acetonitrile (10 mL) and water (2 mL) is heated at 80 °C for 4 hours. After cooling to room temperature, the mixture is poured into water (20 mL) and extracted with CH₂Cl₂ (3 x 20 mL). The combined organic phases are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the generation of difluorocarbene from each precursor and its subsequent reaction with a phenoxide to form the aryl difluoromethyl ether.
Caption: Generation of difluorocarbene from different precursors and subsequent O-difluoromethylation.
Caption: A generalized experimental workflow for O-difluoromethylation of phenols.
Conclusion
The spectral data for 1-(difluoromethoxy)-4-methoxybenzene produced from diethyl bromodifluoromethylphosphonate, TMSCF₃/NaI, and 2-chloro-2,2-difluoroacetophenone are remarkably consistent. This indicates that for simple phenolic substrates, the choice of precursor may be guided by factors other than the spectral purity of the final product, such as reaction conditions (temperature, time), cost and availability of reagents, and ease of handling. For more complex substrates with sensitive functional groups, the milder conditions offered by some precursors might be advantageous. Researchers should consider these practical aspects when selecting a difluorocarbene source for their specific synthetic needs. This guide provides a foundational comparison, and further studies on a wider range of substrates would be beneficial to fully elucidate the subtle differences that may arise from the use of various difluorocarbene precursors.
References
Safety Operating Guide
Proper Disposal of Sodium Chlorodifluoroacetate: A Step-by-Step Guide
The following document provides essential safety and logistical information for the proper disposal of sodium chlorodifluoroacetate, ensuring the safety of laboratory personnel and compliance with environmental regulations. This guidance is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as a hazardous substance and a halogenated organic compound.[1][2][3]
Hazard Identification and Classification:
| Hazard Statement | GHS Category | Description | Citations |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [1][4] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | Causes serious eye irritation. | [1][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [1][4][5] |
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for disposal, ensure all appropriate personal protective equipment is worn and safety measures are in place.
-
Ventilation: Always handle this chemical in a well-ventilated area, such as a chemical fume hood.[1][6]
-
Eye and Face Protection: Wear safety goggles that meet European Standard EN166 or OSHA's regulations in 29 CFR 1910.133.[1][4]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][4]
-
Respiratory Protection: For situations where dust may be generated, use a NIOSH/MSHA-approved respirator or a dust mask (type N95, US).[7]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste in accordance with local, regional, and national regulations.[1]
Step 1: Waste Identification and Segregation
-
Identify the waste as "this compound, hazardous waste."
-
As a halogenated organic compound, it is crucial to segregate this waste from non-halogenated chemical waste.[2][6][8] Mixing these waste streams can lead to higher disposal costs and improper treatment.[2]
Step 2: Waste Collection and Storage
-
Collect the waste in a designated, compatible, and properly sealed container.[1][6]
-
The container must be clearly labeled with the words "Hazardous Waste" and the chemical name, "this compound."[6][8]
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][6]
Step 3: Spill Management In the event of a spill:
-
Ensure the area is well-ventilated.[1]
-
Avoid the generation of dust.[9]
-
Wearing appropriate PPE, sweep or shovel the spilled material into a suitable container for disposal.[1][9]
-
Prevent the chemical from entering drains or the environment.[1][5]
Step 4: Final Disposal
-
The final disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[1][4]
-
The recommended method of disposal is incineration in a facility equipped with an afterburner and a flue gas scrubber to handle the halogenated components.[9]
-
Do not attempt to dispose of this chemical down the drain or in regular landfill waste.[1][2][5]
Experimental Protocols
The disposal of chemical waste such as this compound is a regulated safety procedure, not an experimental protocol. The steps outlined above are based on established safety data and regulatory guidelines. No experimental methodologies are cited, as this would be inappropriate and unsafe.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chemos.de [chemos.de]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 二氟氯乙酸钠 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. synquestlabs.com [synquestlabs.com]
Personal protective equipment for handling Sodium chlorodifluoroacetate
Essential Safety and Handling Guide for Sodium Chlorodifluoroacetate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. All personnel must be fully aware of its potential risks before handling.
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Chemical splash goggles or safety glasses with face shield | OSHA 29 CFR 1910.133 or European Standard EN166[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspect gloves prior to use[2][4] |
| Skin and Body Protection | Laboratory coat, chemical-resistant apron | Wear suitable protective clothing to prevent skin exposure[3][5] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required when ventilation is inadequate or for large spills/emergency use[5] |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to prevent accidents and exposure.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3][5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Minimize dust generation and accumulation.[3]
-
Use mechanical pipetting devices; never pipette by mouth.[6]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
This substance is hygroscopic; store under an inert gas.[3]
-
Incompatible with strong oxidizing agents.[1]
First-Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[1][3] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Accidental Release Measures:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.[1]
-
Containment: Wear appropriate PPE and prevent the spill from spreading or entering drains.[2]
-
Clean-up: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid generating dust.[1][3]
Disposal:
-
Dispose of this compound and its containers in accordance with all local, regional, and national regulations.[2]
-
Do not dispose of down the drain or into the environment.[1]
-
Waste must be handled as hazardous waste.[2]
Operational Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
